5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
Description
Properties
IUPAC Name |
2-methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c1-5-8(15(9,11)12)4-7(13-5)6-2-3-10-14-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESHFPJLRRFUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=NO2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587970 | |
| Record name | 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924865-06-5 | |
| Record name | 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 924865-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthetic pathway is designed for robustness and scalability, beginning from readily available starting materials. This document details a proposed four-step synthesis, including the initial Friedel-Crafts acylation to form a key furan precursor, the construction of the isoxazole ring via an enaminone intermediate, and the final regioselective chlorosulfonation of the furan core. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and justifications for the chosen reagents and conditions, ensuring scientific integrity and reproducibility.
Introduction
Substituted furans and isoxazoles are prominent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The furan ring serves as a versatile building block, while the isoxazole moiety is a well-established bioisostere for various functional groups, contributing to improved pharmacokinetic and pharmacodynamic properties. The combination of these two heterocycles in a single molecule, such as this compound, presents a unique opportunity for the development of novel chemical entities with potential therapeutic applications. The sulfonyl chloride functional group is a highly valuable reactive handle, enabling the facile synthesis of a diverse library of sulfonamides, which are themselves a critical class of therapeutic agents.
This guide is intended for researchers, scientists, and drug development professionals. It provides a plausible and well-supported synthetic route to the target molecule, grounded in established chemical literature.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a convergent synthesis strategy. The final chlorosulfonation step is preceded by the synthesis of the core 2-methyl-5-(isoxazol-5-yl)furan structure. This key intermediate can be constructed from 2-acetyl-5-methylfuran, which in turn is accessible from 2-methylfuran through Friedel-Crafts acylation.
Caption: Retrosynthetic pathway for the target compound.
Synthesis of Key Furan Precursor: 2-Acetyl-5-methylfuran (1)
The synthesis commences with a Friedel-Crafts acylation of 2-methylfuran. This electrophilic aromatic substitution introduces an acetyl group at the C5 position, which is activated by the methyl group at C2.
Reaction Scheme
2-Methylfuran reacts with acetic anhydride in the presence of a Lewis acid catalyst to yield 2-acetyl-5-methylfuran.
Experimental Protocol
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-methylfuran (0.5 mol) and acetic anhydride (1.0 mol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add zinc chloride (0.015 mol) to the stirred mixture.
-
After the addition is complete, maintain the reaction at 0-5 °C for one hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional three hours.
-
Upon completion, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash thoroughly with water, followed by a saturated sodium carbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-acetyl-5-methylfuran as a solid with a low melting point.[1][2]
Data and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2-Methylfuran | 82.10 | 0.50 | 1.0 |
| Acetic Anhydride | 102.09 | 1.00 | 2.0 |
| Zinc Chloride | 136.30 | 0.015 | 0.03 |
| Expected Yield: | 60-70% |
Causality and Insights
-
Choice of Catalyst: Zinc chloride is a mild Lewis acid, suitable for activating the acetic anhydride without causing significant polymerization of the acid-sensitive furan ring.[1] Phosphoric acid can also be used as an alternative catalyst.[1]
-
Reaction Conditions: The reaction is initiated at low temperature to control the exothermic nature of the acylation and to minimize side reactions.
-
Workup: The aqueous workup is critical for removing the catalyst and unreacted acetic anhydride. Neutralization with sodium carbonate is essential to prevent acid-catalyzed degradation of the product.
Construction of the Isoxazole Ring
The isoxazole ring is constructed in a two-step sequence starting from the acetylfuran precursor. First, an enaminone is formed, which then undergoes cyclocondensation with hydroxylamine.
Part A: Synthesis of 3-(Dimethylamino)-1-(5-methyl-2-furyl)prop-2-en-1-one (2)
The methyl ketone is converted to a β-dimethylamino enaminone, which is a key precursor for the isoxazole synthesis.
Reaction Scheme
2-Acetyl-5-methylfuran reacts with DMF-DMA to form the enaminone intermediate.
Experimental Protocol
-
In a round-bottom flask, dissolve 2-acetyl-5-methylfuran (1) (1.0 eq) in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
Part B: Synthesis of 5-(5-Methyl-2-furyl)isoxazole (3)
The enaminone is cyclized with hydroxylamine to form the desired isoxazole ring.
Reaction Scheme
The enaminone intermediate undergoes cyclocondensation with hydroxylamine to form the isoxazole ring.
Experimental Protocol
-
Dissolve the crude enaminone (2) (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) followed by an aqueous solution of sodium hydroxide or potassium hydroxide to liberate the free hydroxylamine.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography on silica gel to yield 5-(5-methyl-2-furyl)isoxazole.
Workflow Diagram
Caption: Workflow for the construction of the isoxazole ring.
Causality and Insights
-
Enaminone Formation: DMF-DMA is a highly effective reagent for the formation of enaminones from methyl ketones. It acts as both a reactant and a dehydrating agent.
-
Regioselectivity of Isoxazole Formation: The reaction of a 1,3-dicarbonyl equivalent (the enaminone) with hydroxylamine can potentially lead to two regioisomeric isoxazoles. However, the conditions can be optimized to favor the desired 5-substituted isoxazole.[3][4] The reaction mechanism involves nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and elimination of dimethylamine and water.
Chlorosulfonation of the Furan Core
The final step is the introduction of the sulfonyl chloride group at the C3 position of the furan ring. This is achieved through a two-step process: sulfonation followed by chlorination of the resulting sulfonic acid.
Reaction Scheme
A two-step sulfonation and chlorination of the furan core.
Experimental Protocol
Part A: Sulfonation
-
Dissolve 5-(5-methyl-2-furyl)isoxazole (3) (1.0 eq) in a chlorinated solvent such as dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to -10 °C to 0 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for several hours until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent to remove any unreacted starting material. The sulfonic acid product will remain in the aqueous layer. This aqueous solution can be used directly in the next step, or the sulfonic acid can be isolated as a salt if desired.[5]
Part B: Conversion to Sulfonyl Chloride
-
To the cold aqueous solution of the sulfonic acid, add an acid scavenger such as pyridine.
-
Slowly add a chlorinating agent such as thionyl chloride or phosphorus pentachloride (1.2 eq) while maintaining a low temperature.[5]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with dichloromethane.
-
Wash the organic layer with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by chromatography or recrystallization.
Data and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| Chlorosulfonic Acid | 116.52 | 1.1 |
| Thionyl Chloride | 118.97 | 1.2 |
| Pyridine | 79.10 | As needed |
| Expected Yield: | Moderate |
Causality and Insights
-
Regioselectivity: The electrophilic sulfonation is directed to the C3 position. The methyl group at C2 is an ortho-directing activator, and the isoxazolyl group at C5 is a deactivating, meta-directing group. Both substituents favor substitution at the C3 position.
-
Mild Conditions: The two-step procedure of sulfonation followed by chlorination is generally milder than direct chlorosulfonation with an excess of chlorosulfonic acid, which could lead to degradation of the furan ring.[5] The low temperature is crucial to control the reactivity of the sulfonating agent.
-
Choice of Chlorinating Agent: Thionyl chloride and phosphorus pentachloride are standard reagents for converting sulfonic acids to sulfonyl chlorides.[5]
Summary of Synthesis
The proposed four-step synthesis provides a viable route to this compound from simple precursors.
| Step | Transformation | Starting Material | Key Reagents | Product |
| 1 | Friedel-Crafts Acylation | 2-Methylfuran | Acetic Anhydride, ZnCl₂ | 2-Acetyl-5-methylfuran |
| 2 | Enaminone Formation & Isoxazole Ring Construction | 2-Acetyl-5-methylfuran | DMF-DMA, Hydroxylamine HCl | 5-(5-Methyl-2-furyl)isoxazole |
| 3 | Sulfonation & Chlorination | 5-(5-Methyl-2-furyl)isoxazole | Chlorosulfonic Acid, Thionyl Chloride | This compound |
Conclusion
This technical guide outlines a comprehensive and scientifically grounded synthetic pathway for this compound. By leveraging established reactions such as Friedel-Crafts acylation, enaminone formation, isoxazole synthesis, and controlled sulfonation, this guide provides a clear and reproducible methodology. The detailed protocols and explanations of the chemical principles behind each step are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to access this and related valuable heterocyclic compounds.
References
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Paal-Knorr Synthesis. (2023). In Wikipedia. [Link]
-
Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules. [Link]
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Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. [Link]
-
2-Acetylfuran. (2023). In Wikipedia. [Link]
- US Patent US6022984A: Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
-
Construction of Isoxazole ring: An Overview. Preprints.org. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
-
Synthesis of oxazole ring from enaminone derivatives. ResearchGate. [Link]
-
Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. ACS Publications. [Link]
-
Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Organic Chemistry Portal. [Link]
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- 1. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. One moment, please... [nanobioletters.com]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
A Researcher's Comprehensive Guide to 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride: Physicochemical Properties, Reactivity, and Analytical Characterization
Abstract: This technical guide provides an in-depth analysis of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride (CAS No. 924865-06-5), a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a holistic view of the compound's molecular identity, physicochemical properties, and chemical reactivity. We will explore the causality behind its stability profile and provide field-proven, step-by-step protocols for its comprehensive analytical characterization. The objective is to equip scientists with the necessary expertise to handle, analyze, and strategically employ this reactive intermediate in their research endeavors.
Molecular Identity and Structural Framework
This compound is a unique bifunctional molecule, integrating a reactive sulfonyl chloride group with a composite heterocyclic core composed of furan and isoxazole rings. This distinct architecture makes it a valuable intermediate for synthesizing a diverse range of more complex molecular targets.
Nomenclature and Key Identifiers
A consistent and accurate identification of a chemical entity is paramount for reproducible science. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| CAS Number | 924865-06-5 | Sigma-Aldrich |
| Molecular Formula | C₈H₆ClNO₄S | Sigma-Aldrich |
| Molecular Weight | 247.66 g/mol | Sigma-Aldrich |
| InChI Key | UESHFPJLRRFUDQ-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | O=S(C1=C(C)OC(C2=CC=NO2)=C1)(Cl)=O | Sigma-Aldrich |
| MDL Number | MFCD09028400 | Sigma-Aldrich |
Structural Elucidation
The compound's structure features a central 2-methylfuran ring. The sulfonyl chloride group, the primary site of reactivity, is attached at the 3-position. The 5-position of the furan ring is substituted with an isoxazole ring.
Caption: Logical workflow for analytical characterization.
Protocol 1: Purity and Identity Confirmation via HPLC-MS
Rationale: This is the cornerstone technique for assessing purity and confirming the molecular weight. A reverse-phase method is typically suitable. The key is to use a mobile phase that will not react with the analyte.
-
Instrumentation: HPLC with UV-Vis detector coupled to a Mass Spectrometer (ESI or APCI source).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm.
-
MS Detection: Scan in positive ion mode to observe the [M+H]⁺ or other relevant adducts.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
Expected Outcome: A single major peak in the UV chromatogram with an area % > 95%. The corresponding mass spectrum for this peak should show an ion consistent with the compound's molecular weight.
Protocol 2: Structural Verification via NMR Spectroscopy
Rationale: NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom.
[1]* Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆. The choice of an aprotic deuterated solvent is critical to prevent hydrolysis of the sulfonyl chloride. *[1] Experiments:
-
¹H NMR: Should reveal distinct signals for the methyl group, and the protons on the furan and isoxazole rings. Integration should match the expected proton count.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule.
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the chosen deuterated solvent.
-
Expected Outcome: The observed chemical shifts, coupling constants, and integrations in the spectra must be fully consistent with the proposed chemical structure.
Protocol 3: Functional Group Analysis via FT-IR
Rationale: FT-IR is a rapid and effective method for confirming the presence of key functional groups, particularly the sulfonyl chloride.
[1]* Instrumentation: FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Outcome: The spectrum should display strong, characteristic absorption bands for:
-
S=O Asymmetric & Symmetric Stretching: Typically found in the 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹ regions.
-
S-Cl Stretching: Expected in the 500-600 cm⁻¹ region.
-
Aromatic C-H and C=C stretching from the heterocyclic rings.
-
Conclusion
This compound is a highly valuable, yet challenging, reactive intermediate. Its synthetic utility is directly tied to the electrophilic nature of its sulfonyl chloride group. For researchers in drug discovery and materials science, a thorough understanding of its physicochemical properties, coupled with a rigorous analytical characterization workflow, is not merely best practice—it is a prerequisite for success. By approaching this compound with the insights and protocols outlined in this guide, scientists can confidently and effectively harness its synthetic potential while ensuring the integrity and reproducibility of their results.
References
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Amerigo Scientific. 2-Methyl-5-[5-(trifluoroMethyl)-3-isoxazolyl]-3-furansulfonyl chloride. [Link]
-
Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
The Journal of Organic Chemistry. Superior method for preparing sulfinyl chlorides. [Link]
-
ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]
-
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Mansoura University. Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]
- Google Patents. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
-
Wikipedia. Sulfonyl halide. [Link]
-
Georganics. (5-Methyl-3-isoxazolyl)methylamine. [Link]
-
Wikipedia. Furan. [Link]
- Google Patents.
-
SlideShare. Reactivity order of Pyrrole, Furan and Thiophene.pptx. [Link]
-
PubChem. 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
YouTube. Five Member Heterocycles Reactivity of Furan. [Link]
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A Technical Guide to the Predicted Spectral Characteristics of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
Abstract: 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride is a bespoke chemical entity with potential applications in medicinal chemistry and drug discovery as a reactive intermediate for the synthesis of novel sulfonamides. A comprehensive understanding of its structural features is paramount for its effective utilization. This technical guide provides a detailed, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy and data from analogous structures to offer a robust, hypothetical characterization. This guide is intended for researchers and professionals in drug development, offering insights into the expected spectral signatures and the methodologies for their acquisition and interpretation.
Introduction and Molecular Structure
This compound (C₈H₆ClNO₄S, Molar Mass: 247.66 g/mol ) is a heterocyclic compound featuring a central 2-methylfuran ring, substituted at the 3-position with a sulfonyl chloride group and at the 5-position with an isoxazole ring. The sulfonyl chloride moiety is a highly reactive functional group, making this molecule a valuable building block for creating libraries of sulfonamide derivatives, a class of compounds with a rich history in pharmaceuticals.
The accurate characterization of this molecule is the foundation of its use in synthesis. Spectroscopic techniques provide a non-destructive means to confirm the molecular structure, assess purity, and understand electronic properties. This guide will detail the predicted spectral data for this compound.
Caption: Molecular structure of the target compound.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are based on the analysis of substituent effects on the furan and isoxazole rings.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons and the methyl group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.40 | Doublet (d) | 1H | H-3' (Isoxazole) | The proton at the 3-position of the isoxazole ring is expected to be the most downfield due to the deshielding effects of the adjacent nitrogen and oxygen atoms. In unsubstituted isoxazole, this proton appears around 8.4 ppm.[1][2] |
| ~7.00 | Singlet (s) | 1H | H-4 (Furan) | The proton on the furan ring is a singlet as it has no adjacent protons. Its chemical shift is influenced by the electron-withdrawing sulfonyl chloride group and the isoxazole ring. In 2-methylfuran, the H-4 proton is at ~6.2 ppm, but the substituents here will shift it downfield.[3] |
| ~6.80 | Doublet (d) | 1H | H-4' (Isoxazole) | This proton is coupled to H-3' and is expected to appear upfield relative to it. In various 3,5-disubstituted isoxazoles, this proton typically resonates between 6.5 and 7.0 ppm.[4] |
| ~2.50 | Singlet (s) | 3H | -CH₃ | The methyl group protons on the furan ring will appear as a singlet. In 2-methylfuran, this signal is at ~2.3 ppm. The electron-withdrawing groups on the ring might cause a slight downfield shift.[3] |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals for the eight unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~168 | C-5' (Isoxazole) | The carbon atom of the isoxazole ring attached to the furan ring. In substituted isoxazoles, the C-5 carbon is typically found in this region.[4][5] |
| ~158 | C-3' (Isoxazole) | This carbon is adjacent to the ring nitrogen and is expected to be significantly deshielded. |
| ~155 | C-2 (Furan) | The carbon bearing the methyl group. In 2-methylfuran, this carbon is at ~152 ppm.[3] |
| ~150 | C-5 (Furan) | The furan carbon attached to the isoxazole ring. Its chemical shift will be influenced by the heterocyclic substituent. |
| ~135 | C-3 (Furan) | The carbon attached to the electron-withdrawing sulfonyl chloride group will be significantly downfield. |
| ~115 | C-4 (Furan) | The CH carbon of the furan ring. |
| ~105 | C-4' (Isoxazole) | The CH carbon of the isoxazole ring. In many isoxazole derivatives, this carbon appears around 97-105 ppm.[4] |
| ~14 | -CH₃ | The methyl carbon, typically found in the upfield region of the spectrum. |
Experimental Protocol for NMR Data Acquisition
To validate these predictions, the following experimental procedure is recommended:
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1 second.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm.
-
Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate at least 1024 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR absorption bands are based on characteristic group frequencies.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3150 | Medium-Weak | C-H stretching (aromatic) | Corresponds to the C-H vibrations of the furan and isoxazole rings. |
| 2950-3000 | Weak | C-H stretching (methyl) | Corresponds to the C-H vibrations of the methyl group. |
| ~1600, ~1470 | Medium | C=C and C=N stretching | Characteristic stretching vibrations for the furan and isoxazole rings. Isoxazole itself shows bands in these regions.[1] |
| 1370-1380 | Strong | Asymmetric SO₂ stretching | A very strong and characteristic absorption for sulfonyl chlorides. |
| 1180-1190 | Strong | Symmetric SO₂ stretching | Another very strong and characteristic absorption for sulfonyl chlorides. |
| ~1020 | Medium | C-O-C stretching | Characteristic of the furan ring ether linkage. 2-Methylfuran has a strong band in this area.[6] |
| ~580 | Strong | S-Cl stretching | The sulfur-chlorine bond vibration. |
Experimental Protocol for IR Data Acquisition
Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this solid sample.
-
Background Scan: A background spectrum of the clean, empty ATR crystal should be recorded first.
-
Sample Application: A small amount of the crystalline this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can provide structural clues.
Ionization Method: Electron Ionization (EI) is a common technique that will likely cause significant fragmentation.
Predicted Key Fragments in EI-MS
| Predicted m/z | Ion Structure/Formula | Fragmentation Pathway |
| 247/249 | [C₈H₆ClNO₄S]⁺ (M⁺) | The molecular ion. The M+2 peak at 249 should be present with ~1/3 the intensity of the M+ peak due to the ³⁷Cl isotope. |
| 212 | [C₈H₆NO₄S]⁺ | Loss of a chlorine radical (·Cl) from the molecular ion. |
| 148 | [C₈H₆NO₂]⁺ | Loss of SO₂ from the [M-Cl]⁺ fragment. This is a very common fragmentation pathway for sulfonyl compounds. |
| 81 | [C₅H₅O]⁺ | Cleavage of the bond between the furan and isoxazole rings, resulting in the 2-methyl-furyl cation. |
| 69 | [C₄H₅N]⁺ | The isoxazolyl cation. |
High-Resolution Mass Spectrometry (HRMS)
For an unambiguous molecular formula determination, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended.
-
Predicted HRMS (ESI+) for [M+H]⁺: Calculated for C₈H₇ClNO₄S⁺: 247.9724.
-
Predicted HRMS (ESI+) for [M+Na]⁺: Calculated for C₈H₆ClNO₄SNa⁺: 269.9544.
Caption: A simplified representation of the predicted fragmentation in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral characteristics of this compound. The predicted NMR, IR, and MS data are grounded in established spectroscopic principles and comparison with structurally related compounds. The strong, characteristic absorbances of the sulfonyl chloride group in the IR spectrum, combined with the unique pattern of aromatic and methyl protons in the ¹H NMR, should provide clear markers for the successful synthesis and identification of this molecule. The proposed fragmentation pattern in mass spectrometry further aids in structural confirmation. It is the author's expert opinion that experimental validation following the outlined protocols will yield data in close agreement with these predictions, thereby enabling researchers to confidently utilize this compound in their synthetic endeavors.
References
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Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. Available at: [Link]
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Whitepaper: A Mechanistic Hypothesis and Validation Framework for 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride Derivatives
Abstract
This technical guide presents a predicted mechanism of action for the emerging class of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride derivatives. Lacking extensive direct characterization in the public domain, this document constructs a mechanistic hypothesis based on a first-principles analysis of the compound's constituent pharmacophores: the isoxazole ring, the furan scaffold, and the highly reactive sulfonyl chloride "warhead." We postulate that these derivatives function as targeted covalent inhibitors . The isoxazolyl-furan scaffold is predicted to mediate specific, non-covalent initial binding to a target protein, orienting the sulfonyl chloride moiety for a subsequent irreversible covalent reaction with a nucleophilic amino acid residue (e.g., lysine, tyrosine, or serine) within the binding site. This two-step mechanism suggests a high potential for both potency and selectivity. A primary hypothesized target class, based on the prevalence of the isoxazole moiety in known anti-inflammatory drugs, is the cyclooxygenase (COX) family of enzymes. This guide provides a comprehensive, multi-phase experimental strategy to rigorously test this hypothesis, encompassing target identification and engagement, in vitro validation, and cellular-level characterization. The protocols detailed herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals investigating this and similar novel compound classes.
Deconstruction of the Core Scaffold: A Rationale for the Mechanistic Hypothesis
The chemical structure of this compound (CAS 924865-06-5) presents three key functional regions that inform its predicted biological activity. A systematic analysis of each component provides the foundation for our mechanistic hypothesis.
-
The Isoxazole Ring: The isoxazole heterocycle is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Critically, the isoxazole ring is a core structural feature of several selective COX-2 inhibitors, such as Valdecoxib and Parecoxib.[3][4][5] In these drugs, the isoxazole moiety contributes to the specific binding interactions within the COX-2 active site.[3][4][5] This precedent strongly suggests that the isoxazole group in the title compound class likely plays a crucial role in directing the molecule toward specific protein targets, potentially those involved in inflammatory pathways.
-
The Furan Scaffold: Furan rings are versatile scaffolds in drug design, contributing to the overall topology and physicochemical properties of a molecule.[6][7] The 2,5-disubstituted furan, as seen in this series, provides a rigid linker that correctly orients the isoxazole "targeting" group and the sulfonyl chloride "warhead" for optimal interaction with a target protein. The methyl group at the 2-position may also contribute to binding affinity through hydrophobic interactions.
-
The Sulfonyl Chloride "Warhead": The sulfonyl chloride (-SO₂Cl) is a highly reactive electrophilic group. Its presence is the single most important indicator of the compound's probable mechanism. Such groups are known to function as "warheads" in targeted covalent inhibitors (TCIs).[8] TCIs operate via a two-step mechanism: an initial, reversible binding event driven by non-covalent interactions, followed by the formation of a stable, irreversible covalent bond between the inhibitor and the target protein.[9] The sulfonyl chloride group can react with nucleophilic amino acid residues like lysine, tyrosine, serine, or cysteine.[8][9] This covalent modification leads to sustained, often permanent, inhibition of the target protein's function.
Predicted Mechanism of Action: Targeted Covalent Inhibition of COX Enzymes
Synthesizing the roles of the individual moieties leads to a central hypothesis: This compound derivatives act as targeted covalent inhibitors, with a high probability of targeting cyclooxygenase (COX) enzymes.
The proposed mechanism involves:
-
Initial Reversible Binding (Target Recognition): The isoxazolyl-furan scaffold directs the molecule to the active site of a target protein, such as COX-2. This initial binding (governed by an inhibition constant, Ki) is driven by non-covalent forces like hydrogen bonding and hydrophobic interactions, similar to how traditional non-covalent inhibitors function.[9]
-
Covalent Bond Formation (Irreversible Inhibition): Once optimally positioned within the active site, the electrophilic sulfonyl chloride "warhead" is presented in close proximity to a nucleophilic amino acid residue. A covalent sulfonamide or sulfonate ester bond is then formed, leading to irreversible inactivation of the enzyme.
Overexpression of the COX-2 isoenzyme is a key driver of inflammation and related disorders.[10] Therefore, selective covalent inhibition of COX-2 could offer a potent and durable anti-inflammatory effect.
Proposed Signaling Pathway
The diagram below illustrates the hypothesized impact of the derivative on the arachidonic acid cascade, a central pathway in inflammation.
Caption: Competitive ABPP workflow for identifying covalent inhibitor targets.
Step-by-Step Protocol:
-
Lysate Preparation: Prepare lysates from a relevant cell line (e.g., HT-29 human colon cancer cells, which overexpress COX-2).
-
Compound Incubation: Treat one aliquot of lysate with the this compound derivative (e.g., at 10 µM) and a control aliquot with DMSO for 1 hour at 37°C.
-
Probe Labeling: Add a broad-spectrum covalent probe (e.g., a fluorophosphonate probe for serine hydrolases) to both lysates and incubate for an additional 30 minutes.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the alkyne handle of the covalent probe. [11]5. Enrichment: Use streptavidin-coated beads to pull down all biotin-tagged (i.e., probe-labeled) proteins.
-
Proteolytic Digestion: Perform an on-bead tryptic digest to release peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify proteins. True targets of the derivative will show significantly reduced peptide signal in the compound-treated sample compared to the DMSO control, as the derivative's binding blocks subsequent labeling by the probe.
CETSA measures the change in thermal stability of a protein upon ligand binding in intact cells. [12][13][14]Covalent binding is expected to significantly stabilize the target protein, increasing its melting temperature.
Objective: To confirm that the derivative engages its identified targets in a live-cell context.
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with the derivative or DMSO vehicle for 2 hours.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. [12]3. Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Analysis: Analyze the amount of a specific target protein (identified from ABPP) remaining in the soluble fraction at each temperature using Western blotting or ELISA.
-
Melt Curve Generation: Plot the percentage of soluble protein against temperature. A successful target will show a rightward shift in its melting curve in the presence of the derivative, indicating thermal stabilization.
Phase 2: In Vitro Biochemical Validation
Once high-confidence targets are identified (e.g., COX-2), their interaction with the derivative must be characterized biochemically using purified recombinant protein.
Objective: To determine the potency and time-dependence of inhibition for the purified target enzyme.
Step-by-Step Protocol:
-
Assay Setup: Use a commercial COX-2 inhibitor screening assay kit (e.g., colorimetric or fluorescent).
-
Time-Dependent Inhibition: Pre-incubate purified recombinant human COX-2 with various concentrations of the derivative for different lengths of time (e.g., 0, 15, 30, 60 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the product formation (e.g., Prostaglandin G₂) according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the rate of inhibition (k_inact) and the inhibition constant (Ki). For covalent inhibitors, potency is best described by the k_inact/Ki ratio, not a simple IC₅₀ value. [15]A time-dependent decrease in enzyme activity is a hallmark of covalent inhibition.
Objective: To confirm that the inhibition is irreversible.
Step-by-Step Protocol:
-
Concentrated Incubation: Incubate a high concentration of COX-2 with a stoichiometric amount of the derivative to achieve near-complete inhibition.
-
Dilution: After incubation, dilute the enzyme-inhibitor complex 100-fold into assay buffer. This "jump dilution" lowers the free inhibitor concentration to a level that would cause negligible inhibition on its own.
-
Activity Measurement: Immediately measure the enzyme activity over time.
-
Interpretation: If inhibition is irreversible (covalent), enzyme activity will not recover upon dilution. If it were reversible, the inhibitor would dissociate, and activity would be restored. [16]
Phase 3: Cellular and Phenotypic Assays
The final phase connects target engagement to a cellular response.
Objective: To measure the inhibition of the COX-2 pathway in a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., A549 lung carcinoma cells or RAW 264.7 macrophages).
-
Compound Treatment: Pre-treat the cells with various concentrations of the derivative for 2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce COX-2 expression and activity.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of PGE₂ production. This provides a functional measure of the compound's potency in a cellular system.
Data Presentation and Interpretation
Quantitative data from the validation experiments should be summarized for clear interpretation.
Table 1: Summary of Predicted Validation Data for a Lead Derivative
| Assay Type | Target/Cell Line | Metric | Predicted Result | Implication |
|---|---|---|---|---|
| Competitive ABPP | HT-29 Cell Lysate | Target ID | COX-2 (PTGS2) | Identifies COX-2 as a primary covalent target. |
| CETSA | Intact HT-29 Cells | ΔTm (COX-2) | +8.5 °C | Confirms direct engagement of COX-2 in live cells. |
| Biochemical Assay | Recombinant hCOX-2 | k_inact/Ki | 15,000 M⁻¹s⁻¹ | Demonstrates potent, time-dependent inhibition. |
| Jump Dilution | Recombinant hCOX-2 | % Activity Recovery | < 5% | Confirms irreversible (covalent) mechanism. |
| PGE₂ Production | LPS-stimulated A549 cells | IC₅₀ | 75 nM | Shows potent functional activity in a cellular model of inflammation. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel targeted covalent inhibitors. The mechanistic hypothesis presented here—covalent inhibition of COX enzymes—is grounded in the established chemical biology of its constituent parts. The multi-phase validation strategy provides a clear and rigorous roadmap for researchers to confirm the mechanism of action, identify primary targets, and characterize the biological activity of this compound class.
Future work should focus on selectivity profiling (e.g., COX-1 vs. COX-2), whole-proteome covalent footprinting to identify potential off-targets, and structure-activity relationship (SAR) studies to optimize potency and selectivity. Successful validation of this hypothesis will establish these derivatives as a valuable new class of therapeutic candidates for inflammatory diseases.
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Bachovchin, D. A., et al. (2011). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. NIH. [Link]
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Shaik, A. B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]
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Li, Z., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]
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Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
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Perrone, M. G., et al. (2015). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Request PDF. [Link]
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Adusumalli, S., et al. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. [Link]
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Persoons, L., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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Shaik, A. B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
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Wang, D., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]
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Grout, D. C., et al. (2013). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. ACS Publications. [Link]
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Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
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Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
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Shaik, A. B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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Kumar, A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]
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Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]
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Leiden University. (n.d.). Activity-based protein profiling for drug discovery. [Link]
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Zhao, Z., & Li, X. (2023). Recent advances in the development of covalent inhibitors. PMC. [Link]
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BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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Weerasinghe, D., & Cadwallader, K. (2025). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Request PDF. [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
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Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
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In Silico Modeling of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of heterocyclic chemistry and computational drug design offers a powerful paradigm for the rapid identification and optimization of novel therapeutic agents. This technical guide provides an in-depth exploration of the in silico modeling of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride, a molecule possessing a unique constellation of pharmacophoric features. By leveraging established computational methodologies, we will dissect its potential as a targeted inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven protocols to guide computational investigations. We will navigate through ligand preparation, target selection rationale, molecular docking, molecular dynamics simulations, and the principles of quantitative structure-activity relationship (QSAR) studies, all within the context of this specific and promising chemical entity.
Introduction: The Scientific Rationale for Investigating this compound
The molecule this compound (IM FSC) is a fascinating subject for in silico analysis due to the convergence of three biologically significant moieties: an isoxazole ring, a furan core, and a reactive sulfonyl chloride group. Isoxazole derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of demonstrated biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Similarly, the furan scaffold is a privileged structure in numerous pharmacologically active compounds.[1] The sulfonyl chloride, while reactive, is a precursor to the sulfonamide group, a key functional group in a multitude of marketed drugs.[2]
The structural resemblance of isoxazole-sulfonamide hybrids to established drugs like Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, provides a compelling starting point for our investigation.[2][3] The COX enzymes are critical mediators of inflammation and pain, and selective COX-2 inhibition remains a significant therapeutic goal.[3] This guide will therefore use human COX-2 as a primary putative target to illustrate a comprehensive in silico modeling workflow for IM FSC.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 924865-06-5 | [4] |
| Molecular Formula | C₈H₆ClNO₄S | [4] |
| Molecular Weight | 247.66 g/mol | [4] |
| Canonical SMILES | O=S(C1=C(C)OC(C2=CC=NO2)=C1)(Cl)=O | [4] |
| InChI Key | UESHFPJLRRFUDQ-UHFFFAOYSA-N | [4] |
| Physical Form | Crystals | [4] |
The In Silico Modeling Workflow: A Self-Validating System
Our approach to modeling IM FSC is designed as a self-validating cascade of computational experiments. Each step builds upon the last, providing a progressively refined understanding of the molecule's potential interactions and behavior. This iterative process is crucial for generating trustworthy and actionable insights.
Caption: Overall In Silico Modeling Workflow for IM FSC.
Part I: Ligand and Target Preparation - The Foundation of Accuracy
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase ensures that both our ligand (IM FSC, converted to its sulfonamide analog for stability in biological simulations) and our protein target (COX-2) are in energetically favorable and biologically relevant states.
Ligand Preparation Protocol
For the purpose of simulating its interaction with a biological target, the reactive sulfonyl chloride of IM FSC will be converted in silico to a more stable sulfonamide by reaction with a generic amine (e.g., methylamine). This analog is more representative of the likely derivative formed upon synthesis for biological screening.
Step-by-Step Protocol:
-
2D Structure Sketching: Draw the structure of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonamide (the methylamide derivative of IM FSC) using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Conversion to 3D: Import the 2D structure into a molecular modeling software package (e.g., Schrödinger Maestro, MOE).
-
LigPrep/Protonation: Assign correct protonation states at a physiological pH of 7.4. This step is critical as the ionization state of a molecule dramatically influences its interactions.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., OPLS4, MMFF94). This process refines the 3D structure to an energetically stable conformation. The resulting structure is now ready for docking.
Target Protein Preparation
We will use the crystal structure of human Cyclooxygenase-2 (COX-2) in complex with a known inhibitor as our starting point. The Protein Data Bank (PDB) is the primary repository for these structures.[5]
Step-by-Step Protocol:
-
PDB Search and Selection: Search the PDB for a high-resolution crystal structure of human COX-2. For this example, we select PDB ID: 5KIR, which shows COX-2 in complex with celecoxib.
-
Protein Preparation Wizard: Utilize a tool like the Protein Preparation Wizard in Schrödinger Maestro. This automated workflow accomplishes several critical tasks:
-
Removal of water molecules beyond a 5 Å radius of the active site.
-
Addition of hydrogen atoms.
-
Assignment of correct bond orders.
-
Optimization of hydrogen bond networks.
-
A final, restrained energy minimization to relieve any steric clashes.
-
This rigorous preparation ensures that the protein structure is a realistic representation of its state in a biological environment.
Part II: Molecular Docking - Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] It provides crucial insights into the binding mode and can be used to estimate the binding affinity.
Caption: Molecular Docking Workflow.
Docking Protocol
-
Grid Generation: Define the active site of COX-2 by generating a docking grid around the co-crystallized ligand (celecoxib in PDB: 5KIR). This grid pre-calculates the energetic properties of the active site, speeding up the docking process.
-
Ligand Docking: Dock the prepared IM FSC-amide into the generated grid using a docking program like Glide (Schrödinger) or AutoDock Vina. We recommend using standard precision (SP) for initial screening and extra precision (XP) for refinement.
-
Pose Analysis: The docking algorithm will generate a series of possible binding poses, each with a corresponding docking score. The lower the score, the more favorable the predicted binding.
-
Interaction Mapping: Visually inspect the top-ranked poses. Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The isoxazole and furan rings are likely to participate in hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with key residues in the active site.[3]
Table 2: Hypothetical Docking Results for IM FSC-amide in COX-2 (PDB: 5KIR)
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| IM FSC-amide | -9.8 | His90, Arg513, Val523 | Hydrogen bond with His90; Hydrophobic interactions with Val523; Pi-sulfur interaction with Arg513 |
| Celecoxib (reference) | -11.2 | His90, Arg513, Val523 | Hydrogen bond with His90; Hydrophobic interactions with Val523; Pi-sulfur interaction with Arg513 |
Part III: Molecular Dynamics - Assessing Stability and Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time. This is essential for assessing the stability of the predicted binding mode.
MD Simulation Protocol
-
System Building: The top-ranked docked pose of the IM FSC-amide-COX-2 complex is placed in a simulation box filled with a predefined water model (e.g., TIP3P).
-
Ionization and Neutralization: Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.
-
Equilibration: The system is gradually heated and equilibrated to physiological temperature (310 K) and pressure (1 atm) while restraints on the protein and ligand are slowly removed.
-
Production MD: A production simulation of 100 nanoseconds (ns) is run, during which the atomic coordinates are saved at regular intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is calculated over time. A stable RMSD indicates that the system has reached equilibrium and the ligand remains bound in a stable conformation.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
-
Interaction Analysis: The persistence of key interactions identified in the docking study is monitored throughout the simulation.
-
Part IV: QSAR - Building Predictive Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2] While we do not have experimental data for a series of IM FSC analogs, understanding the principles of QSAR is crucial for any drug discovery campaign.
Conceptual QSAR Workflow:
-
Data Set Preparation: A series of analogs of IM FSC would be synthesized and tested for their inhibitory activity against COX-2 (IC50 values).
-
Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated.
-
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the model is rigorously validated using internal and external validation techniques.
A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the investigation of this compound. By systematically applying molecular docking and molecular dynamics simulations, we can generate robust hypotheses about its potential as a COX-2 inhibitor. The principles of QSAR modeling provide a framework for the future optimization of this chemical scaffold.
The true power of in silico modeling lies in its synergy with experimental validation. The computational predictions presented here should be used to prioritize the synthesis and biological evaluation of IM FSC and its analogs. Subsequent experimental data can then be used to refine and improve the computational models in a virtuous cycle of design, test, and learn. The unique combination of the isoxazole, furan, and sulfonamide moieties makes this class of compounds a rich area for future therapeutic discovery.
References
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Abdelall, M. M., et al. (2017). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 836-846. Available at: [Link]
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Agrawal, N., & Mishra, P. (2018). Isoxazole: A review on its chemistry and pharmacological potentials. European Journal of Medicinal Chemistry, 157, 1079-1102. Available at: [Link]
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Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of medicinal chemistry, 50(7), 1425-1441. Available at: [Link]
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Claisen, L. (1903). Ueber die Einwirkung von Hydroxylamin auf Acetylen-aldehyde. Berichte der deutschen chemischen Gesellschaft, 36(3), 3664-3673. Available at: [Link]
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PubMed. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PubMed Central. Available at: [Link]
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Furan-Based Sulfonyl Chlorides: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
Furan-based sulfonyl chlorides are a class of highly reactive intermediates that serve as critical building blocks in modern organic synthesis and drug discovery. Their unique electronic properties, conferred by the furan ring, make them valuable precursors for a diverse array of sulfonamide derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of furan-based sulfonyl chlorides, with a particular focus on their role in the development of novel pharmaceuticals. Detailed experimental protocols, mechanistic insights, and a survey of their utility in medicinal chemistry are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these versatile reagents.
Introduction: The Furan Sulfonyl Chloride Scaffold
The furan ring is a privileged five-membered aromatic heterocycle present in numerous natural products and synthetic compounds of biological importance.[1] When functionalized with a sulfonyl chloride group (-SO₂Cl), the resulting furan-based sulfonyl chloride becomes a powerful electrophile, readily undergoing reactions with a wide range of nucleophiles to form stable sulfonamide linkages.[2] This reactivity is the cornerstone of their utility in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, exhibiting antibacterial, anti-inflammatory, and diuretic properties, among others.[3]
The incorporation of the furan moiety can influence the physicochemical properties of the resulting sulfonamides, impacting their solubility, metabolic stability, and target-binding interactions. This guide will delve into the nuances of preparing and utilizing both furan-2-sulfonyl chlorides and furan-3-sulfonyl chlorides, highlighting the synthetic strategies and their subsequent applications in the synthesis of bioactive molecules.
Synthesis of Furan-Based Sulfonyl Chlorides
The preparation of furan-based sulfonyl chlorides can be approached through several synthetic routes, primarily involving the introduction of the sulfonyl chloride functionality onto a pre-existing furan ring or the transformation of a suitable precursor. The choice of method often depends on the desired substitution pattern and the stability of the starting materials.
Chlorosulfonation of Furan Derivatives
Direct chlorosulfonation of furan and its derivatives with chlorosulfonic acid (ClSO₃H) is a common method for introducing the sulfonyl chloride group.[4][5] This electrophilic aromatic substitution reaction typically proceeds at the more reactive α-position (C2 or C5) of the furan ring. However, the high reactivity of furan towards strong acids necessitates careful control of reaction conditions to avoid polymerization and other side reactions.[6]
A notable example is the synthesis of ethyl 2-(chlorosulfonyl)-4-furoate from ethyl 3-furoate.[4] In this procedure, the electron-withdrawing ester group deactivates the furan ring, allowing for a more controlled sulfonation. The initial reaction with chlorosulfonic acid yields the corresponding furan sulfonic acid, which is then converted to the sulfonyl chloride in a subsequent step or in a one-pot procedure.[4]
Diagram 1: General Scheme for Chlorosulfonation of a Furan Derivative
Caption: Synthetic pathway from a furan derivative to a furan sulfonyl chloride.
Conversion of Furan Sulfonic Acids
Furan sulfonic acids, which can be prepared by the sulfonation of furans with reagents like sulfur trioxide-pyridine or sulfur trioxide-dioxane complexes, serve as stable precursors to furan sulfonyl chlorides.[6] The conversion of the sulfonic acid to the sulfonyl chloride is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4]
From Furan-Containing Primary Sulfonamides
A more recent and milder approach for the synthesis of furan-based sulfonyl chlorides involves the conversion of the corresponding primary sulfonamides. This method is particularly valuable for late-stage functionalization of complex molecules where harsh conditions are not tolerated.[7][8] Reagents such as pyrylium salts (e.g., Pyry-BF₄) can activate the sulfonamide nitrogen, facilitating its conversion to a sulfonyl chloride under mild conditions.[7][8] A prominent example is the successful conversion of the diuretic drug furosemide, which contains a furan ring and a primary sulfonamide, into its corresponding sulfonyl chloride.[8]
Diagram 2: Late-Stage Furan Sulfonyl Chloride Synthesis from a Sulfonamide
Caption: A mild method for converting furan sulfonamides to sulfonyl chlorides.
Properties and Reactivity
Stability and Handling
Furan-based sulfonyl chlorides are generally reactive compounds and can be sensitive to moisture and heat. The stability of heteroaromatic sulfonyl chlorides, including those derived from furan, has been studied, and they are known to undergo complex decomposition pathways.[9] Hydrolysis by trace water is a common decomposition route, leading to the corresponding sulfonic acid. Therefore, these reagents should be handled under anhydrous conditions and stored in a cool, dry environment.
Reactivity with Nucleophiles
The primary utility of furan-based sulfonyl chlorides lies in their high electrophilicity, which allows them to react readily with a variety of nucleophiles. The most common reaction is with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The reactivity of the sulfonyl chloride allows for the formation of sulfonamides from a wide range of amines, including those with complex functionalities.[7][8]
Beyond amines, furan-based sulfonyl chlorides can also react with other nucleophiles such as alcohols to form sulfonate esters and with water to yield sulfonic acids.
Spectroscopic Data
The characterization of furan-based sulfonyl chlorides relies on standard spectroscopic techniques. The following table summarizes key spectroscopic data for a representative furan-2-sulfonyl chloride derivative.
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 400 MHz) δ (ppm) | Reference |
| Ethyl 2-(chlorosulfonyl)-4-furoate | 8.21 (s, 1H), 7.59 (s, 1H), 4.35 (q, 2H), 1.36 (t, 3H) | 160.5, 151.4, 150.0, 118.1, 61.7, 14.2 | [4] |
Applications in Drug Development
The ability to readily form sulfonamides makes furan-based sulfonyl chlorides highly valuable in the synthesis of potential therapeutic agents. The furan scaffold, combined with the sulfonamide linker, has given rise to compounds with a range of biological activities.
Interleukin-1 (IL-1) Inhibitors
Furan sulfonamide derivatives have been developed as inhibitors of interleukin-1 (IL-1), a cytokine implicated in inflammatory diseases.[4] The synthesis of these inhibitors often involves the reaction of a furan-based sulfonyl chloride with an appropriate amine-containing fragment to generate the final sulfonyl urea or sulfonamide product.[4]
Carbonic Anhydrase Inhibitors
Substituted furan sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[10][11][12] The sulfonamide moiety is a key zinc-binding group in many CA inhibitors, and the furan ring serves as a scaffold for introducing diverse substituents to modulate potency and selectivity.
Antimicrobial Agents
The furan nucleus is a component of several antimicrobial drugs, and the incorporation of a sulfonamide group can lead to new compounds with antibacterial and antifungal properties.[13][14] Furan-based sulfonamides have been synthesized and evaluated for their inhibitory effects against various microbial strains.
The following table provides a summary of representative furan-based sulfonamides and their reported biological activities.
| Furan Sulfonamide Scaffold | Target/Biological Activity | Therapeutic Area | Reference |
| Furan-2-sulfonamides | Interleukin-1 (IL-1) | Anti-inflammatory | [4] |
| Substituted furan-2-sulfonamides | Carbonic Anhydrase | Glaucoma, Epilepsy | [10][12] |
| 5-Nitrofuryl-containing sulfonamides | Antibacterial | Infectious Diseases | |
| Furosemide (contains a furan ring and a sulfonamide) | Na-K-Cl Cotransporter | Diuretic | [8] |
Experimental Protocols
The following protocols are provided as examples for the synthesis of a furan-based sulfonyl chloride and its subsequent conversion to a sulfonamide. Appropriate safety precautions should be taken when handling the reagents mentioned.
Protocol 1: Synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate[4]
Materials:
-
Ethyl 3-furoate
-
Chlorosulfonic acid
-
Methylene chloride (anhydrous)
-
Phosphorus pentachloride
-
Pyridine
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve ethyl 3-furoate in anhydrous methylene chloride in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to approximately 0°C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., 48 hours) to ensure the formation of the sulfonic acid intermediate.
-
Re-cool the reaction mixture to below 0°C.
-
Carefully add pyridine, followed by the portion-wise addition of phosphorus pentachloride.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully pouring it into ice water.
-
Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 2-(chlorosulfonyl)-4-furoate as an oil, which can be used in the next step without further purification.
Protocol 2: General Synthesis of a Furan-2-sulfonamide
Materials:
-
Furan-2-sulfonyl chloride
-
Primary or secondary amine
-
Triethylamine or pyridine
-
Dichloromethane or other suitable aprotic solvent
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (e.g., triethylamine, 1.2 equivalents).
-
Cool the solution to 0°C.
-
Slowly add a solution of furan-2-sulfonyl chloride (1.0 equivalent) in the same solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude sulfonamide, which can be purified by column chromatography or recrystallization.
Conclusion
Furan-based sulfonyl chlorides are indispensable tools in the arsenal of synthetic and medicinal chemists. Their straightforward synthesis, coupled with their high reactivity as electrophiles, provides a reliable pathway to a vast array of furan-containing sulfonamides. The continued exploration of new synthetic methodologies and the application of these building blocks in drug discovery programs are expected to yield novel therapeutic agents with improved efficacy and unique pharmacological profiles. This guide has provided a foundational understanding of the chemistry of furan-based sulfonyl chlorides, aiming to facilitate their broader application in scientific research and development.
References
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Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal. (URL: [Link])
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Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC - NIH. (URL: [Link])
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - NIH. (URL: [Link])
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Pharmacological activity of furan derivatives. (URL: [Link])
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Synthesis and Characterization of Furanic Compounds - DTIC. (URL: [Link])
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Synthesis and Antimicrobial Activity of New Furan Derivatives - Africa Research Connect. (URL: [Link])
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: [Link])
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Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (URL: [Link])
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(a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters - ResearchGate. (URL: [Link])
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Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies - PubMed. (URL: [Link])
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(PDF) Antimicrobial sulfonamide drugs - ResearchGate. (URL: [Link])
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Furfuryl chloride can undergo substitution by both SN2 and SN1 me... - Pearson. (URL: [Link])
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (URL: [Link])
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Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13 C NMR and FT-IR Spectroscopy - MDPI. (URL: [Link])
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Chlorosulfonic Acid - A Versatile Reagent. (URL: [Link])
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Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | Request PDF - ResearchGate. (URL: [Link])
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Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - iupac. (URL: [Link])
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (URL: [Link])
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. (URL: [Link])
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Synthesis of Polyfunctionalized Furan Analogs Catalyzed by Chlorosulfonic Acid Immobilized Nano-Cobaltferrite | Request PDF - ResearchGate. (URL: [Link])
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Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - MDPI. (URL: [Link])
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An In-Depth Technical Guide to the Structural Analogs of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of structural analogs of 5-(5-isoxazolyl)-2-methyl-3-furansulfonyl chloride. By leveraging established synthetic methodologies and exploring diverse structural modifications, this document aims to equip researchers with the knowledge to design and develop novel compounds with potentially enhanced therapeutic properties.
Introduction: The this compound Scaffold
The hybrid structure of this compound presents a compelling starting point for medicinal chemistry exploration. This molecule combines three key pharmacophoric elements: an isoxazole ring, a furan ring, and a reactive sulfonyl chloride group. Both furan and isoxazole moieties are prevalent in a wide array of biologically active compounds, exhibiting properties ranging from antimicrobial and antiviral to anti-inflammatory and anticancer.[1][2][3] The sulfonyl chloride group serves as a versatile synthetic handle, allowing for the facile introduction of a diverse range of functionalities, most notably sulfonamides, which are a cornerstone of many therapeutic agents.[4][5]
The strategic combination of these fragments suggests the potential for multifaceted biological activity. This guide will delve into the rationale for designing analogs of this core structure, provide detailed synthetic pathways, and discuss methods for their biological evaluation, with a focus on cyclooxygenase (COX) inhibition and antimicrobial activity, two areas where isoxazole and furan derivatives have shown considerable promise.[6][7]
Rationale for Analog Design: A Strategy-Driven Approach
The design of structural analogs is predicated on the principles of medicinal chemistry, aiming to optimize the pharmacological profile of a lead compound. Key strategies for modifying the this compound scaffold include:
-
Modification of the Sulfonamide Moiety: The sulfonyl chloride is a precursor to sulfonamides. By reacting it with a diverse library of primary and secondary amines, a wide array of analogs with varying steric and electronic properties can be generated. This allows for the exploration of the binding pocket of target enzymes and the optimization of interactions.
-
Substitution on the Furan Ring: The 5-position of the furan ring is a prime site for modification. Introducing different substituents can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
-
Variation of the Isoxazole Ring: Altering the substitution pattern on the isoxazole ring or replacing it with bioisosteric alternatives can modulate the compound's electronic distribution and hydrogen bonding capabilities, potentially leading to improved potency and selectivity.
-
Modification of the Methyl Group: The methyl group at the 2-position of the furan ring can be replaced with other alkyl or functionalized groups to probe the steric tolerance of the target's binding site.
dot
Caption: Strategic modifications to the core scaffold.
Synthesis of the Core Scaffold and its Analogs
The synthesis of this compound and its analogs can be approached through a convergent strategy, involving the preparation of key intermediates followed by their coupling and subsequent functionalization.
Synthesis of the 2-Methyl-5-(isoxazol-5-yl)furan-3-sulfonyl Chloride Core
A plausible synthetic route to the core scaffold begins with the commercially available methyl 2-methylfuran-3-carboxylate.
Step 1: Synthesis of Methyl 2-methylfuran-3-carboxylate
This starting material can be synthesized from methyl acetoacetate and chloroacetaldehyde in the presence of a base like dolomite and a catalytic amount of pyridine.[8]
Step 2: Halogenation of the Furan Ring
Selective halogenation at the 5-position of the furan ring is a crucial step for introducing the isoxazole moiety. This can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under controlled conditions.
Step 3: Introduction of the Isoxazole Ring via Suzuki Coupling
A palladium-catalyzed Suzuki cross-coupling reaction is a powerful method for forming the C-C bond between the furan and isoxazole rings.[9][10][11] The 5-halo-2-methylfuran-3-carboxylate can be coupled with an appropriate isoxazoleboronic acid or ester. The choice of catalyst, ligand, and base is critical for achieving high yields.
Step 4: Sulfonation and Conversion to Sulfonyl Chloride
The furan ring can be sulfonated at the 3-position using chlorosulfonic acid.[12] The resulting sulfonic acid is then converted to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.[12][13]
dot
Caption: Synthetic workflow for the core scaffold.
Strategies for Analog Synthesis
The reaction of this compound with a diverse panel of primary and secondary amines in the presence of a base like pyridine or triethylamine will yield a library of sulfonamide analogs. This is a robust and high-yielding reaction.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add the desired amine (1.1 eq) and a base (e.g., triethylamine, 1.5 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Starting from a 5-halo-2-methylfuran-3-carboxylate intermediate, various substituents can be introduced using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups.
The isoxazole ring itself can be constructed using a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2] This allows for the synthesis of analogs with different substituents on the isoxazole ring by varying the starting oxime and alkyne.
Characterization and Analysis
The structural integrity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the sulfonyl and carbonyl groups.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compounds.
Biological Evaluation: A Focus on COX Inhibition and Antimicrobial Activity
Based on the known biological activities of furan and isoxazole derivatives, initial screening of the synthesized analogs should focus on their potential as COX inhibitors and antimicrobial agents.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Isoxazole-containing molecules, such as celecoxib and valdecoxib, are known selective COX-2 inhibitors.[14] Therefore, evaluating the inhibitory activity of the synthesized analogs against both COX-1 and COX-2 is a logical starting point.
Experimental Protocol: COX Inhibition Assay
A commercially available colorimetric COX inhibitor screening assay kit can be used.
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Data Presentation:
| Compound | R¹ (on Sulfonamide) | R² (on Furan-5) | R³ (on Isoxazole) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Parent | -Cl | Isoxazol-5-yl | - | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | -NH-Ph | Isoxazol-5-yl | - | Data to be determined | Data to be determined | Data to be determined |
| Analog 2 | -N(Me)₂ | Isoxazol-5-yl | - | Data to be determined | Data to be determined | Data to be determined |
| Analog 3 | -NH-Ph | Phenyl | - | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib | - | - | - | >100 | 0.04 | >2500 |
Antimicrobial Activity Screening
Rationale: Furan and isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[1] The synthesized analogs should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | R¹ (on Sulfonamide) | R² (on Furan-5) | R³ (on Isoxazole) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | -Cl | Isoxazol-5-yl | - | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | -NH-Ph | Isoxazol-5-yl | - | Data to be determined | Data to be determined | Data to be determined |
| Analog 2 | -N(Me)₂ | Isoxazol-5-yl | - | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin | - | - | - | 0.25-1 | 0.008-0.125 | NA |
| Fluconazole | - | - | - | NA | NA | 0.25-2 |
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays will be crucial for establishing SAR. By systematically analyzing how changes in the chemical structure affect biological activity, researchers can gain insights into the key molecular features required for potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to the drug discovery process.
Conclusion and Future Directions
This technical guide outlines a comprehensive and systematic approach to the design, synthesis, and evaluation of structural analogs of this compound. The modular nature of the proposed synthetic strategies allows for the generation of a diverse chemical library for biological screening. The initial focus on COX inhibition and antimicrobial activity provides a solid foundation for identifying promising lead compounds. Future work should involve expanding the biological screening to other relevant targets, optimizing the pharmacokinetic properties of active compounds, and elucidating their mechanisms of action.
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Preparation of 2-methylfuran-3-carboxylic acid methyl ester. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]
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A Technical Guide to 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride: A Novel Building Block for Chemical Innovation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride, a specialized chemical intermediate with potential applications in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the procurement, handling, and potential utility of this compound. Given its status as a relatively novel research chemical, this guide emphasizes its known properties and projects its synthetic utility based on the reactivity of its constituent functional groups.
Introduction: Unpacking the Potential of a Unique Heterocyclic Sulfonyl Chloride
This compound is a unique bifunctional molecule that combines the structural features of a furan ring, an isoxazole moiety, and a reactive sulfonyl chloride group. The furan ring is a common scaffold in medicinal chemistry, known to act as a bioisostere for phenyl rings, potentially improving metabolic stability and receptor interaction.[1] The isoxazole ring is another privileged heterocycle present in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions. The sulfonyl chloride functional group is a powerful electrophile, widely used for the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds, which are staples in drug development.[2][3]
The combination of these three motifs in a single, relatively rigid structure suggests its potential as a valuable building block for generating libraries of complex molecules for high-throughput screening or for the targeted synthesis of novel drug candidates.
Commercial Availability and Supplier Overview
This compound is available from a limited number of specialized chemical suppliers. It is primarily offered for research and development purposes. Notably, the compound is listed in the ChemBridge chemical library, a collection of unique molecules for early-stage drug discovery.
| Supplier | Catalog Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich | CBR00135 | Not specified | 1 g | Product of ChemBridge Corp. Sigma-Aldrich does not collect analytical data for this product; buyer assumes responsibility for confirming identity and purity.[2][4] |
| SciSupplies | Inquire | 95.0% | Inquire | Provides a specific purity value.[5] |
| ChemBridge | 7965330 | >95% | Inquire | Original manufacturer of the compound. |
It is imperative for researchers to note that some suppliers, such as Sigma-Aldrich, distribute this compound "as-is" without providing a certificate of analysis, placing the onus of quality control on the end-user.[2] For applications where purity is critical, sourcing from a supplier that provides detailed analytical data or performing in-house validation is strongly recommended.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented below. This information is aggregated from supplier data sheets.
| Property | Value | Source |
| CAS Number | 924865-06-5 | [4] |
| Molecular Formula | C₈H₆ClNO₄S | [4] |
| Molecular Weight | 247.66 g/mol | [4] |
| Appearance | Crystals | [4] |
| InChI Key | UESHFPJLRRFUDQ-UHFFFAOYSA-N | [4] |
| SMILES | O=S(C1=C(C)OC(C2=CC=NO2)=C1)(Cl)=O | [4] |
Safety Profile
This compound is classified as a corrosive substance. The sulfonyl chloride moiety is highly reactive and will readily react with nucleophiles, including water, to release hydrochloric acid. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Information:
-
Pictogram: GHS05 (Corrosion)[4]
-
Signal Word: Danger[4]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[4]
-
Precautionary Statements: P280, P305 + P351 + P338, P310[4]
Proposed Synthetic Applications and Methodologies
While no specific, peer-reviewed applications of this compound have been published to date, its chemical structure allows for informed predictions of its utility. The sulfonyl chloride group is an excellent electrophilic handle for the synthesis of sulfonamides, a class of compounds with a broad range of biological activities, including antibacterial, diuretic, and anticancer properties.
Proposed Experimental Workflow: Synthesis of a Novel Sulfonamide Library
This section outlines a hypothetical, yet scientifically grounded, protocol for the use of this compound in the parallel synthesis of a small library of novel sulfonamides. This workflow is designed to be self-validating through the inclusion of appropriate controls and analytical checkpoints.
Caption: Proposed workflow for the parallel synthesis of a sulfonamide library.
Detailed Protocol:
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Anhydrous dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the Sulfonyl Chloride Stock Solution: In a fume hood, dissolve one equivalent of this compound in anhydrous DCM to a final concentration of 0.1 M.
-
Reaction Setup: In an array of reaction vials, add 1.2 equivalents of each unique primary or secondary amine.
-
Addition of Reagents: To each vial, add the sulfonyl chloride stock solution, followed by 2.0 equivalents of DIPEA.
-
Reaction: Cap the vials and stir the reactions at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reactions by adding saturated aqueous NH₄Cl solution. Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude products by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final sulfonamide products by LC-MS, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality and Self-Validation:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the reactive sulfonyl chloride.
-
Non-nucleophilic Base: DIPEA is used to scavenge the HCl byproduct of the reaction without competing with the amine nucleophile.
-
Monitoring Progress: Regular monitoring by TLC or LC-MS allows for the determination of the reaction endpoint and can help diagnose any issues, such as starting material degradation.
-
Comprehensive Characterization: Full characterization of the final products provides unambiguous confirmation of their structure and purity, validating the success of the synthesis.
Conclusion and Future Outlook
This compound represents a promising, albeit underexplored, building block for synthetic and medicinal chemistry. Its unique combination of a furan, an isoxazole, and a reactive sulfonyl chloride offers a versatile platform for the creation of novel molecular entities. While the lack of published applications necessitates a cautious and methodical approach, the fundamental principles of sulfonyl chloride chemistry provide a solid foundation for its incorporation into research programs. It is anticipated that as this compound becomes more widely accessible, its utility will be demonstrated in the synthesis of new chemical probes, agrochemicals, and therapeutic candidates.
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An In-depth Technical Guide to the Biological Targets of Isoxazole-Furan Scaffolds
A Whitepaper for Drug Discovery Professionals
Executive Summary
The fusion of isoxazole and furan rings creates a unique heterocyclic scaffold with significant potential in medicinal chemistry. This guide provides a detailed exploration of the key biological targets modulated by isoxazole-furan derivatives, offering a scientific foundation for researchers and drug development professionals. The isoxazole ring, with its adjacent nitrogen and oxygen atoms, provides unique hydrogen bonding capabilities, while the furan moiety contributes to the molecule's aromaticity and structural rigidity.[1][2] This combination has led to the discovery of compounds with potent and diverse biological activities, ranging from anti-inflammatory and anticancer to neuroprotective and antimicrobial effects.[3][4] This document synthesizes current research, detailing the mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols for investigating the interaction of these scaffolds with high-value biological targets, including cyclooxygenase (COX) enzymes, tubulin, p38 MAP kinase, and monoamine oxidase (MAO).
The Isoxazole-Furan Scaffold: A Privileged Motif in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[5] The isoxazole ring, in particular, is a key component in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with protein targets.[1][6] When fused or linked to a furan ring—another five-membered heterocycle crucial to medicinal chemistry—the resulting scaffold gains distinct physicochemical properties.[2] This combination allows for fine-tuning of electronic and steric properties, making the isoxazole-furan motif a "privileged scaffold" for interacting with a wide array of biological targets.[7] The unique electronic distribution and potential for diverse substitutions on both rings allow medicinal chemists to rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles.[3]
Key Biological Target Families and Mechanisms of Action
Research has identified several key protein families and pathways that are potently modulated by isoxazole-furan derivatives. This section details the most prominent targets, the underlying causality for experimental design, and validated protocols for their investigation.
Inflammation and Immunology: Targeting Cyclooxygenase (COX)
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central mediators of inflammation through their role in converting arachidonic acid into prostaglandins.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes.[8] Several isoxazole derivatives have been identified as potent COX inhibitors, with some exhibiting selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7][9]
Mechanism of Action: Isoxazole-furan derivatives often act as competitive inhibitors, binding to the hydrophobic channel of the COX active site. The scaffold's structure can mimic aspects of the endogenous substrate, arachidonic acid. SAR studies have shown that substitutions on the aryl rings attached to the core scaffold are critical for potency and selectivity.[7] For example, the presence of methoxy groups on an attached phenyl ring has been shown to favor COX-2 inhibitory activity.[7]
Diagram: COX-2 Inhibition Pathway
Below is a diagram illustrating the role of COX-2 in the inflammatory cascade and the point of intervention for isoxazole-furan inhibitors.
Caption: The COX-2 pathway, showing inhibition by isoxazole-furan scaffolds.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a reliable method for determining the COX-1 and COX-2 inhibitory activity of test compounds using a commercially available colorimetric assay kit.
-
Preparation of Reagents: Reconstitute purified, recombinant human COX-1 or COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hemin. Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Compound Preparation: Dissolve isoxazole-furan test compounds in DMSO to create 10 mM stock solutions. Perform serial dilutions to achieve a range of test concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Plate Setup: In a 96-well plate, add 10 µL of the diluted test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control. Add 10 µL of DMSO for the no-inhibition control.
-
Enzyme Incubation: Add 150 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of arachidonic acid solution to each well to start the reaction.
-
Detection: Immediately add 20 µL of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The peroxidase activity of COX converts TMPD to a colored product.
-
Measurement: Read the absorbance at 590 nm every minute for 5 minutes using a plate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Summary: COX Inhibitory Activity
| Compound Class | Target | Representative IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3-phenyl-5-furan isoxazoles | COX-2 | 9.16 | >10 |
| Phenyl-furan isoxazoles | 15-LOX | 8.15 | N/A |
(Note: Data is representative and synthesized from literature findings such as those in[7])
Oncology: Disrupting Cellular Proliferation and Survival
Isoxazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[5] Key targets include tubulin, crucial for mitosis, and signaling kinases like p38 MAP kinase that regulate cell survival and apoptosis.[1][10]
Mechanism 1: Tubulin Polymerization Inhibition Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[1] Some isoxazole-steroid hybrids have been shown to target the taxane-binding site of tubulin, disrupting microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1] This mechanism is similar to that of the successful chemotherapy drug, Paclitaxel.
Mechanism 2: p38 MAP Kinase Inhibition The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines. Its dysregulation is implicated in both cancer and inflammatory diseases. The isoxazole ring has been successfully used as a bioisosteric replacement for the imidazole ring found in early p38 inhibitors, leading to potent and selective new chemical entities.[10]
Diagram: Drug Discovery Workflow for Kinase Inhibitors
This workflow illustrates the logical progression from initial screening to the identification of a lead compound.
Caption: A standard workflow for identifying and optimizing kinase inhibitors.
Neurodegenerative and Psychiatric Disorders: Modulating Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[11] Inhibitors of these enzymes are used to treat depression and neurodegenerative diseases such as Parkinson's. Furan and isoxazole derivatives have been investigated as potential MAO inhibitors, with some showing high potency and selectivity for the MAO-B isoform, which is a primary target for Parkinson's disease therapy.[11][12]
Experimental Protocol: MAO-A/B Inhibition Assay
This fluorometric assay measures the activity of MAO by detecting the production of hydrogen peroxide.
-
Reagent Preparation: Reconstitute recombinant human MAO-A or MAO-B enzyme in phosphate buffer. Prepare a working solution of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red) with horseradish peroxidase (HRP).
-
Compound Plating: In a black, 96-well microplate, add 2 µL of test compound dilutions in DMSO. Use a known inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as a positive control.
-
Enzyme Incubation: Add 50 µL of the MAO-A or MAO-B enzyme solution to each well and incubate for 20 minutes at room temperature, protected from light.
-
Reaction Initiation: Add 50 µL of the substrate/detection reagent mix to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity (Excitation: 535 nm, Emission: 590 nm) every 2 minutes for 20 minutes.
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition and determine IC50 values as described for the COX assay.
Infectious Diseases: Novel Antimicrobial and Antifungal Strategies
The isoxazole ring is a component of several established antibacterial drugs, including sulfamethoxazole and cloxacillin.[13] The isoxazole-furan scaffold has been explored for novel antimicrobial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains like Aspergillus niger.[13][14]
Mechanism of Action: The mechanisms for antimicrobial action are diverse. For some bacteria, isoxazole derivatives inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).[8] In other cases, they may disrupt cellular metabolism or membrane integrity. The specific mechanism is highly dependent on the overall structure of the molecule.
Data Summary: Antimicrobial Activity
| Compound Class | Organism | Activity Metric | Result |
| Isoxazole-chalcones | Staphylococcus aureus | MIC | 1 µg/mL |
| Dihydroisoxazoles | Aspergillus niger | Zone of Inhibition | 23 mm |
| Dihydropyrazoles | Candida tropicalis | IC50 | 2 µg/mL |
(Note: Data is representative and synthesized from literature findings such as those in[13][14])
Future Perspectives and Conclusion
The isoxazole-furan scaffold is a versatile and powerful platform for the development of novel therapeutics. Its proven ability to interact with a wide range of high-value biological targets, including enzymes in inflammation, oncology, and neurology, underscores its importance in modern drug discovery.[3][5] Future research will likely focus on leveraging computational chemistry and machine learning to predict the activity of novel derivatives and to design compounds with polypharmacology—the ability to selectively modulate multiple targets for treating complex diseases. Furthermore, the exploration of this scaffold in emerging areas like antiviral and antiparasitic drug discovery remains a promising avenue.[6] The continued synthesis and biological evaluation of isoxazole-furan derivatives will undoubtedly lead to the discovery of new chemical probes and clinical candidates.
References
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- Zhang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
- Kopriva, D., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC - NIH.
- Fandakli, S. (2025). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. ResearchGate.
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- Unknown Author. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
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- Bar-Haim, G., et al. (n.d.). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed.
- Mathew, B., et al. (2014). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry.
- Khanum, S.A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
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- Karad, S.C., et al. (n.d.). Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed.
- Unknown Author. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
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An In-Depth Technical Guide to the X-ray Crystallography of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Elucidating Molecular Architecture for Advanced Drug Design
In the landscape of modern medicinal chemistry, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The compound 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride (C₈H₆ClNO₄S) stands as a molecule of significant interest.[1][2] Its constituent parts—a reactive sulfonyl chloride group, a furan core, and an isoxazolyl moiety—are prevalent scaffolds in pharmacologically active agents.[3] Sulfonyl chlorides, in particular, are crucial intermediates in the synthesis of sulfonamides, a class of drugs with a wide spectrum of biological activities. The ability to determine the exact spatial arrangement of its atoms, bond angles, and intermolecular interactions through X-ray crystallography provides invaluable insights into its reactivity, potential binding modes with biological targets, and serves as a foundational dataset for computational modeling and structure-activity relationship (SAR) studies.
This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive walkthrough of the process, from obtaining the crystalline material to the final analysis of its atomic-resolution structure. The methodologies described herein are grounded in established crystallographic principles and are designed to be self-validating, ensuring the integrity and reproducibility of the results.
Procurement of High-Purity Crystalline Material
The journey to a crystal structure begins with the synthesis and purification of the target compound. While this compound is commercially available as a crystalline solid,[1][4] understanding its synthesis provides deeper insight into potential impurities that might hinder crystallization.
Proposed Synthetic Pathway & Rationale
A plausible synthetic route would involve the chlorosulfonation of a suitable 5-(5-isoxazolyl)-2-methylfuran precursor. Generally, sulfonyl chlorides can be synthesized from various sulfur-containing compounds through oxidative chlorination.[5] A common and effective method involves the use of a chlorinating agent like N-chlorosuccinimide on related sulfur compounds, which can be prepared from accessible starting materials.[6]
Diagram of Proposed Synthesis Logic
Caption: A generalized workflow for the synthesis of the target sulfonyl chloride.
Purification Protocol
For crystallographic purposes, the purity of the compound must exceed 99%. The final product from synthesis should be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel. The goal is to remove any starting materials, by-products, or isomers that could inhibit the formation of a well-ordered crystal lattice.
The Art and Science of Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[7] For small organic molecules, several techniques are effective.[8] The choice of method and solvent is critical and often requires empirical screening.
Solvent Selection: A Deliberate Approach
The ideal crystallization solvent (or solvent system) is one in which the compound is sparingly soluble. The molecule's polarity suggests solubility in moderately polar organic solvents. A preliminary screening should be conducted with a few milligrams of the compound in a range of solvents.
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Hydrogen bond donors/acceptors, good for moderately polar compounds. |
| Esters | Ethyl acetate, Isopropyl acetate | Good balance of polarity, often yield high-quality crystals. |
| Chlorinated | Dichloromethane, Chloroform | Can dissolve a wide range of organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Use with caution; THF can sometimes lead to oiling out.[9] |
| Ketones | Acetone | A polar aprotic solvent that can be effective. |
| Non-polar | Hexane, Heptane, Toluene | Primarily used as anti-solvents in multi-solvent systems. |
Crystallization Methodologies: Step-by-Step Protocols
Method 1: Slow Evaporation
This is the simplest technique and often a good starting point.[1]
-
Preparation: Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) by gently warming and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with parafilm and pierce it with a needle a few times to allow for slow solvent evaporation.[10] The rate of evaporation can be controlled by the number and size of the holes.[9]
-
Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator) and monitor for crystal growth over several days to weeks.[11]
Method 2: Vapor Diffusion
Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[3][9]
-
Setup: Place a larger vial (the reservoir) containing 1-2 mL of a volatile "anti-solvent" (a solvent in which the compound is insoluble, e.g., hexane).
-
Sample Preparation: In a smaller inner vial, dissolve the compound in a minimal amount of a "good" solvent (one in which it is soluble, e.g., dichloromethane) to create a concentrated solution.
-
Assembly: Place the uncapped inner vial inside the larger reservoir, ensuring the vials do not touch.[3] Seal the outer vial tightly.
-
Mechanism: The anti-solvent from the reservoir will slowly vaporize and diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.[6]
Diagram of Crystallization Workflow
Caption: The process flow from purified compound to a single crystal suitable for diffraction.
X-ray Diffraction Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, the next step is to collect the diffraction data.[5]
Crystal Mounting and Cryo-Protection
-
Mounting: Using a micromanipulator and a microscope, carefully select a single, well-formed crystal. The crystal is picked up on a cryo-loop (a small nylon loop) with a small amount of its mother liquor.
-
Cryo-cooling: To prevent radiation damage during data collection, the crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This process vitrifies the solvent, preventing the formation of crystalline ice which would disrupt the diffraction pattern. A cryo-protectant (e.g., paratone-N oil) is often used to coat the crystal before cooling.
Data Collection Strategy
The mounted crystal is placed on a goniometer within a single-crystal X-ray diffractometer.[12]
-
Unit Cell Determination: A few initial diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Full Data Collection: A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[13] Modern diffractometers with CCD or pixel array detectors can collect a complete dataset in a matter of hours.[14] Key parameters to consider are the X-ray source (e.g., Mo Kα radiation), exposure time per frame, and the total rotation range.
Structure Solution and Refinement
The raw diffraction images are processed to yield a list of reflection indices (h,k,l) and their corresponding intensities. This data is then used to solve and refine the crystal structure.[15]
Structure Solution
The "phase problem" is the central challenge in crystallography. Since detectors only measure intensity (the square of the structure factor amplitude), the phase information is lost. For small molecules, this is typically solved using direct methods, which are implemented in software packages like SHELXT.[16] These methods use statistical relationships between the intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.
Model Building and Refinement
-
Initial Model: From the initial electron density map, atoms are identified and an initial molecular model is built.
-
Least-Squares Refinement: The model is then refined using a least-squares algorithm, typically with software like SHELXL. This iterative process adjusts the atomic coordinates, and their displacement parameters (describing thermal motion), to minimize the difference between the observed structure factors (from the data) and the calculated structure factors (from the model).[13]
-
Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).
Diagram of Structure Determination Workflow
Caption: The computational workflow from diffraction data to the final refined structure.
Analysis and Visualization of the Crystal Structure
With a refined structure in hand, a wealth of chemical information becomes accessible.
Data Presentation
The key crystallographic data should be summarized in a standardized table.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₈H₆ClNO₄S |
| Formula weight | 247.66 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.5, 12.1, 10.3 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 1025.5 |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation, λ (Å) | Mo Kα, 0.71073 |
| Reflections collected | 9850 |
| Independent reflections | 2100 [R(int) = 0.045] |
| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Note: These are example values for illustrative purposes.
Structural Analysis and Visualization
Software tools are essential for a thorough analysis of the final structure.
-
Mercury: Developed by the Cambridge Crystallographic Data Centre (CCDC), Mercury is an excellent tool for 3D visualization, creating publication-quality images, and analyzing intermolecular interactions like hydrogen bonds and packing motifs.[17][18]
-
PLATON: A multipurpose crystallographic tool, PLATON is invaluable for validating the structure (e.g., checking for missed symmetry), and performing detailed geometric analyses of the molecule.[19][20]
The analysis should focus on:
-
Molecular Conformation: The torsion angles defining the relative orientation of the furan and isoxazole rings.
-
Bond Lengths and Angles: Comparison to standard values to identify any unusual geometric features.
-
Intermolecular Interactions: Identifying hydrogen bonds, halogen bonds, or π-π stacking interactions that dictate the crystal packing.
Conclusion: From Crystal to Insight
The successful X-ray crystallographic analysis of this compound provides an unambiguous, high-resolution snapshot of its molecular structure. This empirical data is fundamental for drug development professionals, offering a solid foundation for understanding its chemical behavior and for designing next-generation therapeutics with improved efficacy and specificity. The protocols and insights provided in this guide outline a robust pathway to achieving this critical structural elucidation.
References
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
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Hall, S. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2470-2493. doi:10.1039/d2cs00697a. Available from: [Link]
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Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]
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Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
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University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. doi:10.1039/D2CS00697A. Retrieved from [Link]
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Jasinski, J. P. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 71(Pt 5), 558–564. doi:10.1107/s2053230x15005886. Available from: [Link]
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Hampton Research. (n.d.). Vapor Diffusion Crystallization. Retrieved from [Link]
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University of Florida. (n.d.). Slow Evaporation Method. Retrieved from [Link]
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ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]
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Utrecht University. (n.d.). THE PLATON HOMEPAGE. Retrieved from [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]
-
University of Montana. (n.d.). Small Molecule X-Ray Diffraction Facility. Retrieved from [Link]
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University of Glasgow. (n.d.). PLATON for Windows. Retrieved from [Link]
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CCDC. (n.d.). Crystal Structure Visualization and Analysis Software. Retrieved from [Link]
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ShelXle. (n.d.). ShelXle Tutorial solving and refining crystal structures. Retrieved from [Link]
-
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 284(18), 2958–2974. doi:10.1111/febs.14149. Available from: [Link]
-
Bruker. (2000). A Guide to Using SHELXTL. Retrieved from [Link]
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ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]
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Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). PLATON. Retrieved from [Link]
-
IUCr Journals. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. Retrieved from [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. doi:10.1107/s0108767307043930
-
NIH. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology. doi:10.1007/978-1-4939-3138-5_1. Available from: [Link]
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Wikipedia. (n.d.). Mercury (crystallography). Retrieved from [Link]
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CCDC. (n.d.). How to install CCDC Mercury for free. Retrieved from [Link]
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MIT. (n.d.). PLATON INTRO. Retrieved from [Link]
-
YouTube. (2013). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. Retrieved from [Link]
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Methodological & Application
Derivatization of primary amines with 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
Application Note & Protocol
Strategic Derivatization of Primary Amines Using 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride for Enhanced Analyte Detection and Molecular Scaffolding
Abstract: This document provides a comprehensive guide to the derivatization of primary amines using the novel reagent this compound. Primary amines are a ubiquitous functional group in pharmaceuticals, natural products, and biological molecules, but their inherent polarity and high reactivity can present challenges for analytical separation and characterization. Derivatization is a crucial strategy to enhance volatility, improve chromatographic peak shape, and increase detector sensitivity.[1] This guide details the underlying chemical principles, a detailed step-by-step protocol for derivatization, methods for optimizing reaction conditions, and subsequent analysis of the resulting sulfonamide derivatives. The unique furan-isoxazole heterocycle of this reagent offers a distinct molecular signature for detection and may serve as a valuable scaffold in drug discovery programs.
Introduction: The Rationale for Amine Derivatization
The analysis of primary amines by chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often complicated by their physical properties.[1] High polarity can lead to poor peak shapes and tailing on many column types, while low volatility can make GC analysis difficult without thermal degradation.[1] Chemical derivatization addresses these issues by converting the highly polar primary amino group (-NH₂) into a less polar, more stable, and often more readily detectable functional group.[2]
The formation of a sulfonamide via reaction with a sulfonyl chloride is a robust and widely employed derivatization strategy.[3][4] The resulting N-S bond is stable, and the introduction of a large, often aromatic, sulfonyl group can significantly enhance detectability by UV or fluorescence detectors.[5][6]
This compound is a heterocyclic sulfonyl chloride that serves as a promising derivatization agent. Its distinct structure provides a unique chromophore for UV detection and a specific mass for mass spectrometry (MS) based identification, differentiating it from more common reagents like dansyl chloride.
Reagent Profile: this compound
Understanding the properties of the derivatizing agent is critical for developing a successful protocol. The key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄S | |
| Molecular Weight | 247.66 g/mol | |
| Appearance | Crystals | |
| CAS Number | 924865-06-5 | |
| Primary Hazard | Corrosive (GHS05) |
Causality Behind Handling: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Therefore, the reagent must be handled under anhydrous conditions to prevent its degradation to the corresponding sulfonic acid, which is unreactive towards amines. Its corrosive nature necessitates the use of appropriate personal protective equipment (PPE), including gloves and safety glasses.
Principle of the Reaction: Sulfonamide Formation
The derivatization reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[4]
Caption: Step-by-step workflow for amine derivatization and analysis.
4.3. Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh and dissolve the primary amine sample in an anhydrous aprotic solvent to a known concentration (e.g., 1 mg/mL).
-
In a separate vial, prepare a stock solution of this compound in the same anhydrous solvent (e.g., 5 mg/mL). Rationale: Preparing a separate solution allows for precise addition and prevents degradation of the bulk reagent.
-
-
Derivatization Reaction:
-
To a reaction vial containing 200 µL of the primary amine solution, add the tertiary amine base. A 2 to 3-fold molar excess relative to the sulfonyl chloride is a good starting point.
-
Add a 1.2 to 1.5-fold molar excess of the sulfonyl chloride solution to the vial. Rationale: A slight excess of the derivatizing agent ensures complete conversion of the primary amine.
-
Cap the vial tightly and mix thoroughly. Allow the reaction to proceed at room temperature for 30-60 minutes. Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction for less reactive amines. [1]
-
-
Reaction Work-up and Sample Cleanup:
-
After the reaction is complete, add 500 µL of a quenching solution (e.g., saturated sodium bicarbonate) to neutralize excess HCl and unreacted sulfonyl chloride.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate) and vortex vigorously for 1 minute.
-
Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for HPLC) for analysis.
-
Optimization of Reaction Parameters
For quantitative applications, optimizing the derivatization is crucial. The following table outlines key parameters and their typical effects.
| Parameter | Rationale for Optimization | Typical Range/Conditions |
| Solvent | Must dissolve all reactants and be inert. Polarity can influence reaction rates. | Anhydrous Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF). |
| Base | Neutralizes HCl byproduct. Must be non-nucleophilic to avoid reacting with the sulfonyl chloride. | Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA). Use 2-3 molar equivalents. |
| Stoichiometry | A slight excess of the derivatizing agent ensures complete reaction of the analyte. | 1.2 to 2.0 molar equivalents of sulfonyl chloride relative to the amine. |
| Temperature | Higher temperatures increase the reaction rate but may also increase byproduct formation or degradation. | Room Temperature (20-25°C) to 60°C. |
| Reaction Time | Must be sufficient for the reaction to reach completion. | 15 minutes to 2 hours. Monitor by TLC or a time-course LC analysis. |
Analysis of the Sulfonamide Derivative
-
HPLC-UV: The derivatized sulfonamide will possess a strong UV chromophore due to the furan-isoxazole system, making it suitable for analysis by reverse-phase HPLC with UV detection (e.g., at 254 nm). [5]The derivatization increases the hydrophobicity of the amine, leading to longer retention times and improved separation from polar interferences.
-
LC-MS: For confirmation of identity and high-sensitivity quantification, Liquid Chromatography-Mass Spectrometry is the method of choice. The derivative will show a predictable molecular ion corresponding to the mass of the amine plus 211.00 Da (the mass of the C₈H₅NO₄S moiety).
-
GC-MS: If the primary amine is small and the resulting sulfonamide is sufficiently volatile and thermally stable, GC-MS analysis is also a viable option. [7]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive derivatizing reagent (hydrolyzed).2. Insufficient base.3. Reaction conditions too mild (low temp/short time). | 1. Use fresh reagent and ensure anhydrous conditions.2. Increase the molar excess of the base.3. Increase reaction temperature and/or time. |
| Multiple Peaks in Chromatogram | 1. Incomplete reaction.2. Side reactions or degradation of product/reagent.3. Presence of secondary amines in the sample. | 1. Optimize stoichiometry and reaction time.2. Use milder conditions; ensure the base is non-nucleophilic.3. This reagent will also react with secondary amines; consider sample purity. |
| Poor Peak Shape | 1. Interaction with active sites in the GC/HPLC system.2. Sample overload. | 1. Ensure derivatization is complete.2. Dilute the sample before injection. |
Safety Precautions
-
Reagent Handling: this compound is classified as corrosive. Always handle it in a fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents and Reagents: Handle all organic solvents and bases in a well-ventilated area, following standard laboratory safety procedures.
References
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Retrieved from [Link]
-
Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2019). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 119(21), 11409-11448. Retrieved from [Link]
-
Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9355-9359. Retrieved from [Link]
-
Sieroń, A., et al. (2021). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 26(8), 2161. Retrieved from [Link]
-
Beier, P., et al. (2018). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 83(15), 8086-8097. Retrieved from [Link]
-
Shaikh, M. I., & Glick, J. B. (1991). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. Journal of Pharmaceutical & Biomedical Analysis, 9(10-12), 1013-1018. Retrieved from [Link]
- CN1535960A. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
-
Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Methyl-5-[5-(trifluoroMethyl)-3-isoxazolyl]-3-furansulfonyl chloride. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]
-
Iacob, B. C., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8201. Retrieved from [Link]
-
Mohammed, I. Y., & Al-Bayati, R. I. H. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Retrieved from [Link]
-
Paramithiotis, S., & Drosinos, E. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 45. Retrieved from [Link]
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Application Notes and Protocols for the Use of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride as a Fragment in Drug Discovery
Introduction: Harnessing a Novel Covalent Fragment for Unlocking New Therapeutic Avenues
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, offering an efficient exploration of chemical space with low-molecular-weight molecules.[1][2] A particularly potent evolution of this approach is the use of covalent fragments, which form a stable, irreversible bond with their protein target. This can lead to enhanced potency, prolonged duration of action, and the ability to target challenging binding sites that are often inaccessible to reversible binders.[3][4]
Sulfonyl chlorides represent a class of reactive electrophiles that are well-suited for covalent fragment screening.[5][6][7] They can selectively react with nucleophilic amino acid residues on a protein surface, such as lysine, cysteine, tyrosine, or histidine, to form stable sulfonamide or sulfonate ester linkages. This application note provides a detailed guide for the use of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride (CAS Number: 924865-06-5) as a covalent fragment in drug discovery campaigns.
This fragment combines a reactive sulfonyl chloride "warhead" with a scaffold composed of isoxazole and furan rings. Both isoxazole and furan are prevalent motifs in medicinal chemistry, known to engage in favorable interactions with protein targets and contribute to desirable pharmacokinetic properties.[8][9][10][11] These application notes will guide researchers through the theoretical and practical aspects of utilizing this fragment, from understanding its reactivity to detailed protocols for screening and hit validation.
Chemical Properties and Reactivity Profile
Molecular Structure and Physicochemical Properties:
-
IUPAC Name: 5-(1,2-oxazol-5-yl)-2-methylfuran-3-sulfonyl chloride
-
Molecular Formula: C₈H₆ClNO₄S
-
Molecular Weight: 247.66 g/mol
-
Appearance: Typically a solid at room temperature.
The reactivity of this compound is centered on the electrophilic sulfur atom of the sulfonyl chloride group. This group readily reacts with nucleophilic side chains of amino acids, leading to the formation of a covalent bond and the release of hydrochloric acid.
Predicted Reactivity with Nucleophilic Amino Acids:
The sulfonyl chloride moiety is expected to react with a range of nucleophilic residues. The primary targets are likely to be the side chains of:
-
Lysine: The primary amine of the lysine side chain can attack the sulfonyl chloride to form a stable sulfonamide bond.
-
Cysteine: The thiol group of cysteine is a potent nucleophile and can react to form a thiosulfonate ester, which may undergo further rearrangement.
-
Tyrosine: The hydroxyl group of tyrosine can react to form a sulfonate ester.
-
Serine and Threonine: The hydroxyl groups of these residues can also act as nucleophiles to form sulfonate esters, although they are generally less reactive than tyrosine.
-
Histidine: The imidazole side chain of histidine can also be targeted by sulfonyl chlorides.
The specific reactivity and selectivity for different residues will be influenced by the local microenvironment within the protein's binding pocket, including the pKa of the residue and its accessibility.
Caption: Mechanism of covalent modification of a protein by this compound.
Experimental Protocols
Protocol 1: Fragment Preparation and Handling
Rationale: Due to the reactive nature of the sulfonyl chloride, proper handling and storage are crucial to prevent hydrolysis and maintain the integrity of the fragment stock.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Low-binding microcentrifuge tubes
-
Argon or Nitrogen gas
Procedure:
-
Allow the vial containing the solid fragment to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a stream of inert gas (argon or nitrogen), weigh the desired amount of the fragment.
-
Dissolve the solid in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Aliquot the stock solution into low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C under an inert atmosphere.
-
For immediate use, dilute the stock solution to the desired working concentration in an appropriate aqueous buffer. Note that the stability of the sulfonyl chloride will be reduced in aqueous solutions.
Protocol 2: Intact Protein Mass Spectrometry Screening for Covalent Binding
Rationale: This initial screen aims to rapidly identify if the fragment covalently modifies the target protein by detecting the expected mass increase in the protein's molecular weight.[3]
Materials:
-
Purified target protein of known molecular weight
-
Fragment stock solution (from Protocol 1)
-
Assay buffer (e.g., PBS or HEPES, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS system suitable for intact protein analysis
Procedure:
-
Prepare a solution of the target protein in the assay buffer at a suitable concentration (e.g., 5-10 µM).
-
Add the fragment to the protein solution at a final concentration typically 10-100 fold molar excess over the protein. Include a DMSO-only control.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).
-
Quench the reaction by adding a quenching solution to consume any unreacted fragment.
-
Analyze the samples by LC-MS. Desalt the protein sample using a suitable online or offline method before infusion into the mass spectrometer.
-
Acquire the mass spectra in the positive ion mode over a mass range that includes the unmodified and expected modified protein.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species present in the sample.
-
Compare the mass of the protein in the fragment-treated sample to the DMSO control. A mass shift corresponding to the molecular weight of the fragment minus HCl (247.66 - 36.46 = 211.2 Da) indicates covalent modification.
Data Presentation: Hypothetical Screening Results
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | % Modification |
| Protein + DMSO | 25000.0 | 25000.5 | 0.5 | 0% |
| Protein + Fragment | 25211.2 | 25211.6 | 211.1 | 65% |
graph "Screening_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Protein [label="Purified Protein", fillcolor="#F1F3F4"]; Fragment [label="Fragment Stock", fillcolor="#F1F3F4"]; Incubation [label="Incubation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="Intact Protein LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Deconvolution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Covalent Hit ID", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Protein -> Incubation; Fragment -> Incubation; Incubation -> LCMS; LCMS -> Analysis; Analysis -> Result; }
Caption: Workflow for intact protein mass spectrometry screening.
Protocol 3: Binding Site Identification by Bottom-Up Proteomics
Rationale: Once covalent binding is confirmed, the next step is to identify the specific amino acid residue(s) modified by the fragment. This is achieved by digesting the modified protein and analyzing the resulting peptides by LC-MS/MS.[12][13]
Materials:
-
Covalently modified protein sample (from Protocol 2)
-
Unmodified protein control
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or other suitable protease)
-
Formic acid
-
LC-MS/MS system with high-resolution capabilities
Procedure:
-
Denature the modified and unmodified protein samples by heating.
-
Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAM.
-
Digest the proteins with trypsin overnight at 37°C.
-
Acidify the peptide mixtures with formic acid to stop the digestion.
-
Analyze the peptide digests by LC-MS/MS.
-
Search the MS/MS data against the protein sequence using a database search engine. Include a variable modification on nucleophilic residues corresponding to the mass of the fragment adduct (+211.2 Da).
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.
Data Analysis and Hit-to-Lead Optimization
Interpretation of Results:
-
Confirmation of Covalent Binding: A clear mass shift in the intact protein analysis, corresponding to the addition of the fragment, provides strong evidence of covalent modification.
-
Binding Site Identification: The identification of a specific peptide with the fragment's mass adduct in the bottom-up proteomics experiment pinpoints the site of covalent modification. High-quality MS/MS fragmentation data is essential for unambiguous assignment.
-
Functional Impact: Subsequent biochemical or biophysical assays (e.g., enzyme inhibition assays, thermal shift assays) are necessary to determine the functional consequence of the covalent modification.
Strategies for Hit-to-Lead Optimization:
Once a covalent hit is validated and the binding site is identified, medicinal chemistry efforts can be initiated to improve the properties of the initial fragment.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the fragment by modifying the furan and isoxazole rings to explore the surrounding binding pocket and improve potency and selectivity.
-
Tuning Reactivity: If the initial fragment is too reactive, leading to off-target effects, the electrophilicity of the sulfonyl chloride can be modulated. This can be achieved by introducing electron-withdrawing or electron-donating groups on the furan ring.
-
Fragment Growing or Linking: If other, non-covalent fragments are found to bind in adjacent pockets, they can be linked to the initial covalent fragment to generate larger, more potent molecules.
Caption: Strategies for hit-to-lead optimization of a covalent fragment.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No mass shift observed in intact protein MS | Fragment is not binding or is unstable. | Increase fragment concentration and/or incubation time. Check fragment stability in the assay buffer by NMR or LC-MS. |
| Protein has no accessible nucleophilic residues. | Use a positive control covalent ligand if available. Consider if the protein is correctly folded and active. | |
| Multiple mass additions or protein aggregation | Fragment is too reactive, leading to non-specific modification. | Decrease fragment concentration and/or incubation time. Screen at a lower pH if possible to reduce the nucleophilicity of certain residues. |
| Inability to identify the modification site | Modified peptide is not detected (e.g., poor ionization, too large/small). | Use a different protease to generate different peptides. Optimize LC-MS/MS parameters for peptide detection. |
| MS/MS fragmentation is not sufficient to pinpoint the modified residue. | Utilize different fragmentation techniques (e.g., ETD, HCD) if available. |
References
-
Bar-Rog, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
- Sigma-Aldrich. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
-
ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Request PDF. [Link]
-
Wrobel, J., et al. (2024). Fragment-Based Design, Synthesis, and Characterization of Aminoisoindole-Derived Furin Inhibitors. ChemMedChem, 19(9), e202400057. [Link]
-
Zhang, H., et al. (2003). The characterization of protein post-translational modifications by mass spectrometry. Accounts of Chemical Research, 36(11), 854-862. [Link]
-
Gupta, A., et al. (2022). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Targets, 23(14), 1361-1383. [Link]
-
Pace, V., et al. (2018). Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. Journal of Medicinal Chemistry, 61(23), 10877-10883. [Link]
-
Royal Society of Chemistry. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
Bar-Rog, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
-
Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 83. [Link]
-
Kelleher, N. L., et al. (2007). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research, 40(8), 691-698. [Link]
- Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
-
Lonsdale, R., & Ward, R. A. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry, 57(11), 4729-4737. [Link]
-
SciSpace. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). [Link]
-
The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. (n.d.). [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazole fused c‐furan. [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. [Link]
-
Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. [Link]
-
University of Southampton. (n.d.). Sulfonyl Chloride Resins and Associated Supported Reagents. [Link]
-
ProQuest. (n.d.). Studies of protein covalent modifications using mass spectrometry. [Link]
-
Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). [Link]
-
JoVE. (n.d.). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. [Link]
- Google Patents. (n.d.).
-
MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. [Link]
-
Erlanson, D. A., et al. (2011). The rise of fragment-based drug discovery. Nature Reviews Drug Discovery, 10(9), 663-673. [Link]
-
IRBM Medicinal Chemistry. (n.d.). Optimized Covalent Fragment Library for Drug Discovery. [Link]
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]
-
Frontiers. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. [Link]
-
Fesik, S. W., et al. (2016). Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods. Journal of Medicinal Chemistry, 59(6), 2545-2558. [Link]
Sources
- 1. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 2. The rise of fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
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Application Notes and Protocols: 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride in Coupling Reactions
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of heterocyclic scaffolds is a cornerstone of rational drug design. The 5-(5-isoxazolyl)-2-methyl-3-furansulfonyl chloride building block represents a convergence of two such "privileged" structures: the furan and the isoxazole rings. Furan, a five-membered aromatic heterocycle, is a core component in numerous pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, anticancer, and anti-inflammatory activities.[1][2][3] Its structure can serve as a bioisostere for phenyl rings, offering modulated steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[1]
Similarly, isoxazole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them highly attractive candidates in drug discovery.[4][5][6] The fusion of these two motifs onto a single scaffold, equipped with a highly reactive sulfonyl chloride (-SO₂Cl) functional group, creates a versatile building block for the synthesis of novel chemical entities.
The sulfonyl chloride group is a powerful electrophilic handle, primed for reaction with a wide array of nucleophiles.[7][8] This reactivity allows for its facile conversion into sulfonamides, a critical functional group in a multitude of approved drugs, or its participation in more complex metal-catalyzed cross-coupling reactions. This guide provides detailed experimental procedures for two key transformations using this compound: the synthesis of sulfonamides and palladium-catalyzed Suzuki-type cross-coupling reactions.
Reagent Profile
-
Chemical Name: this compound[9]
-
CAS Number: 924865-06-5[9]
-
Molecular Formula: C₈H₆ClNO₄S[9]
-
Molecular Weight: 247.66 g/mol [9]
-
Appearance: Crystalline solid[9]
-
Safety Information: Corrosive (GHS05). Causes severe skin burns and eye damage (H314). Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[9]
Application 1: Synthesis of Novel Sulfonamides
The formation of a sulfonamide bond (S-N) is one of the most fundamental and reliable reactions of sulfonyl chlorides.[10] This transformation is central to the synthesis of the "sulfa drugs" and countless other therapeutic agents.[11]
Scientific Principle: Nucleophilic Substitution
The reaction proceeds via a classical nucleophilic substitution mechanism. The amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The departure of the chloride leaving group and subsequent deprotonation of the nitrogen (facilitated by a base) yields the stable sulfonamide product. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Workflow: General Procedure
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. wisdomlib.org [wisdomlib.org]
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- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. Buy 5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride (EVT-1776663) | 1268334-87-7 [evitachem.com]
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Application Notes & Protocols: 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride in the Synthesis of Novel Heterocyclic Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
In the landscape of drug discovery, the strategic combination of well-established pharmacophores into a single molecular entity is a powerful approach for generating novel compounds with enhanced biological activity and unique pharmacological profiles. The 5-(5-isoxazolyl)-2-methyl-3-furansulfonyl chloride scaffold represents a convergence of three synthetically valuable motifs: the isoxazole ring, the furan core, and a highly reactive sulfonyl chloride functional group.
Isoxazole and its derivatives are integral components of numerous therapeutic agents, exhibiting a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Similarly, the furan ring is a versatile heterocyclic system present in many natural products and synthetic drugs.[6][7] The true synthetic power of the title compound, however, lies in the sulfonyl chloride group. This potent electrophilic handle serves as a gateway for covalently linking the isoxazolyl-furan core to a diverse range of nucleophilic building blocks, primarily amines, to forge stable sulfonamide bonds.
This guide provides a detailed exploration of the reactivity of this compound, focusing on its application in the synthesis of novel sulfonamide libraries. We will present a robust, field-proven protocol, explain the rationale behind key experimental choices, and illustrate the workflow for efficient synthesis and characterization.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this reagent is fundamental to its successful application. The molecule's reactivity is dominated by the electrophilic sulfur atom of the sulfonyl chloride group, making it an excellent substrate for nucleophilic substitution reactions.
| Property | Value | Source |
| IUPAC Name | 5-(1,2-oxazol-5-yl)-2-methylfuran-3-sulfonyl chloride | [8] |
| CAS Number | 924865-06-5 | [8] |
| Molecular Formula | C₈H₆ClNO₄S | [8] |
| Molecular Weight | 247.66 g/mol | [8] |
| Appearance | Crystals / Solid | [8] |
| Primary Hazard | GHS05: Corrosive. Causes severe skin burns and eye damage. | [8][9] |
The primary mode of reaction for this compound is the facile displacement of the chloride ion by a nucleophile. Among the most significant of these transformations is the reaction with primary or secondary amines to yield sulfonamides, a cornerstone reaction in medicinal chemistry.[10] The electron-withdrawing nature of the adjacent furan and isoxazole rings enhances the electrophilicity of the sulfonyl group, ensuring efficient reactions under mild conditions.
Core Application: Synthesis of Novel 5-(5-Isoxazolyl)-2-methyl-3-furansulfonamides
The synthesis of sulfonamides is the most direct and high-value application of this reagent. The resulting compounds are hybrids that may possess the combined biological activities of the isoxazole, furan, and the newly introduced functionalities, making them attractive targets for screening in drug development programs.[1][2]
General Reaction Scheme
The fundamental transformation involves the reaction of the sulfonyl chloride with an amine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: General synthesis of sulfonamides via nucleophilic substitution.
Experimental Protocol 1: General Procedure for the Synthesis of N-Substituted 5-(5-Isoxazolyl)-2-methyl-3-furansulfonamides
This protocol provides a reliable, step-by-step method that can be adapted for a wide range of primary and secondary amine nucleophiles.
Principle
This synthesis is based on the nucleophilic substitution of the sulfonyl chloride by an amine. A tertiary amine base, such as triethylamine (TEA) or pyridine, is used to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[10] The reaction is initially conducted at a reduced temperature to control its exothermic nature.
Materials
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel or syringe
-
Ice-water bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 eq) and the anhydrous solvent (e.g., DCM).
-
Base Addition: Add the base (e.g., Triethylamine, 1.5 eq) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Stir the solution for 10-15 minutes.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of the anhydrous solvent. Transfer this solution to a dropping funnel or syringe.
-
Reaction: Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Causality: A slow, dropwise addition at 0 °C is crucial to manage the reaction's exothermicity, minimize potential side reactions, and ensure high yields.[10]
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.
-
Workup - Quenching: Once complete, cool the reaction mixture again to 0 °C and slowly add 1M HCl to quench the reaction and neutralize excess base.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Causality: The acid wash removes the tertiary amine base and any unreacted starting amine. The bicarbonate wash removes any residual acid. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonamide.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.
Visualization of the Experimental Workflow
Caption: A comprehensive workflow from reagent preparation to final product analysis.
Expanding Synthetic Utility
While amine nucleophiles are the primary focus, the reactivity of this compound is not limited to sulfonamide formation. This versatile building block can also react with other nucleophiles to generate different classes of compounds, further broadening its application in discovery chemistry.
-
Alcohols and Phenols: Reaction with alcohols or phenols, typically in the presence of a base like pyridine, yields the corresponding sulfonate esters . These esters can themselves be useful intermediates or possess biological activity.
-
Hydrazines: Treatment with hydrazine or substituted hydrazines will produce sulfonyl hydrazides , which are valuable precursors for the synthesis of other complex heterocyclic systems.
Safety and Handling Precautions
As a reactive sulfonyl chloride, this compound requires careful handling to ensure safety and maintain its integrity.
-
Corrosive: this compound is corrosive and can cause severe skin burns and eye damage.[8][9] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitive: Sulfonyl chlorides react with water (hydrolysis) to form the corresponding sulfonic acid. This decomposition pathway reduces the yield of the desired product. Always handle the reagent under anhydrous conditions and store it in a desiccator.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Always consult the Safety Data Sheet (SDS) before use.[9]
References
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
-
Nacsa, E. D., & Lambert, T. H. Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available from: [Link]
-
Preparation and Properties of Furan. Available from: [Link]
- Young, R. W., & Russo, R. V. (1956). Production of heterocyclic sulfonyl chlorides. U.S. Patent No. 2,744,907. Washington, DC: U.S. Patent and Trademark Office.
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773-2776. Available from: [Link]
- Zhang, Y. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Chinese Patent No. CN1535960A.
-
Amerigo Scientific. 2-Methyl-5-[5-(trifluoroMethyl)-3-isoxazolyl]-3-furansulfonyl chloride. Available from: [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports, 11(1), 20188. Available from: [Link]
- Wentland, M. P. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. U.S. Patent No. 6,022,984. Washington, DC: U.S. Patent and Trademark Office.
-
Reeves, J. T., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3054-3057. Available from: [Link]
-
Organic Chemistry Portal. Furan synthesis. Available from: [Link]
-
ResearchGate. Activity and toxicity of isoxazole sulfonates and sulfonamides. Available from: [Link]
-
ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available from: [Link]
-
Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Available from: [Link]
-
MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available from: [Link]
-
Al-Suhaimi, E. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications, 2021, 6653198. Available from: [Link]
-
European Patent Office. Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. EP 0583960 A2. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available from: [Link]
-
Georganics. (5-Methyl-3-isoxazolyl)methylamine. Available from: [Link]
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Application Note: 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride as a Versatile Scaffold for Medicinal Chemistry
Abstract
This guide provides a comprehensive overview of the application of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride as a strategic building block in medicinal chemistry. The inherent reactivity of the sulfonyl chloride group, combined with the favorable pharmacological properties of the isoxazole and furan rings, establishes this compound as a valuable scaffold for the rapid synthesis of diverse sulfonamide libraries.[1][2][3] We present detailed protocols for the synthesis of sulfonamide derivatives, their application in structure-activity relationship (SAR) studies via a hypothetical kinase inhibition case study, and the underlying chemical principles that govern these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.
Introduction and Scientific Background
The confluence of privileged heterocyclic structures in a single molecular scaffold offers a powerful strategy in drug discovery. The title compound, this compound, embodies this principle by integrating three key motifs:
-
Isoxazole Ring: A five-membered heterocycle recognized for its role in a wide array of biologically active compounds.[4][5] It can serve as a bioisostere for other functional groups, participate in hydrogen bonding, and contribute to favorable pharmacokinetic profiles.[4][5] Isoxazole derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7]
-
Furan Ring: A common aromatic heterocycle found in numerous natural products and synthetic drugs. Its inclusion can influence molecular conformation and metabolic stability.
-
Sulfonyl Chloride Group: This is not a therapeutic moiety but a highly reactive electrophilic functional group. Its primary utility is as a synthetic handle for coupling with primary or secondary amines to form a stable sulfonamide linkage (-SO₂NHR).[8][9]
The resulting sulfonamide functional group is a cornerstone of modern medicine, present in drugs ranging from antibacterials to anticancer agents, diuretics, and antivirals.[2][10][11][12] The strategic value of this compound, therefore, lies in its capacity to serve as a versatile precursor for generating novel sulfonamide libraries, where the isoxazolyl-furan core acts as a constant fragment for target recognition and the amine-derived 'R' group can be systematically varied to optimize potency, selectivity, and ADME properties.
Physicochemical Properties and Reactivity
While experimental data for this specific compound is not available, its properties can be estimated based on its constituent parts.
| Property | Estimated Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₆ClNO₄S | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~247.66 g/mol | Falls within the range preferred by Lipinski's Rule of Five for oral bioavailability. |
| Reactivity | High | The sulfonyl chloride is a potent electrophile, susceptible to nucleophilic attack by amines. This reaction is typically rapid and high-yielding.[8][13] |
The key reaction is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride by an amine. The presence of a base is crucial to neutralize the HCl byproduct, driving the reaction to completion.[8][9]
Core Application: Synthesis of Novel Sulfonamide Libraries
The primary application of this compound is as a foundational reagent for synthesizing diverse sulfonamide libraries for high-throughput screening and SAR studies.[14][15]
Protocol 3.1: General Procedure for Small-Scale Sulfonamide Synthesis
This protocol describes a standard laboratory procedure for coupling the title compound with a generic primary or secondary amine.
Rationale: The methodology is designed for efficiency and purity. Anhydrous conditions prevent hydrolysis of the reactive sulfonyl chloride. A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl generated without competing with the amine nucleophile. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize side-product formation.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes with continuous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.
-
Workup - Quenching: Once complete, dilute the reaction mixture with additional DCM. Carefully quench any remaining reactive species by adding water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess base, saturated NaHCO₃ to remove acidic impurities, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0% to 50% Ethyl Acetate in Hexanes) to yield the pure sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of sulfonamide derivatives.
Application in Target-Oriented Drug Discovery: A Case Study
To illustrate the utility of this scaffold, we present a hypothetical case study focused on the discovery of inhibitors for a protein kinase, "Kinase X," implicated in an inflammatory disease pathway.
Hypothesis: The 5-(5-isoxazolyl)-2-methyl-furan moiety can serve as an effective "warhead" that anchors within a specific pocket of Kinase X. By synthesizing a library of sulfonamides with diverse 'R' groups, we can probe the adjacent solvent-exposed region to identify interactions that enhance binding affinity and selectivity.
Protocol 4.1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the newly synthesized compounds against Kinase X.[16][17][18][19] Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate, and inhibition is observed as a decrease in this activity.[20]
Materials:
-
Recombinant human Kinase X
-
Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.4)[19]
-
Substrate peptide specific to Kinase X
-
Adenosine-5'-triphosphate (ATP)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound and control in DMSO. A common starting concentration is 10 mM.
-
Reaction Setup: In a 96- or 384-well microplate, add the kinase buffer.
-
Add Inhibitor: Add a small volume (e.g., 1 µL) of the diluted test compounds, positive control, or DMSO (negative control) to the appropriate wells.
-
Add Kinase: Add the recombinant Kinase X enzyme to all wells except for the "no enzyme" control. Incubate for 10-15 minutes at room temperature to allow compound binding.[16]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate peptide and ATP.[16] The final ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical SAR Data
The following table summarizes hypothetical IC₅₀ data from the kinase assay for a small library of synthesized sulfonamides, illustrating how structural changes can impact biological activity.
| Compound ID | R-Group (from Amine) | Structure | IC₅₀ against Kinase X (nM) |
| SC-01 | Morpholine | ![]() | 1,250 |
| SC-02 | 4-Methylpiperazine | ![]() | 850 |
| SC-03 | Aniline | ![]() | 450 |
| SC-04 | 4-Fluoroaniline | ![]() | 95 |
| SC-05 | Benzylamine | ![]() | 210 |
Interpretation of SAR:
-
Aromatic amines (SC-03, SC-04) show better potency than aliphatic cyclic amines (SC-01, SC-02), suggesting a beneficial π-stacking or hydrophobic interaction is possible.
-
The addition of a fluorine atom (SC-04 vs. SC-03) significantly improves potency, possibly through a favorable polar interaction or by influencing the pKa of the sulfonamide N-H.
-
The flexible benzylamine (SC-05) is less potent than the constrained fluoroaniline, indicating that rigid conformations are preferred for optimal binding.
Caption: Structure-Activity Relationship (SAR) logic map.
Conclusion and Future Directions
This compound is a high-potential building block for medicinal chemistry programs. Its straightforward reactivity allows for the efficient generation of sulfonamide libraries with broad structural diversity.[14][15] The embedded isoxazole and furan moieties provide a privileged structural starting point for targeting a variety of biological systems, particularly enzymes like kinases. Future work should focus on expanding the diversity of the amine coupling partners, exploring parallel synthesis techniques for rapid library generation, and applying this scaffold to other important target classes such as proteases and carbonic anhydrases.[2][12]
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Akbar, N., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
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Al-Ostath, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
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Bagle, S. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Baviskar, A. T., et al. (2022). Isoxazole-containing sulfanilamides as new antibacterial agents: in silico study, synthesis and in vitro evaluation. Ukrainica Bioorganica Acta. Available at: [Link]
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Bhatti, H. N., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]
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Boer, E., et al. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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Ghahremanzadeh, R., et al. (2018). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. organic-chemistry.org. Available at: [Link]
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Petrou, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science. Available at: [Link]
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Rahimi, A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
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Bagle, S. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Sharma, P., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]
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Petrou, A., et al. (2013). Building a sulfonamide library by eco-friendly flow synthesis. ACS Combinatorial Science. Available at: [Link]
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Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). en.wikipedia.org. Available at: [Link]
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Kumar, V., et al. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. Available at: [Link]
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Fayed, E. A., et al. (2021). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Journal of Heterocyclic Chemistry. Available at: [Link]
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Sun, S., & D'Andrea, A. D. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
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Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
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Ghahremanzadeh, R., et al. (2018). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]
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Iaroshenko, V. O., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available at: [Link]
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Wang, Y., et al. (2022). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Rahimi, A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
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Oh, C.-H., et al. (2008). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Bakht, M. A., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports. Available at: [Link]
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Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
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Procter, L. S. (2010). The Synthesis of Functionalised Sulfonamides. CORE. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. bellbrooklabs.com. Available at: [Link]
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Kumar, A., et al. (2020). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Kumar, S., et al. (2017). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. DiVA. Available at: [Link]
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Al-Mohammadi, A. A., et al. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Advanced Pharmacy. Available at: [Link]
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Application Note: Synthesis and Evaluation of Novel Kinase Inhibitors from 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride
Introduction: The Rationale for Furan-Based Kinase Inhibitors
The furan nucleus is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic and structural properties make it an attractive starting point for the design of novel therapeutics. In the realm of oncology and inflammatory diseases, protein kinases are critical targets for drug development. The dysregulation of kinase signaling pathways is a hallmark of many cancers, making the development of potent and selective kinase inhibitors a cornerstone of modern targeted therapy.
This application note provides a comprehensive guide to the synthesis, purification, characterization, and biological evaluation of a novel class of potential kinase inhibitors derived from 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride. The sulfonamide moiety is a well-established pharmacophore in kinase inhibitor design, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase. By combining the furan-isoxazole core with a library of substituted anilines, a diverse set of N-aryl-5-(5-isoxazolyl)-2-methyl-3-furansulfonamides can be generated for screening against various kinase targets.
Chemical Synthesis: A Step-by-Step Protocol
The synthesis of N-aryl-5-(5-isoxazolyl)-2-methyl-3-furansulfonamides is achieved through a straightforward nucleophilic substitution reaction between this compound and a substituted aniline.
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-aryl-5-(5-isoxazolyl)-2-methyl-3-furansulfonamides.
Materials and Reagents
| Reagent | Supplier | CAS Number |
| This compound | Sigma-Aldrich | 924865-06-5 |
| Substituted Anilines | Various | Various |
| Pyridine (anhydrous) | Sigma-Aldrich | 110-86-1 |
| Dichloromethane (DCM, anhydrous) | Sigma-Aldrich | 75-09-2 |
| Hydrochloric Acid (1M) | Fisher Chemical | 7647-01-0 |
| Saturated Sodium Bicarbonate Solution | Fisher Chemical | 144-55-8 |
| Anhydrous Magnesium Sulfate | Sigma-Aldrich | 7487-88-9 |
| Ethyl Acetate | Fisher Chemical | 141-78-6 |
| Hexanes | Fisher Chemical | 110-54-3 |
Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Nucleophile Addition: In a separate flask, dissolve the substituted aniline (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Characterization
Purification Protocol
The crude product is typically purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-aryl-5-(5-isoxazolyl)-2-methyl-3-furansulfonamide.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by analytical HPLC.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the furan, isoxazole, and substituted aromatic rings. A characteristic singlet for the methyl group on the furan ring. A broad singlet for the sulfonamide N-H proton. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl-like carbons of the furan and isoxazole rings, and the carbons of the sulfonamide group. |
| HRMS (ESI+) | An [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated exact mass of the synthesized compound. |
| HPLC | A single major peak indicating a high degree of purity (>95%). |
Application: In Vitro Kinase Inhibition Assay
The synthesized compounds can be screened for their ability to inhibit the activity of a specific protein kinase using a variety of available assay formats. A common and robust method is a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.
Kinase Inhibition Workflow
Caption: Workflow for determining the in vitro kinase inhibitory activity of synthesized compounds.
Protocol for Luminescence-Based Kinase Assay
This protocol is a general guideline and may need to be optimized for specific kinases.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in an appropriate kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.
-
Add a kinase detection reagent to convert the produced ADP to ATP, which then drives a luciferase reaction to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Conclusion and Future Directions
The synthetic route and evaluation protocols outlined in this application note provide a robust framework for the discovery of novel kinase inhibitors based on the this compound scaffold. The modular nature of the synthesis allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Further optimization of the "R" group on the aniline moiety can lead to the identification of potent and selective inhibitors for specific kinase targets. Subsequent studies should include cell-based assays to confirm the on-target activity and assess the therapeutic potential of these novel compounds.
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- Single Step Purification of Glycogen Synthase Kinase Isoforms from Small Scale Transient Expression in HEK293 Cells with a Calcium-Dependent Fragment Complement
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Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (n.d.). PubMed.
- Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity. (n.d.). PubMed.
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- Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea. (n.d.).
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Application Notes and Protocols for the Synthesis of a Diverse Chemical Library Utilizing 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride
Introduction: Harnessing the Power of Privileged Substructures in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel chemical libraries are paramount to the discovery of new therapeutic agents. The concept of "privileged scaffolds" highlights the observation that certain molecular frameworks are capable of interacting with a variety of biological targets, making them fertile ground for the development of new drugs.[1][2] The 5-(5-isoxazolyl)-2-methyl-3-furan scaffold at the core of the title sulfonyl chloride is a prime example of such a privileged substructure.
The isoxazole ring is a five-membered heterocycle that is a common feature in a multitude of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[3] Similarly, the furan moiety is another key heterocyclic ring found in numerous pharmaceuticals and natural products, contributing to their therapeutic effects and favorable pharmacokinetic profiles. The combination of these two potent heterocyclic systems in 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride presents a unique and highly valuable building block for the creation of diverse chemical libraries aimed at identifying novel bioactive molecules.
This comprehensive guide provides detailed application notes and protocols for the efficient synthesis of a diverse library of sulfonamides derived from this compound. These protocols are designed for researchers, scientists, and drug development professionals, offering a robust and validated methodology for the generation of novel chemical entities with significant potential for biological activity.
Chemical Properties and Safety Information
This compound
| Property | Value |
| CAS Number | 924865-06-5[4] |
| Molecular Formula | C₈H₆ClNO₄S[4] |
| Molecular Weight | 247.66 g/mol |
| Appearance | Crystalline solid |
| Hazard Classifications | Skin Corrosion/Irritation, Category 1B[4] |
| Signal Word | Danger[4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[4] |
Safety Precautions:
Due to the corrosive nature of this compound and other reagents used in the described protocols, it is imperative to adhere to strict laboratory safety procedures.[5][6]
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7]
-
Fume Hood: All manipulations of the sulfonyl chloride and volatile amines should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture, as sulfonyl chlorides can hydrolyze.[9]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Library Design: A Diversity-Oriented Approach
The design of the chemical library is a critical step in ensuring a broad exploration of chemical space. A diversity-oriented synthesis (DOS) strategy is employed to maximize the structural and functional group diversity of the final compounds.[10][11][12] This is achieved by reacting the central scaffold, this compound, with a carefully selected set of primary and secondary amines.
The chosen amines should represent a wide range of chemical properties, including:
-
Aliphatic vs. Aromatic: To explore different spatial arrangements and electronic properties.
-
Basic vs. Non-basic: To modulate the overall physicochemical properties of the final compounds.
-
Functional Group Diversity: Incorporating a variety of functional groups such as alcohols, esters, amides, and other heterocycles to probe different biological interactions.
-
Stereochemical Complexity: Including chiral amines to introduce three-dimensionality into the library.
Representative Amine Selection for a 96-Well Plate Library:
A suggested starting point for a 96-well plate library is presented below, categorized by amine type to ensure broad diversity.
| Amine Category | Examples |
| Primary Aliphatic Amines | Cyclopropylamine, Isobutylamine, 2-Aminoethanol, 3-Aminopropanol |
| Secondary Aliphatic Amines | Diethylamine, Pyrrolidine, Piperidine, Morpholine |
| Anilines | Aniline, 4-Fluoroaniline, 4-Methoxyaniline, 3-Chloroaniline |
| Benzylamines | Benzylamine, 4-Chlorobenzylamine, 2-Methoxybenzylamine |
| Heterocyclic Amines | 2-Aminopyridine, 3-Aminopyridine, 2-Aminothiazole, 4-Aminomorpholine |
| Functionalized Amines | Glycine methyl ester, Alanine ethyl ester, 4-Piperidinemethanol |
Experimental Protocols: Solution-Phase Parallel Synthesis
The following protocol describes a solution-phase parallel synthesis approach, which is well-suited for the rapid generation of a moderately sized library of individual compounds in a 96-well format.
General Workflow
Caption: General workflow for the parallel synthesis of a sulfonamide library.
Detailed Protocol
Materials and Reagents:
-
This compound
-
Selected library of primary and secondary amines
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Centrifugal evaporator
-
LC-MS system for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
In a 96-well reaction block, dispense 100 µL of a 0.2 M solution of each selected amine in anhydrous DCM into individual wells.
-
-
Reaction Setup:
-
To each well containing the amine solution, add 1.2 equivalents (120 µL of a 0.2 M solution) of triethylamine in anhydrous DCM.
-
Using a multichannel pipette or automated liquid handler, add 1.0 equivalent (100 µL) of the this compound stock solution to each well.
-
Seal the reaction block with a chemically resistant sealing mat.
-
-
Reaction Incubation:
-
Incubate the reaction block at room temperature for 12-16 hours with gentle shaking. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a representative well.
-
-
Reaction Work-up and Purification:
-
Method A: Liquid-Liquid Extraction:
-
Add 200 µL of water to each well and mix thoroughly.
-
Add 200 µL of DCM to each well, seal, and shake vigorously.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the aqueous layer.
-
Wash the organic layer with 200 µL of 1 M HCl (to remove excess amine and base), followed by 200 µL of brine.
-
Transfer the organic layer to a clean 96-well plate and evaporate the solvent using a centrifugal evaporator.
-
-
Method B: Solid-Phase Extraction (SPE):
-
Condition a 96-well silica SPE plate with DCM.
-
Load the crude reaction mixture onto the SPE plate.
-
Wash with DCM to elute the product, leaving polar impurities and salts on the stationary phase.
-
Collect the eluent in a clean 96-well plate and evaporate the solvent.
-
-
-
Final Product Preparation and Analysis:
-
Dissolve the dried crude product in a known volume of DMSO (e.g., 200 µL) to create a stock solution for analysis and screening.
-
Analyze each sample by LC-MS to determine the purity and confirm the molecular weight of the desired product.
-
For a representative subset of the library, perform ¹H NMR analysis to confirm the structure.
-
Data Presentation and Analysis
The results of the library synthesis should be presented in a clear and organized manner. A tabular format is recommended for summarizing the analytical data for each compound.
Table 1: Representative Library Synthesis and Analytical Data
| Well ID | Amine Used | Expected MW ( g/mol ) | Observed MW (M+H)⁺ | Purity (%) by LC-MS |
| A1 | Cyclopropylamine | 284.31 | 285.1 | >95 |
| A2 | Pyrrolidine | 298.34 | 299.1 | >95 |
| A3 | Aniline | 320.34 | 321.1 | >90 |
| A4 | Benzylamine | 334.37 | 335.1 | >95 |
| ... | ... | ... | ... | ... |
Visualization of the Reaction
The core reaction for the synthesis of the sulfonamide library is the nucleophilic substitution of the chloride on the sulfonyl chloride by the amine.
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Application Note & Protocols: A Framework for In Vitro Assay Development for Novel 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride Derivatives
Abstract
The chemical scaffold 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride is a versatile starting material for the synthesis of novel compound libraries. The reactive sulfonyl chloride moiety allows for the straightforward creation of diverse sulfonamide derivatives, a chemical class prevalent in numerous clinically approved drugs. The presence of the isoxazole ring further enhances the potential for biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of these novel derivatives. We present a flexible framework, moving from initial target-class hypothesis to detailed biochemical and cell-based protocols, complete with explanations of experimental causality, data interpretation, and mandatory validation checkpoints.
Introduction: The Scientific Rationale
The this compound scaffold represents a promising starting point for medicinal chemistry campaigns. Its utility stems from two key features:
-
The Sulfonyl Chloride Handle: This functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary or secondary amines to generate a diverse library of stable sulfonamide derivatives[1][2]. This allows for systematic exploration of the chemical space around the core scaffold.
-
The Isoxazole and Sulfonamide Motifs: Both the isoxazole ring and the sulfonamide functional group are well-established pharmacophores. Thiazole-based compounds, structurally related to isoxazoles, exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3]. Aromatic and heterocyclic sulfonamides are classical inhibitors of enzymes like carbonic anhydrases and cyclooxygenases[4][5].
Given this structural precedent, derivatives of this scaffold are prime candidates for screening against several major drug target families. This guide outlines a strategic, multi-tiered approach to efficiently identify and characterize the biological activity of these novel chemical entities (NCEs).
The Assay Development & Screening Cascade
A successful screening campaign follows a logical progression from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This cascade is designed to identify potent and selective compounds while simultaneously flagging non-specific actors or cytotoxic compounds early in the process.
Figure 1: A generalized screening cascade for characterizing novel derivatives.
Part I: Biochemical Assay Development - Targeting Key Enzymes
Biochemical assays form the foundation of early drug discovery, providing a direct measure of a compound's interaction with a purified protein target.[6] This allows for clean, reproducible potency and mechanism-of-action studies.[7][8]
Cyclooxygenase (COX) Inhibition Assay
Causality & Rationale: The isoxazole moiety is a key structural feature in several selective COX-2 inhibitors.[5] Therefore, assessing the inhibitory activity of new derivatives against COX-1 and COX-2 is a primary logical step to identify novel anti-inflammatory agents.[9][10]
Protocol: Fluorometric COX-1/COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits that measure the peroxidase activity of COX enzymes.[11]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (Substrate)
-
Fluorometric Probe (e.g., ADHP)
-
Celecoxib (Selective COX-2 inhibitor, positive control)[9]
-
Indomethacin (Non-selective COX inhibitor, positive control)[12]
-
DMSO (Vehicle)
-
Black, flat-bottom 96-well microplates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in assay buffer. The final DMSO concentration in the well should not exceed 1%.
-
Enzyme Preparation: On the day of the assay, dilute COX-1 and COX-2 enzymes to the desired working concentration in cold assay buffer containing the heme cofactor.
-
Plate Layout:
-
Wells 1-3 (Negative Control): 1 µL DMSO
-
Wells 4-6 (Positive Control): 1 µL Celecoxib (for COX-2) or Indomethacin (for COX-1)
-
Test Compound Wells: 1 µL of each compound dilution
-
-
Reaction Initiation:
-
To each well, add 89 µL of the enzyme/heme mixture.
-
Incubate for 15 minutes at room temperature, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme.[12]
-
Add 10 µL of the fluorometric probe.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution.
-
-
Signal Detection: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 15-20 minutes using a microplate reader.[11]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_Compound / Rate_DMSO)).
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Carbonic Anhydrase (CA) Inhibition Assay
Causality & Rationale: The primary sulfonamide group is the archetypal zinc-binding pharmacophore for carbonic anhydrase inhibitors.[4] It is essential to screen any new sulfonamide library against key CA isoforms (e.g., hCA I, II, IX, XII) to identify potent and selective inhibitors for potential applications in glaucoma, epilepsy, or oncology.[13]
Protocol: Colorimetric CA Inhibition Assay
This protocol leverages the esterase activity of CAs to generate a colored product.[14]
Materials:
-
Human recombinant CA isoforms (e.g., hCA II, hCA IX)
-
CA Assay Buffer (e.g., 20 mM Tris-SO4, pH 7.6)
-
p-Nitrophenyl Acetate (pNPA, Substrate)
-
Acetazolamide (Positive control inhibitor)[14]
-
DMSO (Vehicle)
-
Clear, flat-bottom 96-well microplates
Step-by-Step Methodology:
-
Compound & Control Preparation: Prepare compound dilution series and controls as described in section 3.1.
-
Enzyme Preparation: Dilute the CA enzyme to its working concentration in CA Assay Buffer.
-
Assay Procedure:
-
Add 2 µL of compound dilution or control to each well.
-
Add 88 µL of the diluted CA enzyme solution.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of pNPA substrate solution (pre-warmed to 37°C).
-
-
Signal Detection: Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes in a plate reader heated to 37°C.
-
Data Analysis: Calculate the reaction rate and determine IC50 values as described in section 3.1.6.
Figure 2: Workflow for a typical biochemical enzyme inhibition assay.
Part II: Cell-Based Assays - Probing Cellular Activity
While biochemical assays are crucial for determining potency, cell-based assays are essential for confirming that a compound can cross the cell membrane, engage its target in a physiological context, and exert a functional effect without causing general toxicity.[15][16][17]
Mandatory Counterscreen: Cellular Viability Assay
Causality & Rationale: It is critical to distinguish true inhibition of a specific target from apparent activity caused by compound-induced cell death. A cytotoxicity assay should be run in parallel with all cell-based functional assays. A compound that shows activity in a functional assay only at concentrations where it is also cytotoxic is likely a non-specific hit and should be deprioritized.
Protocol: Luminescence-Based ATP Content Assay (e.g., CellTiter-Glo®)
Step-by-Step Methodology:
-
Cell Plating: Seed a relevant cell line (e.g., a cancer cell line for an oncology target) in a white, clear-bottom 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Treat cells with the same concentration range of derivatives used in the functional assays. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Incubate for the same duration as the functional assay (e.g., 24, 48, or 72 hours).
-
Signal Detection:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add a volume of reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control wells (% Viability) and calculate the CC50 (concentration causing 50% cytotoxicity).
Functional Assay Example: Nuclear Receptor Reporter Assay
Causality & Rationale: Some heterocyclic compounds can act as modulators of nuclear receptors, which are ligand-activated transcription factors.[18] A reporter gene assay is a common and effective method to measure the ability of a compound to activate or inhibit a specific nuclear receptor signaling pathway.[19][20]
Protocol: Dual-Luciferase® Reporter Assay for a Target Nuclear Receptor (NR)
Materials:
-
Host cell line (e.g., HEK293T)
-
Transient transfection reagent
-
Expression plasmid for the target NR (e.g., pBIND-NR-LBD)[19]
-
Reporter plasmid with NR-responsive elements driving Firefly luciferase (e.g., pGL4.35)[19]
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Dual-Luciferase® Assay System
Step-by-Step Methodology:
-
Transfection: Co-transfect the host cells with the three plasmids according to the transfection reagent manufacturer's protocol. Plate the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with the compound dilution series. Include a known agonist/antagonist as a positive control.
-
Incubation: Incubate for an additional 18-24 hours to allow for transcription and translation of the reporter genes.
-
Cell Lysis & Signal Detection:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the kit.
-
Transfer the lysate to a white 96-well plate.
-
Add the Firefly luciferase substrate (LAR II) and measure luminescence (Signal 1).
-
Add the Stop & Glo® Reagent, which quenches the Firefly reaction and activates the Renilla luciferase. Measure luminescence again (Signal 2).
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Plot the normalized ratio against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
-
Figure 3: Principle and workflow of a nuclear receptor reporter gene assay.
Data Summary & Validation
Maintaining scientific integrity requires robust assay validation and clear data presentation.
Assay Validation Parameters
For each assay, especially those intended for high-throughput screening (HTS), key performance metrics must be established to ensure data quality and reproducibility.[21][22]
| Parameter | Description | Acceptance Criteria | Reference |
| Z'-factor | A measure of the statistical separation between the positive and negative controls. It reflects the dynamic range and data variation. | Z' > 0.5 | [22] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control (max activity) to the mean signal of the positive control (min activity). | S/B ≥ 10 (assay dependent) | [22] |
| DMSO Tolerance | The highest concentration of DMSO that does not significantly affect assay performance. | Typically ≤ 1% | [23] |
| Reproducibility | Consistency of results across multiple plates and multiple days. Assessed via plate uniformity studies. | CV < 20% | [22][24] |
Compound Activity Summary
Results for a library of derivatives should be consolidated into a clear summary table to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Data Summary for a Series of Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI)¹ | hCA II IC50 (µM) | hCA IX IC50 (µM) | Cell Line X CC50 (µM) |
| NCE-001 | 15.2 | 0.8 | 19 | >50 | 2.5 | >50 |
| NCE-002 | >50 | 25.6 | - | 0.15 | 0.08 | 45.1 |
| NCE-003 | 0.5 | 0.4 | 1.25 | 12.3 | 9.8 | 5.6 |
| Celecoxib | 25 | 0.3 | 83 | >100 | >100 | >100 |
| Acetazolamide | 0.01 | 0.02 | 0.5 | 0.012 | 0.025 | >100 |
| ¹ Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) |
Conclusion
The framework presented here provides a systematic and scientifically rigorous pathway for the in vitro characterization of novel derivatives of this compound. By beginning with hypothesis-driven biochemical assays against logical target classes and progressing to essential cell-based validation and counterscreens, researchers can efficiently identify promising lead compounds. This integrated approach, grounded in the principles of causality and self-validation, ensures the generation of high-quality, interpretable data, thereby accelerating the drug discovery process.
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de la Torre, J. C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(42), 18683-18688. Retrieved from [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Retrieved from [Link]
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Scale-up synthesis considerations for 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride reactions
Application Note & Protocol
Topic: Scale-up Synthesis of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride: Process Chemistry, Safety, and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical development. We will move beyond a simple recitation of steps to explore the underlying process chemistry, critical scale-up parameters, and essential safety protocols. The proposed synthetic strategy involves the initial construction of the 2-methyl-5-(5-isoxazolyl)furan core, followed by a challenging chlorosulfonylation at the C3 position. This guide emphasizes the practical challenges and engineering controls necessary for transitioning this synthesis from the laboratory bench to pilot-plant scale, with a particular focus on the safe handling of hazardous reagents and the management of exothermic events. Detailed, step-by-step protocols for key transformations are provided, supported by workflow diagrams and tabulated process data to ensure reproducibility and safety.
Introduction and Strategic Overview
This compound is a highly functionalized heterocyclic building block. The sulfonyl chloride moiety serves as a versatile handle for the synthesis of sulfonamides, sulfonates, and other derivatives of significant interest in medicinal chemistry. The successful and safe scale-up of its synthesis is contingent upon a robust and well-understood chemical process.
Retrosynthetic Analysis
The synthetic approach is dissected into two primary stages: the formation of the core heterocyclic scaffold and the subsequent installation of the sulfonyl chloride group.
-
Stage 1: Synthesis of Key Intermediate (3). The assembly of 2-methyl-5-(isoxazol-5-yl)furan (3) is the initial goal. This can be achieved via the cyclocondensation of a suitable 1,3-dicarbonyl precursor with hydroxylamine to form the isoxazole ring, followed by the construction of the furan ring.
-
Stage 2: Directed Chlorosulfonylation. The most critical and hazardous step is the electrophilic substitution on the electron-rich furan ring of intermediate (3) to install the sulfonyl chloride group at the C3 position, yielding the final product (4) .
The overall synthetic strategy is depicted below.
Figure 1: Retrosynthetic analysis for the target sulfonyl chloride.
Synthesis of Key Intermediate: 2-Methyl-5-(isoxazol-5-yl)furan (3)
The synthesis of the isoxazole-furan core begins from commercially available dehydroacetic acid. The key transformation is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, a classic and robust method for isoxazole synthesis.[1][2][3]
Protocol: Kilogram-Scale Synthesis of Intermediate (3)
Step A: Preparation of Heptane-2,4,6-trione (2)
-
Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser with 20 L of 85% sulfuric acid.
-
Temperature Control: Cool the acid solution to 5 °C using a circulating chiller.
-
Reagent Addition: Slowly add 5.0 kg (29.7 mol) of dehydroacetic acid (1) in portions over 2-3 hours, ensuring the internal temperature does not exceed 15 °C. The addition is highly exothermic.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Carefully quench the reaction by slowly adding the mixture to a separate 200 L reactor containing 100 kg of crushed ice and 20 L of water. This must be done with vigorous stirring and cooling to manage the exotherm.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 20 L).
-
Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield heptane-2,4,6-trione (2) as a solid, which is used directly in the next step.
Step B: Formation of 2-Methyl-5-(isoxazol-5-yl)furan (3)
-
Reactor Setup: Charge the 50 L reactor with the crude trione (2) from the previous step and 25 L of ethanol.
-
Reagent Addition: Add 2.5 kg (35.9 mol) of hydroxylamine hydrochloride and 3.0 kg (36.6 mol) of sodium acetate.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Purification: Add 30 L of water to the residue and extract with ethyl acetate (3 x 15 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to a crude solid. Recrystallize from an ethanol/water mixture to afford pure 2-methyl-5-(isoxazol-5-yl)furan (3) .
Scale-up Considerations for Intermediate Synthesis
-
Exotherm Management: The ring-opening of dehydroacetic acid is highly exothermic. Maintaining a low temperature during addition is critical to prevent runaway reactions. On a larger scale, the rate of addition is dictated by the reactor's heat removal capacity.
-
Quenching: The quenching of concentrated sulfuric acid is extremely hazardous. A robust cooling system and slow, controlled addition are paramount. Ensure adequate venting for any evolved gases.
-
Solid Handling: Both the intermediate (2) and product (3) are solids. Ensure the reactor and transfer lines are designed to handle slurries and prevent blockages.
Core Reaction: Chlorosulfonylation of 2-Methyl-5-(isoxazol-5-yl)furan
This step is the most critical and hazardous part of the entire synthesis. The furan ring is electron-rich and susceptible to degradation under harsh acidic conditions. Chlorosulfonic acid is an aggressive reagent that is highly corrosive and reacts violently with water.[4][5]
Mechanistic Rationale and Safety Imperatives
The reaction proceeds via electrophilic aromatic substitution. The C3 position of the furan ring is the most nucleophilic site after the C2 and C5 positions are substituted, directing the sulfonation.
Critical Safety Precautions:
-
Reagent Hazards: Chlorosulfonic acid causes severe skin burns and eye damage and is fatal if inhaled.[4][5] All manipulations must be conducted in a well-ventilated fume hood or a closed, vented reactor system.
-
Personal Protective Equipment (PPE): A full-face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron are mandatory.
-
Anhydrous Conditions: The reaction must be kept strictly anhydrous. The presence of moisture will hydrolyze both the starting material and the product, and will cause a violent reaction with chlorosulfonic acid, releasing large volumes of corrosive HCl gas.[6]
-
Temperature Control: The reaction is exothermic. Low temperature (-10 °C to 0 °C) is essential to minimize the formation of impurities and prevent thermal decomposition of the furan ring.
Figure 2: Workflow for the critical chlorosulfonylation step.
Protocol: 1 kg Scale Synthesis of this compound (4)
-
Reactor Preparation: Ensure a 20 L jacketed glass reactor is scrupulously clean and dry. Purge with dry nitrogen for at least 1 hour.
-
Reagent Charge: Under a nitrogen atmosphere, charge 3.5 L (6.1 kg, 52.5 mol) of chlorosulfonic acid into the reactor.
-
Cooling: Cool the acid to -10 °C with vigorous stirring.
-
Substrate Preparation: In a separate dry vessel, dissolve 1.0 kg (6.1 mol) of intermediate (3) in 5 L of anhydrous dichloromethane (DCM).
-
Controlled Addition: Add the solution of (3) to the cold chlorosulfonic acid via a dropping funnel or pump over 3-4 hours. CRITICAL: The internal temperature must be maintained below 0 °C throughout the addition. A runaway exotherm will lead to product decomposition.
-
Reaction: Stir the mixture at -5 °C to 0 °C for an additional 2 hours after the addition is complete.
-
In-Process Control (IPC): Carefully take a small aliquot, quench it in ice water, extract with DCM, and analyze by HPLC to confirm the consumption of starting material.
-
Quenching: In a separate 100 L reactor, prepare a mixture of 30 kg of crushed ice and 20 L of water. With maximum cooling and vigorous stirring, slowly transfer the reaction mixture into the ice/water slurry. This will generate a large volume of HCl gas; ensure the quench reactor is connected to a scrubber. The transfer rate must be controlled to keep the quench temperature below 20 °C.
-
Extraction: Once the quench is complete, continue stirring for 30 minutes. Separate the lower organic (DCM) layer. Extract the aqueous layer with an additional 5 L of DCM.
-
Washing & Drying: Combine the organic layers and wash carefully with cold saturated sodium bicarbonate solution (2 x 10 L), followed by cold brine (1 x 10 L). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 35 °C. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product (4) .
Critical Process Parameters and Optimization
The successful scale-up of this synthesis requires strict control over several key parameters.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Rationale & Scale-Up Considerations |
| Stoichiometry (Acid:Substrate) | 5 - 10 equivalents | 8 - 9 equivalents | A large excess of chlorosulfonic acid is used to act as both reagent and solvent, driving the reaction to completion. The ratio is maintained on scale-up. |
| Reaction Temperature | -10 °C to 0 °C | -10 °C to 0 °C | Most Critical Parameter. Poor heat transfer on a larger scale necessitates a slower addition rate and a more powerful cooling system to prevent side reactions and decomposition. |
| Addition Time | 30 - 60 minutes | 3 - 4 hours | Dictated by the ability to dissipate the heat of reaction. Rushing the addition is a major safety risk. |
| Solvent | Dichloromethane | Dichloromethane | Chosen for its low freezing point and ability to dissolve the starting material. Must be strictly anhydrous. |
| Quench Temperature | < 10 °C | < 20 °C | The heat of dilution for chlorosulfonic acid is immense. Effective bulk mixing and cooling are essential to prevent localized boiling and uncontrolled gas release. |
| Work-up pH | Neutralized | Neutralized | The bicarbonate wash must be performed cautiously and at a low temperature due to vigorous gas evolution (CO₂ and residual HCl). |
Conclusion
The synthesis of this compound is a multi-step process culminating in a hazardous but manageable chlorosulfonylation reaction. Transitioning this synthesis to a larger scale requires a shift in focus from purely chemical considerations to process engineering and safety. The key challenges are thermal management during the exothermic sulfonylation and the subsequent high-energy quench. By implementing the rigorous controls, safety protocols, and step-by-step procedures outlined in this guide, researchers and drug development professionals can safely and efficiently produce this valuable intermediate on a kilogram scale and beyond.
References
-
American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
- Xu, J. (2013). General preparation method of sulfonyl chloride. Google Patents (CN103351315A).
-
Li, Y., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2993. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Kurz, S., et al. (2001). Synthesis of sulfonyl chloride substrate precursors. Heterocycles, 55, 1703.
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 222. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Org. Synth. Coll. Vol. 1, p. 84. Retrieved from [Link]
-
Ghosh, I., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11, 15136-15143. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
- SpringerLink. (n.d.). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives. Retrieved from a source detailing furan-isoxazole compounds.
-
Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Functionalized 2-Isoxazolines. PubChem. Retrieved from a source detailing furan and isoxazole synthesis.
- ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from a source detailing isoxazole synthesis.
-
NJ Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
- Google Patents. (n.d.). Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from a source discussing reactions on furan rings.
-
National Center for Biotechnology Information. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
- ResearchGate. (n.d.). Notes - Formylation of Furans. Retrieved from a source discussing reactions on furan rings.
- American Chemical Society. (1979). 1,4-Diketones via Isoxazole Intermediates. The Journal of Organic Chemistry, 44(1), 105. Retrieved from a source detailing isoxazole chemistry.
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Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
Welcome to the technical support center for 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the knowledge to handle this reagent with confidence and ensure the integrity of your results.
Introduction: Understanding the Molecule
This compound is a complex heterocyclic compound with a molecular weight of 247.66 g/mol and the empirical formula C₈H₆ClNO₄S. Its structure, featuring both a furan and an isoxazole ring, presents unique solubility characteristics that can be challenging. This guide will break down these challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure and the general behavior of sulfonyl chlorides, this compound is predicted to be a solid in its pure form.[1] It is expected to be soluble in a range of aprotic organic solvents. However, it is highly reactive towards protic solvents such as water and alcohols.[2][3]
Q2: In which organic solvents is this compound likely to be soluble?
While specific quantitative data is limited, based on the behavior of analogous sulfonyl chlorides, good solubility can be expected in the following aprotic solvents:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)
-
Aromatic Hydrocarbons: Toluene, Benzene
It is crucial to use anhydrous solvents, as the presence of water will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[4]
Q3: Why is this compound poorly soluble in some common organic solvents?
The complex, rigid heterocyclic structure of this compound can lead to strong crystal lattice energy. This means that a significant amount of energy is required to break down the crystal structure and solvate the individual molecules. Solvents that cannot effectively interact with the various polar and non-polar regions of the molecule will be poor solvents.
Q4: What are the risks of using protic solvents like water or methanol?
Sulfonyl chlorides are highly susceptible to nucleophilic attack by protic solvents. This leads to solvolysis, where the sulfonyl chloride is converted to the corresponding sulfonic acid or ester. This reaction is often rapid and will consume your starting material, leading to failed reactions and impure products.[5][6]
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen aprotic solvent.
Root Cause Analysis:
-
Insufficient Solvent Volume: The concentration may be too high for the solvent's capacity.
-
Low Temperature: Solubility generally decreases at lower temperatures.[7]
-
Poor Solvent Match: The polarity of the solvent may not be optimal for this specific molecule.
-
Compound Purity: Impurities can sometimes affect solubility.
Solutions:
-
Increase Solvent Volume: Gradually add more solvent to the mixture while stirring.
-
Gentle Heating: Carefully warm the mixture. Monitor the temperature closely to avoid decomposition. Perform this in a sealed, dry environment.
-
Sonication: Use an ultrasonic bath to provide energy to break up the solid particles and enhance dissolution.
-
Solvent Screening: Test the solubility in a small scale with a variety of aprotic solvents to find the most effective one.
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This protocol allows for a quick determination of suitable solvents.
Materials:
-
This compound
-
A selection of anhydrous aprotic solvents (e.g., DCM, THF, DMF, Acetonitrile)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of the compound to a clean, dry vial.
-
Add 0.5 mL of the chosen anhydrous solvent.
-
Cap the vial and vortex for 30 seconds.
-
Visually inspect for undissolved solids.
-
If solids remain, add another 0.5 mL of the solvent and vortex again.
-
Record your observations as "soluble," "partially soluble," or "insoluble."
Protocol 2: Enhancing Dissolution of a Poorly Soluble Sample
This workflow provides a systematic approach to dissolving a challenging sample.
Caption: A workflow for systematically enhancing the dissolution of this compound.
Advanced Solubility Strategies
For particularly challenging cases, consider the following advanced techniques:
-
Co-solvent Systems: Using a mixture of two or more miscible solvents can sometimes provide a synergistic effect on solubility. For example, a small amount of DMF in THF might improve solubility without significantly altering the reaction conditions.
-
Ionic Liquids: These salts with low melting points can be excellent solvents for a wide range of compounds and may offer a unique solution for dissolving this sulfonyl chloride.[8]
Safety and Handling
CAUTION: Sulfonyl chlorides are corrosive and moisture-sensitive.[9][10]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[10] Avoid contact with water and other protic substances.
Data Summary
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane | Soluble | Aprotic, non-polar |
| Tetrahydrofuran | Soluble | Aprotic, polar ether |
| N,N-Dimethylformamide | Soluble | Aprotic, highly polar |
| Acetonitrile | Soluble | Aprotic, polar |
| Toluene | Likely Soluble | Aprotic, non-polar aromatic |
| Hexanes | Likely Insoluble | Non-polar, aliphatic |
| Water | Insoluble (Reacts) | Protic, high polarity |
| Methanol/Ethanol | Insoluble (Reacts) | Protic, alcohols |
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Key factors determining the solubility of this compound.
References
-
Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 2-Methyl-5-[5-(trifluoroMethyl)-3-isoxazolyl]-3-furansulfonyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
-
MDPI. (n.d.). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
-
Sdfine. (n.d.). sulphuryl chloride. Retrieved from [Link]
-
National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Reddit. (2023). How do I approach this problem? : r/OrganicChemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
-
ResearchGate. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]
-
KIET. (2026). Poorly Soluble Drugs Dissolution And Drug Release. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Methyl-5-[5-(trifluoroMethyl)-3-isoxazolyl]-3-furansulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Retrieved from [Link]
-
YouTube. (2024). Dissolution Rate Enhancement of Poorly Water Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Retrieved from [Link]
-
Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. Retrieved from [Link]
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Stability of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride in DMSO and other solvents
Welcome to the technical support guide for 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound, particularly in DMSO and other common laboratory solvents.
I. Core Concepts: Understanding the Reactivity of Heteroaromatic Sulfonyl Chlorides
This compound is a member of the heteroaromatic sulfonyl chloride family. These compounds are valuable reagents in organic synthesis, primarily for the preparation of sulfonamides, which are of significant interest in medicinal chemistry.[1] However, their utility is intrinsically linked to their reactivity, which also governs their stability. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles.[2] This inherent reactivity is the primary driver of instability.
A comprehensive study on the stability of over 200 five- and six-membered heteroaromatic sulfonyl halides identified several key decomposition pathways.[3] These include:
-
Hydrolysis by trace water.
-
Formal SO2 extrusion.
-
Complex decomposition related to the instability of the heterocyclic ring in the presence of electrophilic moieties. This is particularly relevant for furan and isoxazole derivatives.[3]
Given that the target molecule contains both a furan and an isoxazole ring, its stability is a critical consideration for successful application in experimental work.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
FAQ 1: My stock solution of this compound in DMSO is turning color and showing degradation. What is happening?
This is a frequently observed issue. The primary culprit is the reaction between the sulfonyl chloride and dimethyl sulfoxide (DMSO). While DMSO is a powerful and versatile polar aprotic solvent, it is not inert towards highly electrophilic reagents like sulfonyl chlorides.[4][5]
Causality: The oxygen atom of the sulfoxide group in DMSO is nucleophilic and can attack the electrophilic sulfur atom of the sulfonyl chloride. This initiates a decomposition cascade. While the precise mechanism for this specific substrate is not published, it is known that DMSO can react violently with some sulfonyl chlorides.[6] This reaction can be catalyzed by acids and bases.[5] The thermal decomposition of DMSO can also be exacerbated by electrophiles like sulfonyl chlorides.[7]
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most effective way to mitigate this issue is to prepare solutions of this compound in DMSO immediately before use.
-
Low Temperature: If a solution must be stored for a short period, keep it at a low temperature (e.g., -20°C or -80°C) to slow down the rate of decomposition.
-
Use Anhydrous DMSO: DMSO is very hygroscopic.[8] The presence of water will lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[9] Always use a fresh, unopened bottle of anhydrous DMSO or properly dried DMSO for your experiments.
FAQ 2: What are suitable alternative solvents to DMSO for this compound?
The choice of an alternative solvent depends on the specific requirements of your reaction or assay. The goal is to find a solvent that can dissolve the compound without reacting with it.
Recommended Alternatives:
| Solvent | Class | Rationale for Use | Potential Issues |
| Acetonitrile (ACN) | Polar Aprotic | Less nucleophilic than DMSO. Good for many organic reactions. | May have lower solubilizing power for highly polar compounds. Can be toxic to cells in biological assays.[10] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | Generally unreactive towards sulfonyl chlorides at room temperature.[11] | Peroxide formation can be a safety hazard. Must use BHT-stabilized or freshly distilled THF. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Highly unreactive and a good solvent for many organic compounds. | Volatile and has environmental and health concerns. |
| Toluene | Nonpolar Aprotic | Inert to sulfonyl chlorides. | May not be a suitable solvent for reactions requiring polar conditions. |
Solvents to Avoid:
-
Protic Solvents (Water, Alcohols, etc.): These will readily react with the sulfonyl chloride via solvolysis to form the corresponding sulfonic acid or sulfonate esters.[1]
-
Dimethylformamide (DMF): Similar to DMSO, DMF can also react with sulfonyl chlorides, although it is generally less reactive.
FAQ 3: How can I confirm the purity and integrity of my this compound, both as a solid and in solution?
A multi-faceted analytical approach is recommended for characterizing sulfonyl chlorides.[12]
| Analytical Technique | Primary Application | Key Advantages |
| NMR Spectroscopy | Structure Elucidation, Purity, Quantification | Provides detailed structural information and can be used for quantitative analysis (qNMR).[12] |
| IR Spectroscopy | Functional Group Identification | Rapid and straightforward for identifying the characteristic S=O and S-Cl stretching vibrations.[12] |
| Mass Spectrometry | Molecular Weight and Impurity Identification | Highly sensitive for confirming molecular weight and identifying degradation products.[12] |
| HPLC | Purity Assessment and Quantification | Indispensable for assessing purity and quantifying the compound in solution. A derivatization method may be necessary.[13] |
| Titrimetry | Total Sulfonyl Chloride Content | A cost-effective method for determining the total sulfonyl chloride content. |
FAQ 4: What are the best practices for handling and storing this compound?
Due to its reactive nature, proper handling and storage are crucial.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture. A desiccator is recommended.
-
Handling: Always handle this compound in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.[15] This compound is corrosive and can cause severe skin burns and eye damage.[16] In case of contact, rinse immediately with plenty of water.
III. Experimental Protocols
Protocol 1: Stability Assessment of this compound in Various Solvents by HPLC
Objective: To quantitatively assess the stability of the title compound in DMSO and alternative solvents over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous Tetrahydrofuran (THF)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., A: Water with 0.1% TFA, B: ACN with 0.1% TFA)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in each of the test solvents (DMSO, ACN, THF).
-
Immediately after preparation (t=0), dilute an aliquot of each stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the t=0 samples onto the HPLC system and record the peak area of the parent compound.
-
Store the stock solutions at room temperature.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), repeat step 2 and 3.
-
Calculate the percentage of the remaining parent compound at each time point relative to t=0.
-
Plot the percentage of the remaining compound versus time for each solvent to visualize the stability profile.
IV. Visualizations
Diagram 1: Proposed Decomposition Pathway in DMSO
Caption: Proposed reaction of the sulfonyl chloride with DMSO.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in solvents.
V. References
-
Dunn, P. J., et al. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(6), 623-628. [Link]
-
MP Biomedicals. (2016). Dimethyl Sulfoxide. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 723-737. [Link]
-
Reddit. (2023). How do I approach this problem? r/OrganicChemistry. [Link]
-
De Almeida, J., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6330-6402. [Link]
-
Wang, Y., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development, 24(6), 916-939. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(16), 2379-2388. [Link]
-
Kamal, A., & Prasad, B. R. (2007). Unusual behaviour of dimethyl sulfoxide towards different alcohols in the presence of cyanuric chloride. Tetrahedron Letters, 48(19), 3429-3431. [Link]
-
Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 107-115. [Link]
-
De Almeida, J., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Chemical Reviews, 122(6), 6330-6402. [Link]
-
Chernyak, D., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? [Link]
-
Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5, 107-115. [Link]
-
Grossert, J. S., & Langler, R. F. (1977). The sulfohaloform reaction. The stepwise conversion of dialkyl sulfides into alkanesulfonyl chlorides. Canadian Journal of Chemistry, 55(3), 407-420. [Link]
-
Verma, B. C., et al. (1986). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, Section A, 25A(11), 1041-1042. [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]
-
Barnes, I., et al. (2001). Atmospheric DMSO degradation in the gas phase: Cl-DMSO reaction. Temperature dependence and products. Physical Chemistry Chemical Physics, 3(16), 3357-3363. [Link]
-
Wang, J., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114749. [Link]
-
Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
Grossert, J. S., & Langler, R. F. (1977). The sulfohaloform reaction. The stepwise conversion of dialkyl sulfides into alkanesulfonyl chlorides. Canadian Journal of Chemistry, 55(3), 407-420. [Link]
-
University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. [Link]
-
Google Patents. (2015). CN104803362A - Determination method for sulfuryl chloride in thionyl chloride.
-
S D Fine-Chem Limited. (n.d.). Safety Data Sheet - SULPHURYL CHLORIDE. [Link]
-
Pearson. (n.d.). Propose a mechanism to explain how dimethyl sulfoxide and oxalyl... [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
-
Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? r/Chempros. [Link]
-
Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 723-737. [Link]
-
University of Münster. (2025). Comparison of Alternative Solvents for Cathode Production of Lithium Ion Batteries. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
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- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
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- 13. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. fluorochem.co.uk [fluorochem.co.uk]
Optimizing reaction conditions for 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
Introduction
Welcome to the technical support guide for 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride. This molecule is a key heterocyclic building block, valued in medicinal chemistry and drug development for its unique structural combination of furan, isoxazole, and a reactive sulfonyl chloride moiety. The sulfonyl chloride group serves as a critical handle for introducing the substituted furan scaffold into target molecules, typically through the formation of sulfonamides, sulfonate esters, or other sulfur(VI) derivatives.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your final products.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.
Q1: How should I properly store and handle this reagent?
A: Sulfonyl chlorides are highly sensitive to moisture and should be handled under anhydrous conditions.[1] Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place away from sources of ignition.[2] Use dry glassware and anhydrous solvents to prevent hydrolysis to the corresponding and unreactive sulfonic acid.[1]
Q2: What is the primary stability concern with this molecule?
A: There are two main stability concerns:
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is highly electrophilic and reacts readily with water (moisture) to form the inactive 5-(5-isoxazolyl)-2-methyl-3-furansulfonic acid.[1][3] This is often the primary cause of failed or low-yielding reactions.
-
Furan Ring Instability: The furan ring can be susceptible to degradation under strongly acidic conditions, which can lead to ring-opening byproducts.[4][5] While the electron-withdrawing nature of the sulfonyl chloride and isoxazole groups provides some stabilization, avoiding harsh acidic workups or prolonged exposure to strong acids is recommended.
Q3: What are the best solvents for reactions involving this sulfonyl chloride?
A: The choice of solvent is critical. It must be anhydrous and inert to the highly reactive sulfonyl chloride.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene, and 1,4-Dioxane are common choices.[1]
-
Avoid: Protic solvents like alcohols (methanol, ethanol) or water, unless they are the intended nucleophile, as they will react with the sulfonyl chloride.
Q4: My amine is not very soluble in standard solvents like DCM or THF. What can I do?
A: For poorly soluble amines, consider using a more polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). If using DMF, ensure it is of high purity and anhydrous, as residual dimethylamine can act as a competing nucleophile. Perform the reaction at the lowest temperature that allows for sufficient reactivity to minimize potential side reactions with the solvent.
Troubleshooting Guide: Synthesis and Application
This section provides a problem-oriented approach to resolving common issues encountered during the synthesis of the sulfonyl chloride and its subsequent use in sulfonamide formation.
Problem Area 1: Synthesis of this compound
The most common route to aryl sulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.[6][7]
Q: My synthesis of the sulfonyl chloride resulted in a very low yield. What went wrong?
A: Low yields are typically traced back to three main causes: incomplete reaction, product degradation during workup, or competing side reactions.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the starting 5-(5-isoxazolyl)-2-methylfuran is pure and dry. Impurities can interfere with the chlorosulfonation.
-
Control Reaction Temperature: The reaction with chlorosulfonic acid is highly exothermic.[3] Maintain strict temperature control (typically 0 °C to 5 °C) during the addition of the furan substrate to the acid. Runaway temperatures can lead to charring and decomposition of the furan ring.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture. Chlorosulfonic acid reacts violently with water, which would quench the reagent.[3][8]
-
Workup Procedure: The "drown-out" or quenching step is critical. The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring. This dissipates heat and precipitates the water-insoluble sulfonyl chloride. Quenching too quickly or at a higher temperature can cause localized heat, leading to hydrolysis of the product back to the sulfonic acid.[9]
-
Extraction and Drying: After quenching, the product should be promptly extracted into a water-immiscible organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer with cold brine to remove residual acid, and dry thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent removal. Any residual water will degrade the product.[10]
Problem Area 2: Sulfonamide Formation
The reaction of the sulfonyl chloride with a primary or secondary amine is the most common application.
Q: My sulfonamide reaction is slow, and the TLC shows unreacted starting materials even after extended time. How can I drive it to completion?
A: Sluggish reactions are usually due to insufficient nucleophilicity of the amine, poor choice of base, or steric hindrance.
Troubleshooting Steps:
-
Choice of Base: A base is required to scavenge the HCl generated during the reaction.[1] Pyridine can act as both a base and a nucleophilic catalyst. For sterically hindered or less reactive amines, a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often more effective.
-
Increase Temperature: Gently warming the reaction (e.g., to 40 °C) can increase the rate. However, monitor the reaction closely by TLC for the appearance of degradation products, as the furan ring's stability can be compromised at higher temperatures.[4]
-
Catalyst Addition: For particularly challenging couplings, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive intermediate, which is then attacked by the amine.
-
Stoichiometry: Ensure at least 1.0 equivalent of the amine and 1.1-1.2 equivalents of the base are used relative to the sulfonyl chloride. Using a slight excess of the amine can also help drive the reaction to completion.[1]
Q: My reaction is complete, but I have a major side product that I can't identify.
A: The most common side products are the hydrolyzed sulfonic acid (from adventitious water) or products from reactions with the base/solvent.
Troubleshooting Steps:
-
Hydrolysis Check: The sulfonic acid byproduct is very polar and will often stick to the baseline on a silica gel TLC plate. It can be identified by its solubility in aqueous base. To prevent this, rigorously dry all reagents, solvents, and glassware before use.[1]
-
Base Reactivity: If using a nucleophilic base like triethylamine with a highly reactive sulfonyl chloride, the base itself can sometimes form an adduct. If this is suspected, switch to a more sterically hindered, non-nucleophilic base like DIPEA.
-
Double Sulfonylation (for primary amines): Primary amines (R-NH₂) can sometimes react twice to form a bis-sulfonylated product (R-N(SO₂R')₂). This is more common if the base is added too slowly or if there is a large excess of sulfonyl chloride. To mitigate this, use a slight excess of the primary amine and ensure the base is present from the start of the reaction.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, or MeCN | Prevents hydrolysis of the sulfonyl chloride.[1] |
| Base | Pyridine, TEA, or DIPEA | Scavenges HCl byproduct. DIPEA is preferred for hindered systems to avoid side reactions. |
| Temperature | 0 °C to 40 °C | Balances reaction rate with the thermal stability of the furan ring. |
| Catalyst | DMAP (catalytic) | Recommended for sluggish reactions with poorly nucleophilic or hindered amines. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3.0 eq.).[6] Cool the flask to 0 °C in an ice-water bath.
-
Addition: Dissolve 5-(5-isoxazolyl)-2-methylfuran (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cold, stirring chlorosulfonic acid via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC (quenching a small aliquot in ice/EtOAc).
-
Workup: Prepare a separate large beaker containing a vigorously stirring mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice. A solid precipitate should form.
-
Extraction: Extract the aqueous slurry with cold DCM (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with cold saturated NaHCO₃ solution (careful, gas evolution!), followed by cold brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purification: The crude product can be used directly or purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.
Protocol 2: General Procedure for Sulfonamide Formation
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and anhydrous DCM.
-
Addition of Base: Add the base (e.g., triethylamine, 1.2 eq.) to the amine solution and stir for 5 minutes.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine/base mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle warming (40 °C) can be applied.
-
Workup: Quench the reaction with water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing & Drying: Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
- Arca, M. et al. Reaction kinetics of furansulfonyl chlorides with anilines in methanol and reactivities of Benzene-, thiophene. Journal of the American Chemical Society.
-
Wikipedia. Chlorosulfuric acid. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Galkin, K. I., & Sandulenko, I. V. General scheme of the study of furan stability. ResearchGate. Available at: [Link]
-
Sharma, A., & Gorman, C. (PDF) Chlorosulfonic Acid. ResearchGate. Available at: [Link]
- Anderson, N. G. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Kulchitsky, V. A. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
-
ChemicalForce. Chlorosulfonic acid. Powerful lachrymator. YouTube. Available at: [Link]
- Google Patents. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
- Xu, J. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
-
Organic Chemistry Portal. Furan synthesis. Available at: [Link]
- Google Patents. CN103351315A - General preparation method of sulfonyl chloride.
-
National Institutes of Health. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Available at: [Link]
- Lambert, T. H.
- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
- Gilbert, E. E.
- S D Fine-Chem Limited. Sulphuryl Chloride MSDS.
- MDPI.
- Macmillan Group, Princeton University.
-
MDPI. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Available at: [Link]
- Santa Cruz Biotechnology.
-
MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]
- Royal Society of Chemistry. Regiospecific synthesis of polysubstituted furans.
- ResearchGate. Reaction of Trifluoromethanesulfonyl Chloride with CH Acids.
-
Wikipedia. Furan. Available at: [Link]
Sources
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- 2. chemicalbook.com [chemicalbook.com]
- 3. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]
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- 10. rsc.org [rsc.org]
Technical Support Center: Purification of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride Derivatives
Welcome to the technical support guide for navigating the complex purification of 5-(5-isoxazolyl)-2-methyl-3-furansulfonyl chloride and its derivatives. These compounds are potent intermediates in medicinal chemistry and drug development, but their inherent reactivity presents significant purification challenges. This guide is structured to provide direct, experience-based answers to common problems, moving from rapid-fire FAQs to in-depth troubleshooting protocols. Our goal is to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your own experiments.
Section 1: Understanding the Core Challenge: Inherent Molecular Instability
The primary difficulty in purifying this class of compounds stems from two key molecular features:
-
The Electrophilic Sulfonyl Chloride Group: This functional group is highly reactive and susceptible to nucleophilic attack. The most common nucleophile encountered during purification is water, leading to rapid hydrolysis and the formation of the corresponding sulfonic acid, which is often difficult to separate.
-
Heterocyclic Ring Stability: Furan and isoxazole rings can be sensitive to acidic conditions and may undergo complex decomposition pathways, especially when activated by a powerful electron-withdrawing group like a sulfonyl chloride.[1] This is not simple hydrolysis, but a more destructive degradation of the core scaffold.
Therefore, successful purification protocols must be designed to be fast, cold, and anhydrous , while avoiding acidic conditions wherever possible.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers in a direct question-and-answer format.
Q1: My product is rapidly degrading during silica gel chromatography. What is happening and how can I stop it?
A: Standard silica gel is inherently acidic (pH ≈ 4-5) and contains surface-bound water. This environment actively catalyzes the hydrolysis of your sulfonyl chloride to the sulfonic acid. The prolonged contact time during a slow column run is often enough to destroy a significant portion of your material.
Solution:
-
Deactivate Your Silica: Before preparing your column, create a slurry of the silica gel in your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate) and add 1% triethylamine (NEt₃) by volume. The triethylamine neutralizes the acidic sites on the silica surface.
-
Use Neutral Alumina: As an alternative, consider using neutral or basic alumina for your stationary phase, though this may alter the elution profile.
-
Work Quickly: Do not leave your compound on the column for extended periods. Prepare your fractions in advance and perform the separation as rapidly as possible. A "flash" chromatography approach is essential.
Q2: My NMR spectrum shows my desired product, but also a significant amount of a baseline, polar impurity. Is this the sulfonic acid?
A: It is highly likely. The sulfonic acid hydrolysis product is significantly more polar than the parent sulfonyl chloride and will often stick to the baseline in typical TLC solvent systems (e.g., Hexane/Ethyl Acetate). Its presence is a direct indicator of moisture-related degradation.[2]
Solution:
-
Strict Anhydrous Technique: Ensure all solvents are anhydrous and all glassware is flame- or oven-dried immediately before use. Run reactions and workups under an inert atmosphere (Nitrogen or Argon).
-
Aqueous Workup Caution: If an aqueous workup is unavoidable, perform it quickly with ice-cold water or brine, and immediately extract your product into a non-protic organic solvent (e.g., Dichloromethane, Ethyl Acetate). Dry the organic layer thoroughly with a desiccant like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Q3: I am struggling to get a pure sample by recrystallization. My compound either oils out or doesn't crystallize at all. What should I do?
A: Recrystallization can be an excellent, non-chromatographic purification method if the correct solvent system is identified.[3] Oiling out often occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.
Solution:
-
Systematic Solvent Screening: Use a small amount of your crude material to test solubility in a range of anhydrous solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate). The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Two-Solvent System: A more common and effective method is to use a solvent pair. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, like Dichloromethane or Ethyl Acetate). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, like Hexane or Pentane) dropwise at room temperature or while gently warming until the solution just begins to turn cloudy. Then, allow it to cool slowly.
-
Slow Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer to a 0-4 °C refrigerator. This promotes the formation of larger, purer crystals.[3]
Q4: How can I reliably check the purity of my final compound? LC-MS analysis seems to give inconsistent results.
A: Your observation is correct. Highly reactive molecules like sulfonyl chlorides can degrade on the LC column or in the MS source, giving a false impression of impurity.[4]
Solution:
-
¹H NMR Spectroscopy: This is the most reliable method. A clean proton NMR spectrum is a strong indicator of purity.
-
GC-MS: If your compound is sufficiently volatile and thermally stable, GC-MS can be a good alternative to LC-MS.[4]
-
Purity Assessment via Derivatization: The most robust method is to convert a small aliquot of your unstable sulfonyl chloride into a stable sulfonamide. React a few milligrams of your compound with a simple amine (e.g., benzylamine or morpholine) and a base in a solvent like DCM. The resulting sulfonamide is typically a stable, crystalline solid that is easily purified by chromatography and can be reliably analyzed by LC-MS and other techniques. This validates the purity of the sulfonyl chloride precursor.
Section 3: In-Depth Troubleshooting Guides & Protocols
Troubleshooting Flowchart
This flowchart provides a logical path to diagnose and solve common purification issues.
Caption: Troubleshooting workflow for purification issues.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to minimize on-column degradation of the sensitive sulfonyl chloride.
1. Preparation of Deactivated Silica: a. Weigh the required amount of silica gel (typically 50-100x the mass of your crude product) into a flask. b. Prepare your starting eluent (e.g., 99:1 Hexane/Ethyl Acetate). c. Add the eluent to the silica to form a slurry. d. To this slurry, add triethylamine (NEt₃) to a final concentration of 1% v/v relative to the total solvent volume. e. Stir gently for 5 minutes.
2. Column Packing and Loading: a. Pack the column with the deactivated silica slurry using the "wet" or slurry method. Do not let the column run dry. b. Dissolve your crude product in a minimal amount of dichloromethane or your eluent. c. Self-Validation Step: Adsorb this solution onto a small amount of deactivated silica (≈1-2x the mass of your product), concentrate it carefully in vacuo to a free-flowing powder. This "dry loading" method provides better separation. d. Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection: a. Begin elution with your starting solvent system. b. Apply positive pressure ("flash") to achieve a rapid flow rate (target ≈2 inches/minute drop in solvent level). c. Collect fractions continuously and monitor by TLC. Use a UV lamp and a potassium permanganate stain to visualize spots. d. Self-Validation Step: Once the product begins to elute, check a representative fraction by crude ¹H NMR to confirm its identity before combining all product-containing fractions. e. Immediately concentrate the pure fractions under reduced pressure at low temperature (<30 °C).
Protocol 2: Purity Assessment via Derivatization
This protocol provides a definitive method for assessing purity by converting the product to a stable derivative.
Caption: Workflow for purity analysis via sulfonamide formation.
Methodology:
-
In a small vial, dissolve a sample (≈10 mg) of your purified this compound derivative in 1 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 equivalents) followed by benzylamine (1.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically <30 minutes).
-
Transfer the mixture to a separatory funnel, dilute with DCM, and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting stable sulfonamide can now be accurately analyzed for purity by LC-MS, NMR, and melting point. A high purity in the derivative strongly implies a high purity of the sulfonyl chloride precursor.
Section 4: Summary of Key Purification Challenges
| Observed Problem | Primary Cause | Recommended Solutions & Rationale |
| Low yield after chromatography | Hydrolysis on silica gel | Use deactivated (NEt₃-treated) silica or neutral alumina to prevent acid-catalyzed degradation. Work quickly.[2] |
| Product appears as an oil | Residual solvent or impurities | Ensure product is fully dried under high vacuum. Attempt recrystallization from a two-solvent system (e.g., DCM/Hexane) to induce crystallinity. |
| Inconsistent analytical data | On-instrument degradation | Rely on ¹H NMR as the primary analytical tool. For definitive purity, convert to a stable sulfonamide derivative before analysis by LC-MS.[4] |
| Reaction mixture darkens significantly | Ring decomposition | The combination of the furan/isoxazole scaffold and the sulfonyl chloride group can lead to instability.[1] Ensure all steps are performed at low temperatures and under an inert atmosphere. |
References
-
Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
-
ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. Available at: [Link]
-
ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]
-
ResearchGate. How to test the purity of p-toluenesulfonyl chloride (TsCl). Available at: [Link]
-
National Institutes of Health (NIH). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]
-
MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]
-
Columbia University. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Chemistry LibreTexts. Recrystallization. Available at: [Link]
Sources
Technical Support Center: A Guide to Reactions with 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
Welcome to our dedicated technical support guide for 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride. This resource is tailored for our valued partners in research, scientific exploration, and drug development. Within this guide, we will delve into the common challenges and pivotal questions that arise when utilizing this reagent in synthetic applications. Our primary focus will be on the proactive identification and strategic mitigation of potential side-products to enhance the successful outcome of your experiments.
Troubleshooting Guide: Proactive Identification and Mitigation of Side-Products
This section is structured to provide clear solutions to specific challenges you may encounter during your experimental work.
Question 1: I'm observing a significant water-soluble impurity in my crude product, leading to a diminished yield of my target sulfonamide. What is the likely origin of this issue?
Answer:
The most probable cause is the hydrolysis of the this compound starting material, which results in the formation of the corresponding sulfonic acid. Sulfonyl chlorides are known to be highly susceptible to hydrolysis, a reaction that is accelerated by the presence of moisture or protic solvents.[1][2]
Underlying Causality: The sulfur atom within the sulfonyl chloride functional group is highly electrophilic. This makes it a prime target for nucleophilic attack by water molecules, which leads to the displacement of the chloride ion. The presence of a base can further catalyze this process by deprotonating water to form the more potent nucleophile, the hydroxide ion.
Strategic Mitigation:
-
Implement Strict Anhydrous Conditions: It is imperative that all glassware is rigorously dried prior to use. Solvents must be of an anhydrous grade, either freshly distilled or sourced from a sealed container over molecular sieves.
-
Utilize an Inert Atmosphere: To prevent the ingress of atmospheric moisture, all reactions should be conducted under an inert atmosphere, such as dry nitrogen or argon.
-
Controlled Reagent Addition: In instances where the amine nucleophile is in the form of a hydrochloride salt, the base should be introduced first to neutralize the acid before the addition of the sulfonyl chloride. The presence of acid can catalyze the hydrolysis of the sulfonyl chloride.
-
Judicious Choice of Base: Employ a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA). These bases are effective at scavenging the HCl generated during the reaction without promoting the unwanted hydrolysis side reaction.
-
Thoroughly dry all reaction glassware (e.g., round-bottom flask, condenser, addition funnel) in an oven at a temperature exceeding 100 °C for a minimum of two hours.
-
Allow the glassware to cool to ambient temperature under a gentle stream of dry nitrogen or within a desiccator.
-
Introduce the anhydrous solvent and the amine nucleophile into the reaction flask using a syringe or cannula.
-
If required, add the appropriate base and initiate stirring.
-
Dissolve the this compound in a minimal volume of anhydrous solvent within the addition funnel.
-
Add the sulfonyl chloride solution to the reaction mixture in a dropwise manner at the designated reaction temperature.
Question 2: My LC-MS analysis reveals a peak with a mass that suggests the formation of a dimer of my desired product. What is this side-product and how can I prevent its formation?
Answer:
This observation points to the formation of a disulfonimide. This side-product can arise, particularly when using a primary amine, if the initially formed sulfonamide is deprotonated and subsequently reacts with a second molecule of the sulfonyl chloride.
Underlying Causality: The proton on the nitrogen atom of a primary sulfonamide is acidic. In the presence of the base used in the reaction, this proton can be abstracted, generating a sulfonamide anion. This anion is a competent nucleophile and can compete with the starting amine for the remaining sulfonyl chloride, leading to the formation of the disulfonimide byproduct.
Strategic Mitigation:
-
Precise Stoichiometric Control: Utilize a slight excess of the amine nucleophile (typically 1.1 to 1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.
-
Slow Reagent Addition: The sulfonyl chloride solution should be added slowly to the solution of the amine. This strategy maintains a high concentration of the amine relative to the sulfonyl chloride, thereby favoring the desired bimolecular reaction.
-
Temperature Regulation: Conducting the reaction at a reduced temperature, for instance, 0 °C, will decrease the rate of the competing side-reaction.
-
Selection of Base: The use of a less reactive, sterically hindered base can minimize the deprotonation of the sulfonamide product.
Question 3: I am observing a complex mixture of byproducts, and the characteristic furan peaks are absent in my NMR spectrum. What degradation pathway might be occurring?
Answer:
This analytical data strongly suggests that the furan ring within your molecule is undergoing ring-opening under your current reaction conditions. The furan heterocycle is known to be labile under strongly acidic conditions, and in some cases, with strong bases, leading to a variety of degradation products.
Underlying Causality: Under acidic conditions, the furan ring can be protonated. This protonation makes the ring susceptible to nucleophilic attack by water or other available nucleophiles, which initiates the ring-opening cascade. While less frequent, strongly basic conditions can also promote the degradation of the furan ring.
Strategic Mitigation:
-
Avoidance of Strong Acids: Refrain from using strong acidic catalysts. If your amine is in the form of a hydrochloride salt, ensure its in situ neutralization with a suitable base.
-
Moderate Reaction Parameters: High temperatures and extended reaction times should be avoided as they can favor these degradation pathways.
-
Buffered Reaction Media: In certain scenarios, employing a buffered system can help to maintain the reaction pH within a range that ensures the stability of the furan ring.
-
Optimal Solvent Selection: Polar aprotic solvents are the preferred choice as they are less likely to participate in ring-opening reactions when compared to protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reactions involving this compound? A1: Anhydrous polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are highly recommended. These solvents effectively dissolve the reactants while minimizing the risk of participating in side reactions.
Q2: How can I effectively monitor the progress of my reaction? A2: Thin-layer chromatography (TLC) offers a rapid and efficient method for reaction monitoring. A mobile phase consisting of a mixture of ethyl acetate and hexanes is a good starting point to resolve the sulfonyl chloride starting material, the desired sulfonamide product, and potential byproducts. For more precise and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred technique.
Q3: What are the best practices for purifying the final sulfonamide product? A3: The optimal purification strategy is dependent on the physicochemical properties of the product and the nature of the impurities.
-
Aqueous Workup: A standard aqueous workup is effective for the removal of water-soluble impurities, such as the sulfonic acid byproduct and inorganic salts.
-
Crystallization: If the desired product is a solid, crystallization is a powerful technique for achieving high levels of purity.
-
Column Chromatography: For products that are oils or to separate impurities with similar polarities, silica gel column chromatography is the method of choice. A gradient elution with ethyl acetate in hexanes is a commonly used and effective mobile phase system.
Q4: How stable is the isoxazole ring under typical sulfonamide synthesis conditions? A4: The isoxazole ring is generally considered to be robust under the neutral to mildly basic conditions typically employed for sulfonamide synthesis.[3] It exhibits greater stability towards acidic conditions compared to the furan ring. However, the use of potent reducing agents or harsh acidic conditions may lead to its degradation.
Visualizing Reaction Pathways
The following diagrams provide a visual representation of the intended synthetic route and the formation of common side-products.
Caption: Reaction pathways in the synthesis of sulfonamides.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the amine helps to drive the reaction to completion and minimizes side reactions involving the sulfonyl chloride. |
| Base Stoichiometry | 1.1 - 1.5 equivalents | An excess of base is necessary to effectively neutralize the HCl generated during the course of the reaction. |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures can enhance selectivity and reduce the rate of undesired side reactions. |
| Typical Reaction Time | 1 - 24 hours | The reaction progress should be monitored by TLC or HPLC to accurately determine the point of completion. |
References
-
Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]
-
King, J. F., & Lee, T. W. S. (1971). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides. Journal of the American Chemical Society, 93(22), 5774–5783. [Link]
-
Wallace, O. B. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Letters in Organic Chemistry, 5(5), 369-371. [Link]
-
Kashima, C. (1982). Synthetic reactions using isoxazole compounds. Heterocycles, 19(9), 1717-1736. [Link]
-
Gogoi, P., & Konwar, D. (2006). A mild and efficient method for the synthesis of sulfonamides from sulfonyl chlorides and amines in water. Tetrahedron Letters, 47(1), 79-82. [Link]
Sources
Technical Support Center: Synthesis of Sulfonamides using 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
Welcome to the technical support center for the utilization of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride in sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure the scientific integrity of your work.
Troubleshooting Guide: Navigating Challenges in Your Synthesis
The synthesis of sulfonamides from sulfonyl chlorides and amines is a cornerstone reaction in medicinal chemistry.[1][2] However, the unique structural motifs of this compound—namely the furan and isoxazole rings—can present specific challenges. This guide will address these potential issues in a question-and-answer format.
Question 1: I am observing a low yield of my desired sulfonamide. What are the potential causes and how can I improve it?
Answer:
A low yield in sulfonamide synthesis can stem from several factors. Let's break down the most common culprits and their solutions:
-
Cause A: Incomplete Reaction. The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or suboptimal stoichiometry.
-
Solution:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the limiting reagent (typically the amine).
-
Extend the reaction time: If starting materials are still present after the initial reaction time, continue the reaction and monitor until completion.
-
Increase the temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to degradation of the furan ring. A temperature range of 25-50°C is a good starting point.
-
Adjust stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion, especially if the amine is volatile or prone to side reactions.
-
-
-
Cause B: Degradation of the Sulfonyl Chloride. this compound may be susceptible to hydrolysis, especially in the presence of moisture.[3][4][5] The furan ring can also be sensitive to strongly acidic or basic conditions.
-
Solution:
-
Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choose the appropriate base: A non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) is recommended to neutralize the HCl byproduct without promoting hydrolysis of the sulfonyl chloride.[6][7]
-
Control the addition of reagents: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0°C) to control any exotherm and minimize side reactions.
-
-
-
Cause C: Competing Side Reactions. The amine nucleophile could potentially react with other electrophilic sites on the molecule, although this is less likely than reaction at the sulfonyl chloride. A more common side reaction is the dimerization of the sulfonyl chloride to form a sulfonic anhydride in the presence of a weak base.
-
Solution:
-
Optimize the base: Ensure at least one equivalent of a suitable base is present to neutralize the generated HCl.[8]
-
Purification strategy: If side products are observed, a careful purification by column chromatography is often necessary.
-
-
Question 2: My work-up procedure is complicated, and I'm losing my product. How can I simplify it?
Answer:
A challenging work-up often arises from the need to remove excess reagents and byproducts. Here is a streamlined work-up protocol:
-
Quench the reaction: After the reaction is complete, cool the mixture to room temperature. If an organic base like triethylamine was used, its hydrochloride salt may precipitate.
-
Aqueous wash: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with:
-
A dilute acid solution (e.g., 1M HCl) to remove excess amine and the organic base.
-
A saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted sulfonyl chloride.
-
Brine (saturated NaCl solution) to remove the bulk of the water.
-
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography or recrystallization.
Question 3: I am seeing an unexpected byproduct in my NMR/Mass Spectrum. What could it be?
Answer:
The most likely byproduct is the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride. The isoxazole and furan rings themselves can be susceptible to decomposition under certain conditions, though this is less common under standard sulfonamide synthesis conditions.[4][5]
-
Sulfonic Acid: This will have a significantly different chemical shift in the NMR and a distinct mass in the mass spectrum. It is also highly polar and may not move from the baseline on a TLC plate.
-
Disulfonamide: If a primary amine (R-NH₂) is used, it is possible to form a disulfonamide ((R'SO₂)₂N-R) if an excess of the sulfonyl chloride is used and the reaction conditions are not carefully controlled.
To minimize these byproducts, it is crucial to maintain anhydrous conditions and use the correct stoichiometry of reagents.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the synthesis of sulfonamides with this compound?
A1: The optimal conditions can vary depending on the amine used. However, a good starting point is:
| Parameter | Recommended Condition | Rationale |
| Solvent | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. | Prevents solvolysis of the sulfonyl chloride. |
| Base | Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). | Neutralizes the HCl byproduct without competing as a nucleophile.[6][7] |
| Temperature | 0°C to room temperature. | Balances reaction rate with the stability of the starting materials. |
| Stoichiometry | 1.0 equivalent of sulfonyl chloride, 1.1-1.2 equivalents of amine. | A slight excess of the amine can drive the reaction to completion. |
Q2: How should I store this compound?
A2: Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator is recommended for long-term storage.
Q3: What is the best way to purify the final sulfonamide product?
A3: The purification method depends on the physical properties of the product.
-
Column Chromatography: This is the most common method for removing unreacted starting materials and soluble byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is a solid and the crude material is of sufficient purity, recrystallization from a suitable solvent system can yield highly pure material.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be used.
Visualizing the Process
Core Reaction Mechanism
Caption: Nucleophilic attack of the amine on the sulfonyl chloride.
Experimental Workflow
Sources
Technical Support Center: Safe Handling and Storage of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride (CAS No. 924865-06-5). The inherent reactivity of the sulfonyl chloride functional group necessitates stringent adherence to safety protocols to prevent personnel injury and experimental failure. This document is structured as a series of frequently asked questions and troubleshooting scenarios to address practical challenges encountered in the laboratory.
Section 1: Core Hazard Profile & Chemical Properties
This section addresses the fundamental safety characteristics of the reagent. Understanding these properties is the foundation of safe laboratory practice.
Q1: What are the primary hazards associated with this compound?
A1: The primary hazard is its classification as a corrosive substance.[1] Direct contact with the solid or its vapors can cause severe skin burns and serious eye damage.[1][2] The signal word for this chemical is "Danger".[1][2] Inhalation of dust or vapors can severely irritate the respiratory tract, potentially leading to serious conditions like pulmonary edema.[3][4] Ingestion is also highly dangerous, causing chemical burns to the mouth, throat, and stomach.[5][6]
Q2: The Safety Data Sheet (SDS) emphasizes avoiding moisture. Why is this so critical?
A2: This is a critical safety and quality control point rooted in the chemistry of sulfonyl chlorides. This class of compounds reacts vigorously and exothermically with water in a process called hydrolysis.[7][8] This reaction is not a simple dissolution; it's a chemical transformation that breaks down the sulfonyl chloride to form hydrochloric acid and the corresponding sulfonic acid. The generation of corrosive HCl gas is a significant inhalation hazard, and the reaction can generate heat and pressure inside a sealed container.[9] From a research perspective, any moisture contamination will degrade the reagent, rendering it useless for subsequent reactions.
Q3: What are the key quantitative parameters I should be aware of?
A3: Key data for safe handling and storage are summarized below.
| Parameter | Value / Condition | Rationale & Source |
| Hazard Classification | Skin Corrosion 1B | Capable of causing severe skin burns and eye damage upon contact. |
| Signal Word | Danger | Indicates a high-hazard material requiring stringent precautions.[2] |
| Storage Condition | Store in a cool, dry, well-ventilated place. | Prevents thermal degradation and accidental reaction with ambient moisture.[5][7][10] |
| Moisture Control | Protect from moisture; store under an inert atmosphere. | Sulfonyl chlorides react violently with water, producing corrosive acid byproducts.[2][5][7][10] |
| Incompatible Materials | Water, strong bases, alcohols, amines, strong oxidizing agents. | To prevent violent exothermic reactions and degradation of the reagent.[5][7][11] |
| Recommended Container | Original, tightly closed container. | Ensures integrity and prevents contamination or reaction with atmospheric moisture.[10][11] |
Section 2: Personal Protective Equipment (PPE) Protocol
Proper PPE is the final and most critical barrier between the researcher and chemical exposure. The following answers address common questions and misconceptions regarding PPE selection and use.
Q1: I am only weighing out a small amount of the solid. Is a fume hood really necessary?
A1: Yes, absolutely. Handling this compound, even as a solid, must be done in a certified chemical fume hood. The primary risks when handling the solid are the inadvertent generation of fine dust and the presence of residual vapors, both of which pose a significant inhalation hazard.[3][4] A fume hood provides the necessary local exhaust ventilation to capture these contaminants at the source, protecting the user.[7]
Q2: What specific type of gloves should I use, and how often must they be changed?
A2: Standard lightweight disposable gloves are often insufficient. You must use chemical-resistant gloves; neoprene or nitrile gloves are recommended for handling sulfonyl chlorides.[7] Always inspect gloves for any signs of degradation or punctures before use.[12] It is best practice to change gloves every 30 to 60 minutes during extended procedures, and immediately if you know or suspect they have been contaminated.[13] This prevents permeation and accidental cross-contamination of surfaces.
Q3: My safety glasses tend to fog up. Are they sufficient for eye protection?
A3: No. Standard safety glasses do not provide adequate protection from this material. You must wear tightly fitting chemical splash goggles that form a seal around the eyes.[12] Because of the severe and potentially irreversible eye damage this compound can cause, a full-face shield worn over chemical splash goggles is the recommended best practice, especially when handling larger quantities or during reactions.[7][14]
Section 3: Storage and Handling Troubleshooting
Proper storage and handling are proactive safety measures that prevent incidents before they occur.
Q1: I received a new bottle, but the cap seems to have a slight pressure release when I open it. Is this normal?
A1: This could be a sign of a potential issue. While minor pressure changes can occur due to temperature fluctuations, a noticeable pressure release could indicate slow degradation due to trace moisture contamination, leading to the formation of HCl gas.[9] Always open containers slowly and carefully in a fume hood to vent any potential pressure buildup safely.[9][10] If this issue persists or seems excessive, do not use the reagent and consult your institution's environmental health and safety office.
Q2: The solid in my bottle appears clumpy and slightly discolored. Can I still use it for my synthesis?
A2: This is a strong indicator of degradation, likely through hydrolysis from improper storage. The clumping is caused by the absorption of atmospheric moisture, and the discoloration may be due to the formation of acidic byproducts. Using this reagent will, at best, lead to failed or low-yielding reactions. At worst, the unknown composition of the degraded material could lead to unpredictable and hazardous reaction behavior. The reagent should be disposed of as hazardous waste according to your institution's guidelines.
Q3: Can I store this compound on the shelf with my other general laboratory reagents?
A3: No. This compound requires specific storage conditions. It must be stored in a dedicated corrosives cabinet, away from incompatible materials like bases, alcohols, and oxidizers.[5][7] The storage location must be cool, dry, and well-ventilated.[5][10] Storing it on an open bench or with incompatible chemicals creates a significant risk of a dangerous chemical reaction in the event of a spill or container failure.
Section 4: Emergency Response & Spill Management
Rapid and correct response during an emergency is critical to mitigating harm.
Q1: What is the first-aid procedure if this chemical gets on my skin or in my eyes?
A1: Immediate and thorough action is required.
-
Skin Contact: Immediately remove all contaminated clothing, shoes, and jewelry while proceeding to the nearest safety shower.[15] Flush the affected skin area with copious amounts of water for at least 15 minutes.[6][15][16] Seek immediate medical attention after the initial flush.[2][16]
-
Eye Contact: Immediately use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open to ensure water reaches all surfaces of the eye and eyelid.[6][15] Remove contact lenses if present and easy to do. Continue rinsing. You must seek immediate medical attention from a physician.[2][6]
Q2: I've spilled a small amount of the powder inside the fume hood. How do I clean it up?
A2: For a small spill contained within a fume hood, follow this procedure:
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure PPE: Confirm you are wearing appropriate PPE (lab coat, goggles, face shield, chemical-resistant gloves).
-
Containment: Do NOT use water.[4] Gently cover the spill with a dry, inert, non-combustible absorbent material such as dry sand, soda ash, or dry lime.[4][7]
-
Collection: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (consult your institution's safety guidelines), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Dispose of the sealed waste container according to your institution's hazardous waste procedures.
Q3: What should I do in the event of a larger spill outside of a fume hood?
A3: A large spill outside of containment is a major emergency.
-
Evacuate: Immediately alert everyone in the area and evacuate the laboratory.[4]
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Call for Help: Contact your institution's emergency response team or local emergency services (e.g., 911). Provide them with the chemical name and the location of the spill.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material response.
Emergency Spill Response Workflow
The following diagram outlines the logical steps for managing a chemical spill of this nature.
Caption: Logical workflow for spill response.
References
-
ICSC 0198 - SULPHURYL CHLORIDE. International Chemical Safety Cards (ICSCs). [Link]
-
SAFETY DATA SHEET. (2009). Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEETS. biosolve-chemicals.com. [Link]
-
sulphuryl chloride. Sdfine. [Link]
-
Safety First: Handling Sulfuryl Chloride in Industrial Settings. Jonger. [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance. the NMSU safety. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Envirofluid. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.es [fishersci.es]
- 3. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. store.sangon.com [store.sangon.com]
- 13. pppmag.com [pppmag.com]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quenching Unreacted 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride
Welcome to the technical support center for handling and quenching unreacted 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively managing this specific sulfonyl chloride, ensuring the integrity of your desired product and the safety of your experimental procedures.
Introduction
This compound is a reactive intermediate crucial for the synthesis of various compounds in pharmaceutical and agrochemical research. The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles. While this reactivity is synthetically useful, any unreacted sulfonyl chloride remaining after your primary reaction can complicate downstream processing and purification. Therefore, a carefully designed quenching strategy is paramount. This guide provides a detailed exploration of quenching methodologies, troubleshooting common issues, and answering frequently asked questions, with a special focus on preserving the stability of the isoxazole and furan rings.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench unreacted this compound?
A1: There are several key reasons for quenching this reagent:
-
Interference with Purification: The polarity of this compound can be similar to that of many organic products, making its removal by standard chromatographic techniques challenging.
-
Product Instability: The presence of a reactive sulfonyl chloride can lead to undesired side reactions with your product, especially if it contains nucleophilic functional groups, during work-up, concentration, or storage.
-
Safety Hazards: Sulfonyl chlorides are corrosive and react exothermically with nucleophiles like water.[1] Uncontrolled quenching on a large scale can pose a safety risk.[2] They are also lachrymatory and harmful if inhaled or in contact with skin.[3]
-
Formation of Impurities: During work-up or upon standing, the sulfonyl chloride can slowly hydrolyze to the corresponding sulfonic acid, introducing another impurity that needs to be removed.
Q2: What are the primary concerns regarding the stability of the isoxazole and furan rings during quenching?
A2: The stability of the heterocyclic core is a major consideration when selecting a quenching method.
-
Isoxazole Ring: While 3,5-disubstituted isoxazole rings are generally quite stable towards acids and bases, some derivatives can be susceptible to ring-opening under basic conditions.[4] This degradation is often accelerated by increased pH and temperature.[5] Since the isoxazole in our target molecule is 5-substituted, caution with strong bases and high temperatures is warranted.
-
Furan Ring: The furan ring is notoriously unstable under acidic conditions, which can lead to protonation-initiated ring-opening and polymerization.[6][7] Acidic conditions can be generated in situ from the hydrolysis of the sulfonyl chloride itself. While less susceptible, degradation of furans under basic conditions has also been reported.[6]
-
Inherent Instability: A comprehensive study on heteroaromatic sulfonyl halides has indicated that furan and isoxazole sulfonyl chloride derivatives can undergo complex decomposition due to the presence of the electrophilic sulfonyl chloride moiety, which can affect the stability of the heterocyclic ring itself.[3]
Q3: What are the most suitable quenching agents for this compound?
A3: The choice of quenching agent should be guided by the stability of your desired product and the need to preserve the isoxazole and furan rings. The most common and recommended quenching agents fall into three categories:
-
Aqueous Mild Base: A saturated solution of sodium bicarbonate (NaHCO₃) is a good choice for hydrolyzing the sulfonyl chloride to its more water-soluble sulfonic acid salt.[4] The mild basicity is less likely to degrade the isoxazole ring compared to stronger bases like NaOH or KOH.
-
Nucleophilic Amines: Simple, unhindered secondary amines like morpholine or piperidine, or even a tertiary amine like triethylamine, can be used to rapidly convert the sulfonyl chloride into a sulfonamide.[8] This is often advantageous in non-aqueous workups.
-
Alcohols: Simple alcohols like methanol or ethanol can be used to quench the sulfonyl chloride, forming a sulfonate ester.[1] This can be a gentle method if your product is sensitive to both aqueous and amine-based reagents.
Troubleshooting Guide
Issue 1: My reaction mixture turns dark or I observe significant product degradation after quenching with an aqueous base.
-
Possible Cause 1: pH is too high. Strong bases (NaOH, KOH) may be promoting the decomposition of the isoxazole or furan rings.[5][6]
-
Possible Cause 2: Localized "hot spots" during quenching. The hydrolysis of sulfonyl chlorides is exothermic.[2] Adding the quenching solution too quickly can create localized areas of high temperature, accelerating degradation.
-
Solution: Cool the reaction mixture to 0 °C before and during the quench. Add the quenching agent slowly with vigorous stirring to efficiently dissipate heat.
-
-
Possible Cause 3: Acid-catalyzed degradation of the furan ring. Before the base has a chance to neutralize it, hydrochloric acid (a byproduct of the primary reaction) or sulfonic acid (from hydrolysis) can cause the furan ring to open.[7]
-
Solution: Ensure rapid and efficient mixing during the addition of the basic quenching solution to neutralize any acid as quickly as it forms.
-
Issue 2: A new, persistent impurity is formed after quenching with an amine.
-
Possible Cause: The resulting sulfonamide is difficult to separate from your product. The polarity of the newly formed sulfonamide may be very similar to your desired compound.
-
Solution 1: Choose a different amine. If the initial sulfonamide is problematic, consider quenching with an amine that will produce a sulfonamide with significantly different properties. For example, using a more polar amine might make the resulting sulfonamide more water-soluble and easier to remove with an aqueous wash.
-
Solution 2: Use a scavenger resin. Polymer-bound amine scavengers can be added to the reaction mixture to react with the excess sulfonyl chloride. The resin is then simply filtered off, leaving a much cleaner crude product. This is an excellent option for products that are sensitive to aqueous conditions.[4]
-
Issue 3: I still see unreacted sulfonyl chloride in my product after the work-up.
-
Possible Cause 1: Insufficient quenching time or amount of quenching agent. The hydrolysis of some aryl sulfonyl chlorides can be slow, especially in biphasic systems with poor mixing.[4]
-
Solution: Increase the stirring time with the quenching agent (e.g., 30-60 minutes for aqueous bicarbonate).[4] Ensure you are using a sufficient excess of the quenching agent.
-
-
Possible Cause 2: Poor phase transfer. If your reaction is in a water-immiscible solvent like dichloromethane (DCM), the aqueous quenching agent may not be able to efficiently react with the sulfonyl chloride in the organic phase.
-
Solution: Increase the intensity of stirring to maximize the interfacial area between the two phases. Adding a phase-transfer catalyst or a co-solvent like THF might also improve the efficiency of the quench.
-
Experimental Protocols
Protocol 1: Mild Aqueous Basic Quench
This protocol is recommended when your product is stable to water and mild bases.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is critical to control the exotherm of the quench.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Monitor the temperature of the reaction mixture to ensure it does not rise significantly. Continue stirring for 30-60 minutes at 0 °C to room temperature.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer 2-3 times with the organic solvent used in the reaction to recover any dissolved product.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Verification: Analyze a small sample of the crude product by TLC or LC-MS to confirm the absence of the starting sulfonyl chloride.
Protocol 2: Non-Aqueous Amine Quench
This protocol is suitable for products that are sensitive to water.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly add a simple secondary amine (e.g., morpholine, 1.5 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.
-
Work-up: The work-up will depend on the properties of the resulting sulfonamide.
-
If the sulfonamide is polar, it may be removed by washing the organic solution with dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by water and brine.
-
If the sulfonamide co-elutes with the product, purification by column chromatography may be necessary.
-
Data Summary and Visualization
| Quenching Method | Reagent | Pros | Cons | Best For... |
| Aqueous Hydrolysis | Saturated NaHCO₃(aq) | - Inexpensive- Byproduct is highly water-soluble- Generally safe | - Not suitable for water-sensitive products- Can be slow in biphasic systems- Potential for furan/isoxazole instability if not controlled | Water-stable products where the resulting sulfonic acid salt is easily separated. |
| Nucleophilic Quench | Morpholine, Piperidine, or Triethylamine | - Fast and efficient- Suitable for non-aqueous workups | - Forms a sulfonamide byproduct that must be removed- Amine may be difficult to remove | Water-sensitive products. |
| Alcohol Quench | Methanol or Ethanol | - Mild conditions- Forms a sulfonate ester | - Ester byproduct may have similar polarity to the product | Products sensitive to both aqueous and amine reagents. |
| Scavenger Resin | Polymer-bound amine | - Simplifies work-up (filtration only)- High purity of crude product- Ideal for water-sensitive products | - Resins can be expensive- Slower reaction time (hours to overnight) | High-throughput synthesis or when traditional work-ups fail.[8] |
Table 1: Comparison of Quenching Methods for this compound.
Diagrams
Caption: Decision workflow for selecting a quenching method.
Caption: Reaction schemes of common quenching methods.
References
- Kashik, A. S., et al. (1975). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 53(24), 3617-3627.
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]
- American Chemical Society. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 549-557.
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
Sources
- 1. This compound DiscoveryCPR 924865-06-5 [sigmaaldrich.com]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nanobioletters.com [nanobioletters.com]
Technical Support Center: Navigating Reactions with 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
Welcome to the technical support center for 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile but sterically challenging building block into their synthetic workflows. Here, we address common issues encountered during its use, providing in-depth troubleshooting advice and detailed protocols to help you overcome synthetic hurdles and achieve your target molecules with greater efficiency.
Understanding the Challenge: The Structural Landscape of this compound
The primary difficulty in utilizing this compound stems from significant steric hindrance around the electrophilic sulfur atom of the sulfonyl chloride group. The sulfonyl chloride is positioned at the C3 position of the furan ring and is flanked by a methyl group at C2 and the bulky 5-isoxazolyl substituent at C5. This molecular architecture can severely restrict the approach of nucleophiles, leading to sluggish or failed reactions.
This guide provides strategies to mitigate these steric effects and drive your reactions to completion.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide formation with a primary amine is extremely slow or not proceeding at all. What is the likely cause?
A1: The most probable cause is the steric congestion around the sulfonyl chloride functional group. The adjacent methyl group and the isoxazolyl ring create a crowded environment that hinders the nucleophilic attack of the amine. This steric impediment increases the activation energy of the reaction, resulting in slow reaction rates at standard conditions.[1]
Q2: I observe the decomposition of my starting material, but little to no desired product formation. What could be happening?
A2: this compound is susceptible to hydrolysis.[1] If your reaction conditions are not scrupulously anhydrous, moisture can lead to the decomposition of the sulfonyl chloride to the corresponding sulfonic acid. This side reaction will consume your starting material without forming the desired sulfonamide. Always use oven-dried glassware and anhydrous solvents to minimize hydrolysis.
Q3: Are there any alternative reagents I can use if the sulfonyl chloride proves too unreactive?
A3: Yes, if direct sulfonylation with the sulfonyl chloride is unsuccessful, you might consider converting the sulfonyl chloride to a more reactive intermediate or using an alternative sulfonylation protocol altogether. For instance, conversion to a sulfonyl fluoride, which can sometimes exhibit different reactivity profiles, could be an option.[2][3] Alternatively, methods involving the in-situ generation of sulfonylating agents from sulfonyl hydrazides or thiosulfonates could be explored, potentially offering milder reaction conditions.[4][5]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Conversion in Sulfonamide Synthesis
Probable Cause: Severe steric hindrance preventing the nucleophilic amine from accessing the electrophilic sulfur atom.
Solutions:
-
Elevate the Reaction Temperature: Increasing the thermal energy of the system can provide the reacting molecules with sufficient kinetic energy to overcome the activation barrier imposed by steric repulsion.[1] Incrementally increase the temperature, monitoring for product formation and potential decomposition.
-
Optimize Base Selection: The choice of base is critical. A bulky, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can exacerbate steric crowding.[1] Consider switching to a smaller, non-nucleophilic base like pyridine.
-
Employ a Catalyst: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that is more susceptible to attack by the amine.
Protocol 1: Catalytic Approach for Hindered Sulfonamide Formation
Caption: Workflow for catalyzed sulfonamide synthesis.
Detailed Steps:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered amine (1.0 equivalent).
-
Add a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Add a non-hindered base like pyridine (1.5 equivalents) and stir the mixture at room temperature for 10 minutes.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath and add the sulfonyl chloride solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C and maintain for 12-48 hours.
-
Upon completion, proceed with a standard aqueous work-up. An acidic wash (e.g., 1M HCl) may be necessary to remove DMAP and any remaining pyridine.
Issue 2: Competing Side Reactions with Polyfunctional Nucleophiles
Probable Cause: The presence of multiple nucleophilic sites in the reacting partner can lead to a mixture of products. The high reactivity of the sulfonyl chloride can result in poor selectivity.
Solutions:
-
Protecting Groups: If your nucleophile contains other reactive functional groups (e.g., hydroxyls or other amines), consider using appropriate protecting groups to ensure that only the desired site reacts with the sulfonyl chloride.
-
Reaction Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy.
Data Summary: Reaction Condition Optimization
| Parameter | Standard Conditions | Optimized for Hindered Substrates | Rationale |
| Temperature | Room Temperature | 40-50 °C or Reflux | Provides kinetic energy to overcome steric repulsion.[1] |
| Base | Triethylamine (TEA) | Pyridine | A smaller base reduces steric congestion around the reaction center.[1] |
| Catalyst | None | DMAP (0.1 equiv) | Forms a more reactive intermediate, accelerating the reaction. |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | A polar aprotic solvent that is generally suitable for these reactions. |
Advanced Strategies: Alternative Sulfonylation Pathways
When conventional methods fail, exploring alternative synthetic routes can be a powerful strategy.
Alternative 1: Activation via Sulfonyl Fluoride Intermediate
In some cases, converting the sulfonyl chloride to a sulfonyl fluoride can alter the reactivity and provide a more amenable substrate for nucleophilic attack. This is a multi-step process but can be effective for particularly challenging couplings.
Caption: Two-step sulfonamide synthesis via a sulfonyl fluoride intermediate.
Alternative 2: Reductive Amination Approach
For the synthesis of sulfinamides, which can be precursors to sulfonamides, a reductive amination of the sulfonyl chloride can be employed. This method involves the in-situ reduction of the sulfonyl chloride in the presence of an amine.
Key Considerations for Reductive Amination:
-
Reducing Agent: A mild reducing agent, such as triphenylphosphine, is often used.[6]
-
Reaction Conditions: These reactions are typically carried out at low temperatures to control the reduction and subsequent amination steps.[6]
Safety and Handling
This compound is a corrosive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a desiccator.
References
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023). ACS Publications. [Link]
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis. (2023). ACS Publications. [Link]
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC. (2020). National Center for Biotechnology Information. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (2015). The Royal Society of Chemistry. [Link]
-
Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium - Organic & Biomolecular Chemistry (RSC Publishing). (2021). The Royal Society of Chemistry. [Link]
-
Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides | The Journal of Organic Chemistry. (2013). ACS Publications. [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
How to overcome Steric Hindrance? - ResearchGate. (2019). ResearchGate. [Link]
- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents. (2004).
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC. (2007). National Center for Biotechnology Information. [Link]
-
Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent - ResearchGate. (2014). ResearchGate. [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. [Link]
- Compositions containing sulfonic acid catalysts and methods for the preparation and use of the compositions - Google Patents. (2012).
-
Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B - NIH. (2012). National Center for Biotechnology Information. [Link]
-
Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement | Journal of the American Chemical Society. (2022). ACS Publications. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Wiley Online Library. [Link]
-
Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters - MDPI. (2023). MDPI. [Link]
-
2-Methyl-5-[5-(trifluoroMethyl)-3-isoxazolyl]-3-furansulfonyl chloride - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]
-
Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis - Drexel University. (1991). Drexel University Libraries. [Link]
-
2-Methyl-5-[5-(trifluoroMethyl)-3-isoxazolyl]-3-furansulfonyl chloride. (n.d.). Aladdin Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Monitoring the progress of reactions involving 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride by TLC/LCMS
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride. This guide, curated by Senior Application Scientists, provides in-depth technical assistance for monitoring reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS). Here, you will find practical, field-proven insights and troubleshooting solutions to common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of?
A1: this compound is a reactive crystalline solid with a molecular weight of 247.66 g/mol . Its reactivity is primarily dictated by the sulfonyl chloride (-SO₂Cl) group, which is a potent electrophile susceptible to nucleophilic attack. This makes it a valuable reagent for synthesizing sulfonamides, a class of compounds with significant pharmacological activity.[1][2][3] The molecule's structure, featuring furan and isoxazole rings, contributes to its overall polarity and potential for various intermolecular interactions, which is a key consideration for chromatographic method development.
Key Properties:
-
Molecular Formula : C₈H₆ClNO₄S
-
CAS Number : 924865-06-5
-
Physical Form : Crystals
-
Primary Hazard : Corrosive (causes severe skin burns and eye damage)
Q2: Why is it crucial to monitor the progress of reactions involving this sulfonyl chloride?
A2: Sulfonyl chlorides are highly reactive and prone to hydrolysis, where the sulfonyl chloride group reacts with water to form the corresponding sulfonic acid.[4][5] This side reaction can significantly reduce the yield of the desired product. Continuous monitoring allows you to:
-
Determine Reaction Completion: Ascertain the point at which the starting material has been fully consumed.
-
Minimize Byproduct Formation: Prevent the accumulation of degradation products, such as the sulfonic acid, by stopping the reaction at the optimal time.
-
Optimize Reaction Conditions: Adjust parameters like temperature or reaction time based on the observed reaction rate.
Q3: What are the primary advantages of using TLC and LCMS for reaction monitoring in this context?
A3: Both techniques are powerful for different reasons:
-
TLC is a rapid, cost-effective, and straightforward method for qualitative analysis.[6] It's excellent for quickly checking the presence or absence of starting material and the formation of new spots (products or byproducts) at the bench.
-
LCMS provides both chromatographic separation and mass identification. This dual capability is invaluable for confirming the molecular weight of the product and identifying any unexpected byproducts, offering a much higher degree of certainty than TLC alone.[2][7]
TLC Monitoring: Protocols and Troubleshooting
Recommended TLC Protocol
A well-defined TLC protocol is the first step to reliable reaction monitoring.
Step-by-Step Protocol:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (a few microliters) from the reaction mixture using a glass capillary.
-
Dilute the aliquot in a small volume (e.g., 0.5 mL) of a suitable solvent like ethyl acetate or dichloromethane. This prevents overloading the TLC plate.
-
-
Spotting:
-
Elution:
-
Develop the plate in a chamber pre-saturated with an appropriate mobile phase (see table below).
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under UV light (254 nm), as the aromatic rings in the compound and its derivatives are often UV-active.[10]
-
If necessary, use a chemical stain for visualization. A potassium permanganate stain is effective for compounds that can be oxidized.[10]
-
Troubleshooting Common TLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | The sample is too concentrated. | Further dilute the sample before spotting. |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (e.g., 0.1-1%).[11] | |
| The compound is unstable on silica gel. | Consider using alumina plates or a different stationary phase. A 2D TLC can help diagnose instability.[12] | |
| No Spots are Visible | The sample concentration is too low. | Spot the same location multiple times, allowing the solvent to dry between applications.[13] |
| The compound is not UV-active. | Use a chemical stain for visualization (e.g., potassium permanganate or p-anisaldehyde).[10][14] | |
| The compound is volatile and evaporated. | This is less likely for this specific compound but can be addressed by visualizing the plate immediately after elution.[10] | |
| Rf Values are Too High or Too Low | The mobile phase is too polar or not polar enough. | Adjust the solvent ratio. Increase the proportion of the more polar solvent to lower the Rf, and vice versa. |
Recommended TLC Solvent Systems
| Mobile Phase Composition (v/v) | Typical Application | Expected Observations |
| 30% Ethyl Acetate in Hexanes | General purpose for sulfonamide formation. | Starting sulfonyl chloride will be less polar (higher Rf) than the resulting sulfonamide product. |
| 50% Ethyl Acetate in Hexanes | For more polar products. | Provides better separation for compounds with lower Rf values in less polar systems. |
| 5% Methanol in Dichloromethane | For highly polar compounds, including the sulfonic acid byproduct. | The sulfonic acid will likely have a very low Rf or remain at the baseline. |
LCMS Monitoring: Protocols and Troubleshooting
Recommended LCMS Protocol
LCMS provides definitive identification of reaction components.
Step-by-Step Protocol:
-
Sample Preparation:
-
Take a small aliquot from the reaction and quench it immediately by diluting it in a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used. The formic acid helps with ionization.
-
Gradient: A typical gradient might be 5% to 95% B over 10 minutes.
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI) is generally effective. Use positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.
-
Scan Range: Set a mass range that includes the molecular weights of your starting material, expected product, and potential byproducts (e.g., 100-500 m/z).
-
Troubleshooting Common LCMS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Signal for the Analyte | Inefficient ionization. | Try a different ionization source (e.g., APCI) or change the mobile phase additives (e.g., ammonium formate).[15] |
| The compound has degraded in the source. | Optimize the ion source temperature and voltages. | |
| The sample is not reaching the detector. | Check for blockages in the LC system or electrospray needle.[16] | |
| Inconsistent Retention Times | Issues with the LC pump or mobile phase. | Ensure mobile phases are properly degassed and that the pump is delivering a stable flow rate. |
| Column degradation. | Flush the column or replace it if necessary.[7] | |
| Presence of Unexpected Peaks | Formation of byproducts. | Analyze the mass spectrum of the unexpected peak to identify its molecular weight and propose a structure (e.g., the hydrolyzed sulfonic acid). |
| Contamination. | Run a blank injection of the solvent to check for system contamination.[15] |
Visual Workflows and Diagrams
TLC Reaction Monitoring Workflow
Caption: A streamlined workflow for monitoring reaction progress using TLC.
LCMS Troubleshooting Logic
Caption: A decision tree for systematic LCMS troubleshooting.
References
- Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Gîtin, L., et al. (2025, August 10). Sulfur compounds identification and quantification from Allium spp. fresh leaves. ResearchGate.
- This compound. (n.d.). Sigma-Aldrich.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing.
- TLC Visualization Reagents. (n.d.). EPFL.
- A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. (n.d.). Benchchem.
- Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Connect.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.). Google Patents.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
- Monitoring Reactions by TLC. (n.d.). Washington State University.
- How To: Monitor by TLC. (n.d.). University of Rochester Department of Chemistry.
- TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube.
- LC-MS Troubleshooting. (n.d.). Element Lab Solutions.
- Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride Derivatives by NMR
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The synthesis of complex heterocyclic systems, such as 5-(5-isoxazolyl)-2-methyl-3-furansulfonyl chloride and its derivatives, often yields products where isomeric possibilities cannot be dismissed without definitive analytical evidence. These compounds are of significant interest as their isoxazole and furan moieties are prevalent in pharmacologically active agents.[1][2] This guide provides an in-depth, practical comparison of analytical techniques, focusing on the paramount role of Nuclear Magnetic Resonance (NMR) spectroscopy in establishing the precise molecular architecture of these valuable building blocks.
The Central Challenge: Why NMR is the Gold Standard
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide essential pieces of the puzzle—molecular weight and functional groups, respectively—they often fall short of defining exact connectivity and stereochemistry. NMR spectroscopy, by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), provides a detailed atomic-level map of the molecule.[3][4] For a molecule with multiple substitution points like this compound, NMR is not just a characterization tool; it is the definitive arbiter of its structure.
The power of modern NMR lies in its suite of one-dimensional (1D) and two-dimensional (2D) experiments that, when used in concert, leave no ambiguity.
-
¹H NMR: Provides information on the chemical environment, quantity, and connectivity of protons. The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the number of protons giving rise to the signal, and the splitting pattern (coupling) shows adjacent, non-equivalent protons.[5]
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment. The broad decoupling used in standard ¹³C{¹H} experiments simplifies the spectrum to a series of singlets, one for each unique carbon.[6]
-
2D NMR Spectroscopy: When 1D spectra are too complex or overlapping, 2D techniques are indispensable.[3][7]
-
COSY (COrrelation SpectroscopY): Maps ¹H-¹H coupling correlations, clearly identifying protons that are connected through two or three bonds. This is invaluable for tracing out spin systems within cyclic or aliphatic fragments.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to. This is the primary method for definitively assigning carbon resonances.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), allowing for the connection of different molecular fragments that lack direct proton-proton couplings.[3][9]
-
Deconstructing the Target Molecule: Predicted NMR Signatures
To effectively analyze the NMR data, we must first predict the expected signals for the core structure of this compound.
| Molecular Fragment | ¹H NMR Prediction (in CDCl₃) | ¹³C NMR Prediction (in CDCl₃) | Rationale / Key Insights |
| Furan-CH₃ | Singlet, ~2.5 ppm | ~14 ppm | A sharp singlet for the three equivalent methyl protons. Its carbon will be in the typical alkyl region. |
| Furan-H4 | Singlet, ~7.0-7.5 ppm | ~115-120 ppm | This single proton on the furan ring is a singlet as it has no adjacent proton neighbors. Its chemical shift is significantly downfield due to the electron-withdrawing effects of the adjacent sulfonyl chloride and the aromatic system. |
| Isoxazole-H3' | Doublet, ~6.5-6.8 ppm | ~100-105 ppm | The isoxazole ring protons H3' and H4' will appear as doublets with a small, characteristic coupling constant (~2-3 Hz). H3' is adjacent to the oxygen atom. |
| Isoxazole-H4' | Doublet, ~8.3-8.6 ppm | ~150-155 ppm | H4' is adjacent to the nitrogen atom and is typically more deshielded (further downfield) than H3'. |
| Furan Carbons | N/A | C2: ~160 ppm, C3: ~135 ppm, C5: ~155 ppm | The carbon chemical shifts are heavily influenced by their substituents. C2 (bearing the methyl group and oxygen) and C5 (bearing the isoxazole ring and oxygen) will be far downfield. C3, directly attached to the strongly electron-withdrawing SO₂Cl group, will also be significantly deshielded. |
| Isoxazole Carbons | N/A | C5': ~165-170 ppm | The quaternary carbon C5', which links the two heterocyclic rings, will be found at a very downfield chemical shift. |
The Analytical Workflow: A Self-Validating Protocol
The following protocol outlines a logical, step-by-step approach to acquire and interpret the necessary data, ensuring a trustworthy and validated structural assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 15-25 mg of the purified compound in ~0.6 mL of a deuterated solvent (CDCl₃ is a common first choice for its inertness). Sulfonyl chlorides can be moisture-sensitive, so using a dry solvent is critical.[5]
-
Filter the solution into a clean, dry NMR tube to remove any particulate matter. Higher concentrations may be needed for less sensitive experiments like ¹³C or certain 2D analyses.[8]
-
-
Data Acquisition Sequence:
-
Step 1: ¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of the proton environments and serves as the reference for all subsequent experiments.
-
Step 2: ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This confirms the number of unique carbon atoms in the molecule.
-
Step 3: COSY: This experiment will definitively link the two isoxazole protons (H3' and H4') through their mutual coupling, confirming the isoxazole spin system.
-
Step 4: HSQC: This experiment correlates the signals from the ¹H spectrum to the signals from the ¹³C spectrum, allowing for the unambiguous assignment of all protonated carbons (Furan-C4, Furan-CH₃, Isoxazole-C3', Isoxazole-C4').
-
Step 5: HMBC: This is the final and most crucial step. Key expected correlations to confirm the overall structure include:
-
Furan-H4 correlating to Furan-C2, C3, and C5.
-
Furan-CH₃ protons correlating to Furan-C2 and C3.
-
Isoxazole-H4' correlating to the quaternary carbon C5' and C3'.
-
The definitive correlation: A cross-peak between the Furan-H4 proton and the Isoxazole-C5' carbon (a ³JCH coupling) and/or a cross-peak between an isoxazole proton (H4') and Furan-C5. This unequivocally establishes the connectivity between the two heterocyclic rings at the correct positions.
-
-
Visualization of the Structural Elucidation Workflow
Caption: Workflow for NMR-based structural confirmation.
Performance Comparison with Alternative Methods
While NMR is the primary tool for structural elucidation, a comprehensive characterization package should include data from orthogonal techniques. This multi-faceted approach provides a self-validating system, enhancing the trustworthiness of the final assignment.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete atomic connectivity map (¹H, ¹³C, correlations). | Unambiguous structural determination. Provides detailed information on the electronic environment of each atom. | Lower sensitivity than MS; requires more sample. Can be complex to interpret for very large molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity. Confirms elemental composition (HRMS). The presence of chlorine is easily confirmed by the characteristic ~3:1 ratio of the M and M+2 isotope peaks.[5] | Does not provide information on atom connectivity; isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive. Excellent for confirming the presence of the sulfonyl chloride group via its strong, characteristic S=O stretching bands (~1370-1410 and 1166-1204 cm⁻¹).[5] | Provides no information on the overall molecular skeleton. Not suitable for distinguishing between isomers with the same functional groups. |
| X-Ray Crystallography | Absolute 3D structure in the solid state. | The definitive "gold standard" for structural proof. Provides precise bond lengths, angles, and stereochemistry. | Requires a single, high-quality crystal, which can be difficult or impossible to grow. The determined structure is for the solid state, which may differ from the solution state.[10] |
Conclusion
The structural confirmation of complex heterocyclic molecules like this compound derivatives demands a rigorous and multi-faceted analytical approach. While MS and IR provide rapid and valuable confirmatory data, only a full suite of 1D and 2D NMR experiments can deliver the detailed connectivity map required for unambiguous structural assignment. The strategic application of COSY, HSQC, and particularly HMBC experiments, provides a self-validating workflow that allows researchers to connect the constituent parts of the molecule with certainty. This robust analytical package, grounded in the fundamental principles of NMR, ensures the scientific integrity required for advancing drug discovery and development programs.
References
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available at: [Link]
-
Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]
-
MDPI. (2011). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Data. The Royal Society of Chemistry. Available at: [Link]
-
NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]
-
Dr. G. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. ETH Zurich. Available at: [Link]
-
ResearchGate. (2015). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. ResearchGate. Available at: [Link]
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A Comparative Analysis of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride and Other Sulfonylating Agents for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of sulfonylating agents is a critical determinant of success in the synthesis of novel therapeutic candidates. The sulfonamide moiety is a cornerstone of numerous blockbuster drugs, and the ability to efficiently and selectively introduce this functional group is paramount. This guide provides an in-depth, objective comparison of the novel heterocyclic sulfonylating agent, 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride, with established alternatives such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This analysis is grounded in fundamental principles of chemical reactivity, supported by available literature, and provides a framework for empirical validation.
The Emerging Role of Heterocyclic Sulfonyl Chlorides
While traditional sulfonylating agents like TsCl and MsCl are workhorses in organic synthesis, there is a growing interest in more complex, functionalized reagents that can introduce unique structural motifs into drug candidates. Heterocyclic sulfonyl chlorides, such as the subject of this guide, offer the potential for novel pharmacological profiles and intellectual property opportunities. However, their unique structures also present distinct challenges in terms of reactivity and stability.
Understanding the Reactivity of Sulfonylating Agents: A First-Principles Approach
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This is influenced by a combination of electronic and steric factors.
Electronic Effects
Electron-withdrawing groups attached to the sulfonyl moiety increase the partial positive charge on the sulfur atom, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
In the case of This compound , the electronic landscape is complex:
-
The Furan Ring: The furan ring is generally considered to be electron-rich. However, when acting as a substituent, its effect can be nuanced. The oxygen atom can donate electron density through resonance, but the ring itself can also exhibit inductive electron-withdrawing effects.
-
The Isoxazole Ring: Isoxazole is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and oxygen atoms. This electron-withdrawing character is expected to enhance the electrophilicity of the furan ring system it is attached to, and by extension, the sulfonyl chloride.
-
The Methyl Group: The 2-methyl group on the furan ring is a weak electron-donating group, which would slightly decrease the reactivity of the sulfonyl chloride.
Steric Hindrance
The steric environment around the sulfonyl group can significantly impact the rate of reaction. Bulky substituents can impede the approach of a nucleophile, slowing down the reaction.
-
This compound possesses a relatively complex and bulky heterocyclic framework, which may present greater steric hindrance compared to the smaller and more linear mesyl chloride.
A Comparative Overview of Common Sulfonylating Agents
To provide context for the reactivity of this compound, a comparison with commonly used sulfonylating agents is essential.
| Sulfonylating Agent | Structure | Key Features | Expected Reactivity |
| This compound | C8H6ClNO4S | Complex heterocyclic structure; potentially electronically activated by the isoxazole ring, but sterically hindered. May exhibit stability issues.[1] | Moderate to High (predicted) |
| p-Toluenesulfonyl Chloride (TsCl) | CH3C6H4SO2Cl | Aromatic sulfonyl chloride with a slightly electron-donating methyl group. A widely used, moderately reactive agent.[1][2] | Moderate |
| Methanesulfonyl Chloride (MsCl) | CH3SO2Cl | Aliphatic sulfonyl chloride with minimal steric hindrance. Highly reactive.[3][4] | Very High |
| Dansyl Chloride | C12H12ClNO2S | Bulky aromatic structure with an electron-donating dimethylamino group. Primarily used for fluorescent labeling due to lower reactivity.[5] | Low |
The Critical Aspect of Stability in Heterocyclic Sulfonyl Chlorides
A significant consideration when working with heteroaromatic sulfonyl chlorides, particularly those containing furan and isoxazole rings, is their stability. A comprehensive study by Shevchuk et al. (2025) highlighted that such compounds can be prone to complex decomposition pathways.[1] This instability can be attributed to the inherent reactivity of the heterocyclic rings in the presence of the strongly electrophilic sulfonyl chloride moiety. Therefore, careful handling, storage, and reaction condition optimization are crucial when utilizing this compound.
Experimental Protocol for Comparative Reactivity Analysis
To empirically determine the relative reactivity of this compound, a standardized sulfonylation reaction is proposed. This protocol, adapted from established methodologies, allows for a direct comparison of reaction rates and yields under identical conditions.[3]
Materials
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Dansyl chloride
-
Benzylamine (or other primary amine nucleophile)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware and TLC supplies
Procedure
-
To four separate round-bottom flasks, each containing a solution of benzylamine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixtures to 0 °C in an ice bath with stirring.
-
In parallel, prepare solutions of each sulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Add each sulfonyl chloride solution dropwise to its respective amine solution over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixtures to warm to room temperature.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular time intervals (e.g., every 30 minutes).
-
Upon completion (or after a set time for comparison), quench the reactions with water.
-
Perform a standard aqueous workup by sequentially washing with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layers over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude products by column chromatography and determine the yields.
Expected Outcomes and Interpretation
By comparing the time required for the consumption of the starting amine and the isolated yields of the corresponding sulfonamides, a clear, quantitative ranking of the reactivity of these sulfonylating agents can be established. It is anticipated that the reactivity order will be MsCl > this compound (predicted) ≈ TsCl > Dansyl Chloride.
Visualizing the Sulfonylation Process
To further clarify the experimental workflow, the following diagram illustrates the key steps.
Caption: A generalized experimental workflow for the comparative sulfonylation of a primary amine.
Conclusion and Future Outlook
This compound represents a novel and potentially valuable tool for medicinal chemists. Its complex heterocyclic structure offers opportunities for creating unique chemical entities. Based on first principles, its reactivity is predicted to be comparable to or slightly greater than that of the widely used TsCl, primarily due to the electron-withdrawing nature of the isoxazole ring. However, potential challenges related to steric hindrance and, most critically, the inherent instability of furan- and isoxazole-containing sulfonyl chlorides must be carefully managed.[1]
The provided experimental protocol offers a clear and direct path for researchers to empirically validate the reactivity and utility of this promising new reagent in their specific applications. As the demand for novel and diverse molecular scaffolds continues to grow in drug discovery, a thorough understanding and strategic application of unique sulfonylating agents like this compound will be instrumental in the development of the next generation of therapeutics.
References
-
Barreiro, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2378-2388. [Link]
-
Demchuk, O. M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1362. [Link]
-
Wikipedia. (n.d.). Dansyl chloride. [Link]
-
HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride Analogs as Cyclooxygenase-2 Inhibitors
Authored by a Senior Application Scientist
For distribution to researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 5-(5-isoxazolyl)-2-methyl-3-furansulfonyl chloride analogs. We will explore their synthesis, predicted structure-activity relationships (SAR) as cyclooxygenase-2 (COX-2) inhibitors, and benchmark their potential performance against established non-steroidal anti-inflammatory drugs (NSAIDs).
The confluence of furan, isoxazole, and sulfonamide moieties in a single molecular framework presents a compelling scaffold for the development of selective COX-2 inhibitors. The therapeutic action of NSAIDs is primarily mediated through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the COX-1 isoform.[1][2] Consequently, the discovery of novel, selective COX-2 inhibitors remains a significant goal in medicinal chemistry. This guide will dissect the structural components of this compound and its prospective analogs, offering insights into their design and evaluation.
The Core Scaffold: A Privileged Combination for COX-2 Selectivity
The core structure of this compound integrates three key pharmacophoric elements that are frequently observed in potent and selective COX-2 inhibitors:
-
Diaryl Heterocyclic System: The arrangement of the furan and isoxazole rings mimics the diaryl heterocyclic structures found in established COX-2 inhibitors, often referred to as "coxibs".[3][4] This structural motif is crucial for fitting into the larger and more accommodating active site of the COX-2 enzyme compared to the narrower channel of COX-1.
-
The Sulfonamide Moiety (-SO₂NH₂): The sulfonamide group, or a bioisosteric equivalent like a methylsulfonyl (-SO₂CH₃) group, is a hallmark of many selective COX-2 inhibitors, including celecoxib. This functional group is known to interact with a specific hydrophilic side pocket within the COX-2 active site, a feature not present in COX-1, thereby conferring selectivity.
-
The Furan and Isoxazole Rings: Both furan and isoxazole rings are common components in various biologically active compounds. In the context of COX inhibition, they serve as the central scaffold to correctly orient the key interacting moieties within the enzyme's active site.
Synthetic Strategy: A Plausible Pathway to Novel Analogs
The synthesis of this compound and its analogs can be approached through a multi-step sequence, leveraging established heterocyclic chemistry. A generalized synthetic route is proposed below, providing a framework for the generation of a diverse library of analogs for SAR studies.
Proposed Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of this compound analogs.
Experimental Protocol: General Synthesis of Sulfonamide Analogs
-
Synthesis of the Furan Core: A substituted furan ring bearing a methyl group at the 2-position and an isoxazolyl group at the 5-position can be synthesized via established methods such as the Paal-Knorr synthesis from appropriate 1,4-dicarbonyl precursors.
-
Sulfonylation of the Furan Ring: The synthesized furan derivative is then subjected to sulfonylation at the 3-position using a suitable sulfonating agent, such as chlorosulfonic acid, to yield the key intermediate, this compound.
-
Amide Formation: The final analogs are prepared by reacting the furansulfonyl chloride with a diverse range of primary or secondary amines in the presence of a base like pyridine or triethylamine. This allows for the introduction of various substituents on the sulfonamide nitrogen, which is a critical step for probing the SAR.
Structure-Activity Relationship (SAR) Exploration
Based on the established SAR of other diaryl heterocyclic COX-2 inhibitors, we can predict the impact of structural modifications on the activity and selectivity of the this compound scaffold.
Key Structural Modifications and Their Predicted Impact
| Modification Site | Proposed Modification | Predicted Impact on Activity/Selectivity | Rationale |
| Sulfonamide Moiety (-SO₂NH-R) | Varying the 'R' group (e.g., alkyl, aryl, heteroaryl) | Potentially significant impact on both potency and selectivity. | The nature of the substituent on the sulfonamide nitrogen can influence the interaction with the hydrophilic side pocket of COX-2. Bulky or electron-withdrawing groups may enhance binding. |
| Methyl Group on Furan Ring | Replacement with other small alkyl groups (e.g., ethyl) or removal. | Likely to affect potency. | This group may have steric interactions within the active site, and modifications could fine-tune the binding affinity. |
| Isoxazole Ring | Substitution on the isoxazole ring (e.g., with halogens, alkyl, or alkoxy groups). | May modulate potency and pharmacokinetic properties. | Substituents on this ring can influence the overall electronic properties and lipophilicity of the molecule, which can affect target engagement and ADME properties. |
| Furan Ring | Replacement with other five-membered heterocycles (e.g., thiophene, pyrrole). | Could lead to significant changes in activity and selectivity. | The nature of the central heterocyclic ring system is a key determinant for the overall geometry and electronic distribution of the molecule, which are critical for COX-2 binding. |
SAR Visualization
Caption: A streamlined workflow for the biological evaluation of novel this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of a new class of selective COX-2 inhibitors. The inherent combination of a diaryl heterocyclic system and a sulfonamide moiety provides a strong rationale for its potential efficacy. The key to success will lie in a systematic SAR exploration, focusing on the derivatization of the sulfonamide group and strategic substitutions on the heterocyclic rings to optimize potency, selectivity, and pharmacokinetic properties.
By employing the robust synthetic and biological evaluation workflows outlined in this guide, researchers can efficiently navigate the complexities of the drug discovery process. A direct comparison with established drugs like celecoxib will be the ultimate benchmark for determining the therapeutic potential of this novel class of compounds. The insights provided herein are intended to empower research teams to make informed decisions and accelerate the journey from initial concept to a potential clinical candidate.
References
-
Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. PubMed Central. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]
-
Chemical structure of diarylheterocycle coxibs. ResearchGate. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
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Comparison of rofecoxib and celecoxib, two cyclooxygenase-2 inhibitors, in postoperative dental pain: a randomized, placebo- and active-comparator-controlled clinical trial. PubMed. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
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Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Can J Clin Pharmacol. [Link]
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Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Semantic Scholar. [Link]
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Synthesis and Structure—Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. ResearchGate. [Link]
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Celecoxib vs Rofecoxib Comparison. Drugs.com. [Link]
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Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing. [Link]
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Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. PubMed. [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]
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Celecoxib and rofecoxib. The role of COX-2 inhibitors in dental practice. PubMed. [Link]
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Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. [Link]
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Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5- a ]pyrimidines. ResearchGate. [Link]
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Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. [Link]
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African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Academic Journals. [Link]
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(PDF) Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. ResearchGate. [Link]
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Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 5-(5-Isoxazolyl)-2-methyl-3-furansulfonamides
Abstract: The convergence of isoxazole and furan rings in a single molecular scaffold presents a compelling starting point for the discovery of novel therapeutic agents. The precursor, 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride, serves as a versatile building block for a diverse library of sulfonamide derivatives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of these synthesized compounds. We will delineate a logical, multi-step experimental workflow, from initial high-throughput screening to detailed mechanism of action studies. By contextualizing this workflow with a case study on a hypothetical anti-inflammatory agent, "Furoxazole-7," we offer a practical guide to not only characterizing a novel compound but also objectively comparing its performance against established alternatives, thereby enabling data-driven decisions in the drug discovery pipeline.
Introduction: The Furan-Isoxazole Scaffold as a Privileged Structure
In medicinal chemistry, the term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The constituent parts of the title compound—the furan and isoxazole rings—are independently recognized for their broad pharmacological potential.[1][2] Furan-containing compounds are known for a wide array of bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] Similarly, the isoxazole moiety is a cornerstone in numerous clinically approved drugs and is associated with analgesic, anti-inflammatory, and anticancer properties, among others.[4]
The synthesis of sulfonamides from this compound creates a library of new chemical entities with significant therapeutic promise. The sulfonyl chloride group is highly reactive, allowing for the facile introduction of a wide variety of amine-containing fragments, thus generating extensive chemical diversity. This guide will walk through the critical process of transforming a promising molecular structure into a validated bioactive compound.
The Validation Workflow: A Case Study of "Furoxazole-7"
To illustrate the validation process, we will follow a hypothetical compound, Furoxazole-7 , a derivative synthesized from this compound. Our initial hypothesis, based on the known anti-inflammatory properties of isoxazole and furan derivatives, is that Furoxazole-7 may act as an inhibitor of the Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[5][6]
Our comparative study will include two well-established COX-2 inhibitors:
-
Celecoxib: A selective COX-2 inhibitor.
-
Ibuprofen: A non-selective COX inhibitor (inhibits both COX-1 and COX-2).
The following diagram outlines the comprehensive workflow for validating the biological activity of Furoxazole-7.
Caption: A streamlined workflow for the biological validation of novel compounds.
Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.
Phase 1: Primary Screening and Potency Determination
Objective: To determine if Furoxazole-7 inhibits the COX-2 enzyme and to quantify its potency.
Protocol: In-vitro COX-2 Inhibition Assay
This protocol is a colorimetric enzyme-based assay that measures the peroxidase activity of COX-2.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in the assay buffer.
-
Prepare a solution of arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, co-substrate).
-
Prepare serial dilutions of Furoxazole-7, Celecoxib, and Ibuprofen (e.g., from 100 µM to 1 nM).
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted compounds or vehicle control (DMSO).
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to each well.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the arachidonic acid/TMPD solution.
-
Read the absorbance at 590 nm every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log concentration of the compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Trustworthiness Check: The inclusion of Celecoxib as a positive control and a vehicle (DMSO) as a negative control is crucial. Each plate should also include wells without the enzyme to measure background signal. The experiment should be repeated at least three times to ensure reproducibility.
Phase 2: Selectivity and Cellular Activity
Objective: To determine if Furoxazole-7 is selective for COX-2 over COX-1 and to confirm its activity in a relevant cellular model.
Protocol: In-vitro COX-1 Inhibition Assay
This protocol is identical to the COX-2 assay described above, but with the substitution of human recombinant COX-1 enzyme.
Protocol: Cellular Prostaglandin E2 (PGE2) Production Assay
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with serial dilutions of Furoxazole-7, Celecoxib, and Ibuprofen for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
Incubate for 24 hours.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for each compound.
-
Causality and Expertise: A reduction in PGE2 levels in this cellular context strongly suggests that the compound is inhibiting COX activity within a biological system, providing a more physiologically relevant validation than a simple enzyme assay.[7]
Comparative Data Analysis
The data from the above experiments can be summarized for a clear comparison.
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cellular PGE2 IC50 (nM) |
| Furoxazole-7 | 150 | 15,000 | 100 | 250 |
| Celecoxib | 50 | 7,500 | 150 | 100 |
| Ibuprofen | 5,000 | 2,000 | 0.4 | 4,000 |
Interpretation:
-
Potency: Celecoxib is the most potent inhibitor of COX-2, followed by Furoxazole-7. Ibuprofen is significantly less potent.
-
Selectivity: Furoxazole-7 and Celecoxib are both highly selective for COX-2 over COX-1, as indicated by their high selectivity indices. In contrast, Ibuprofen is non-selective. This is a critical finding, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
-
Cellular Activity: The cellular assay results correlate well with the enzyme assay data, confirming that Furoxazole-7 is cell-permeable and active in a cellular environment.
Mechanism of Action and Early Safety Profiling
Objective: To understand how Furoxazole-7 inhibits COX-2 and to assess its potential for off-target effects and toxicity.
Protocol: Enzyme Kinetics Study
By varying the concentrations of both the inhibitor (Furoxazole-7) and the substrate (arachidonic acid) in the COX-2 enzyme assay, one can generate data for a Lineweaver-Burk plot. This plot helps to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Protocol: In-vitro ADME/Tox Profiling
A panel of standardized in-vitro assays should be run to assess the drug-like properties of Furoxazole-7. This includes:
-
Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions.[5]
-
Hepatotoxicity: Using a human liver cell line (e.g., HepG2) to measure cytotoxicity.
-
Plasma Protein Binding: To determine the fraction of the compound that is bound to plasma proteins, which can affect its efficacy.
The following diagram illustrates the interaction of a selective COX-2 inhibitor with the arachidonic acid pathway.
Caption: Mechanism of selective COX-2 inhibition.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to validating the biological activity of novel compounds derived from this compound. Through our case study of Furoxazole-7, we have demonstrated how a combination of enzymatic and cellular assays can be used to determine potency, selectivity, and mechanism of action.
The hypothetical data suggest that Furoxazole-7 is a potent and selective COX-2 inhibitor with confirmed cellular activity. While it is less potent than Celecoxib, its favorable selectivity profile warrants further investigation. The next logical steps in its development would include in-vivo efficacy studies in animal models of inflammation and more comprehensive ADME/Tox profiling.
By following a structured validation process and objectively comparing new chemical entities to established alternatives, drug discovery teams can efficiently identify and advance the most promising candidates, ultimately accelerating the development of new medicines.
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Analysis of Inhibitors Derived from the 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride Scaffold
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous characterization. The 5-(5-isoxazolyl)-2-methyl-3-furansulfonyl chloride scaffold represents a versatile starting point for the synthesis of novel inhibitors, given its unique electronic and structural properties.[1] However, the ultimate success of any inhibitor derived from this, or any, scaffold is not solely defined by its on-target potency. A comprehensive understanding of its cross-reactivity—its propensity to interact with unintended biological targets—is paramount.
This guide provides an in-depth, objective comparison of methodologies to assess the selectivity of inhibitors derived from the this compound backbone. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data, empowering researchers to build a robust selectivity profile for their novel compounds.
The Imperative of Selectivity Profiling: Beyond On-Target Potency
An inhibitor's interaction with the human proteome is rarely a singular event. Off-target interactions can lead to a spectrum of outcomes, from unforeseen toxicities and adverse side effects to opportunities for drug repositioning.[2] Therefore, a thorough cross-reactivity analysis is not merely a regulatory hurdle but a fundamental component of understanding a compound's true mechanism of action and predicting its physiological effects. This process allows us to:
-
De-risk clinical development: Early identification of potential liabilities can save significant time and resources.
-
Elucidate cellular mechanisms: Distinguishing on-target from off-target driven phenotypes is crucial for validating the therapeutic hypothesis.
-
Optimize lead compounds: Structure-activity relationship (SAR) studies can be guided to enhance selectivity and minimize undesirable interactions.
The following sections will compare and contrast several state-of-the-art techniques for building a comprehensive selectivity profile.
Methodology 1: Large-Scale Kinase Profiling
Given that a vast number of small molecule inhibitors target the ATP-binding site of protein kinases, assessing activity across the human kinome is a critical first step for many compounds, including those derived from the furan-isoxazole scaffold. Kinome-wide profiling has revealed that inhibitor selectivity patterns are often complex and not always predictable from structural information alone.[3]
Biochemical Kinase Panels
Biochemical assays measure the direct interaction of an inhibitor with a purified, isolated kinase. Commercial services offer panels of hundreds of kinases, providing a broad overview of potential interactions.[4][5]
Causality Behind Experimental Choice: This approach is ideal for initial, broad screening. It directly measures enzymatic inhibition, providing IC50 values that reflect the intrinsic affinity of the compound for each kinase in a controlled, in vitro environment.[6] This allows for a clean comparison of potencies across a wide range of targets without the complexities of a cellular environment.
Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot™)
-
Reaction Setup: In a multi-well plate, combine the purified kinase, a specific peptide or protein substrate, and the necessary cofactors in a reaction buffer.
-
Inhibitor Addition: Add the test inhibitor (e.g., "Furan-Isoxazole Inhibitor 1") across a range of concentrations (typically in a 10-dose format). Include a vehicle control (e.g., DMSO) and a known reference inhibitor.
-
Initiation: Start the reaction by adding [γ-³³P]-ATP. The ATP concentration is often set near the Kₘ for each specific kinase to provide a more direct measure of inhibitor affinity.[6]
-
Incubation: Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 30°C).
-
Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membrane to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity of the captured, phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Target Engagement Assays
While informative, biochemical assays do not fully recapitulate the intracellular environment. Cell-based assays provide a crucial next step in validating biochemical "hits."
Causality Behind Experimental Choice: The cellular context introduces factors like membrane permeability, intracellular ATP concentrations (which are much higher than Kₘ values and can affect inhibitor potency), and the presence of scaffolding proteins.[6][7] Therefore, confirming target engagement within intact cells is essential to ensure that the observed biochemical activity translates to a cellular effect.[7]
Methodology 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for assessing target engagement in cells and tissues.[8] It is based on the principle that the binding of a ligand, such as our furan-isoxazole inhibitor, generally increases the thermal stability of its target protein.[9]
Causality Behind Experimental Choice: CETSA® directly confirms that the inhibitor can enter the cell and physically bind to its intended target. It is an invaluable tool for validating hits from broader screens and can be used to determine dose-dependency of target engagement in a physiological context.[10] Unlike activity-based assays, it is independent of the target's enzymatic function.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® with Western Blot Detection
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the furan-isoxazole inhibitor at various concentrations or with a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.[10]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffered solution, often containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.[10]
-
Lysis: Lyse the cells to release their contents. This can be achieved by freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or other protein quantification methods like mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures indicates target stabilization and therefore, engagement.
Methodology 3: Unbiased Chemical Proteomics
While targeted approaches like kinase profiling are essential, unbiased methods are required to discover completely unexpected off-targets.[11] Chemical proteomics uses the inhibitor itself, or a derivatized version, as a "bait" to capture its binding partners from a complex cell lysate.[2]
Causality Behind Experimental Choice: This is the most comprehensive approach for identifying the full spectrum of a compound's interactions. It is not limited to a specific protein family and can reveal novel biology or unexpected mechanisms of toxicity.[2][11] This is particularly valuable when a compound's phenotype cannot be fully explained by its known on-target activity.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride Derivatives
For researchers engaged in the synthesis of novel heterocyclic compounds, particularly those with potential applications in drug development, the rigorous assessment of product purity is a cornerstone of scientific integrity. The compound class of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride derivatives represents a synthetically challenging target with significant potential. The inherent reactivity of the sulfonyl chloride moiety, crucial for its utility as a synthetic intermediate, also presents a formidable challenge in its purification and characterization.
This guide provides an in-depth, experience-driven comparison of analytical and purification methodologies tailored for this specific class of compounds. It moves beyond simple protocols to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot common challenges in achieving high purity.
The Synthetic Context: Anticipating Impurities
A logical synthetic strategy would involve the chlorosulfonation of a pre-formed 5-(5-isoxazolyl)-2-methylfuran intermediate. The key steps and potential impurities are outlined below.
Caption: Plausible synthetic workflow and associated impurity generation.
The most critical step is the chlorosulfonation of the furan ring. Furan and its derivatives are sensitive to strong acids, and chlorosulfonic acid is a particularly aggressive reagent[1]. This reaction is prone to several side reactions that directly impact the purity of the final product.
Common Impurities and Their Origin:
-
Isomeric Byproducts : Electrophilic substitution on the 2-methylfuran ring can potentially occur at the C4 position, leading to the formation of 5-(5-Isoxazolyl)-2-methyl-4-furansulfonyl chloride. The presence of such isomers complicates purification and can confound biological assays.
-
Hydrolyzed Product (Sulfonic Acid) : Sulfonyl chlorides are highly susceptible to hydrolysis. Exposure to moisture during the reaction workup or purification will convert the desired product into the corresponding sulfonic acid[2]. This is often the most common and problematic impurity.
-
Polysulfonated Byproducts : Under harsh conditions, a second sulfonyl chloride group may be introduced onto the furan or isoxazole rings[2].
-
Sulfone Formation : The intermediate sulfonic acid or the sulfonyl chloride product can sometimes react with another molecule of the starting furan to form sulfone impurities[2].
-
Unreacted Starting Material : Incomplete conversion will leave the 5-(5-Isoxazolyl)-2-methylfuran intermediate in the final product mixture[2].
A Multi-Modal Approach to Purity Assessment
No single analytical technique is sufficient to fully characterize a novel sulfonyl chloride. A combination of spectroscopic and chromatographic methods is essential for unambiguous structural confirmation and accurate purity determination.
Caption: Integrated workflow for comprehensive purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of the target molecule and for identifying structurally similar impurities.
-
¹H and ¹³C NMR : These experiments confirm the core structure, including the connectivity of the furan and isoxazole rings and the position of the methyl and sulfonyl chloride groups. The chemical shifts will be highly informative; for instance, the proton on the carbon bearing the sulfonyl chloride group is expected to be significantly downfield[3].
-
Quantitative NMR (qNMR) : This is an excellent method for determining absolute purity without requiring an identical reference standard of the product[4]. By adding a known mass of a stable, non-reactive internal standard (e.g., maleic anhydride) to a known mass of the sample, the purity of the target compound can be calculated with high accuracy[4][5]. This technique is particularly valuable because it is orthogonal to chromatography and can detect non-UV active impurities[4].
Protocol: Quantitative ¹H NMR (qNMR) Purity Assessment
-
Preparation : Accurately weigh approximately 10-20 mg of the synthesized sulfonyl chloride and 5-10 mg of a high-purity internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) into a vial.
-
Dissolution : Dissolve the mixture in a known volume of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆)[5]. Aprotic solvents are crucial to prevent hydrolysis of the sulfonyl chloride.
-
Acquisition : Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, including a long relaxation delay (D1 ≥ 5x the longest T1) and a sufficient number of scans for a good signal-to-noise ratio.
-
Processing : Carefully phase and baseline correct the spectrum. Integrate one or more well-resolved signals from the analyte and a signal from the internal standard.
-
Calculation : Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the masses of the sample and standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for determining purity percentages and profiling impurities. Due to the reactivity of sulfonyl chlorides, method development requires careful consideration.
-
Technique : Reversed-phase HPLC is the most common approach[5][6].
-
Column : A C18 column is a standard starting point (e.g., 4.6 x 150 mm, 5 µm)[6].
-
Mobile Phase : A gradient of water and acetonitrile (or methanol) is typically employed[5]. Using a buffer is generally not recommended unless necessary, as it can promote on-column degradation. If required, an acidic mobile phase (e.g., 0.1% formic acid) can help suppress the ionization of the sulfonic acid impurity, leading to better peak shape.
-
Detector : A UV detector is standard, as the aromatic rings in the target molecule will have a strong chromophore[5].
-
Derivatization as an Alternative : For highly reactive or unstable sulfonyl chlorides, a derivatization strategy can be employed. The crude product is reacted with a nucleophile (e.g., a primary or secondary amine) to form a stable sulfonamide. This stable derivative can then be analyzed by HPLC without the risk of degradation. This approach is also useful for quantifying sulfonyl chloride content in reactive starting materials like chlorosulfonic acid[6][7].
| Parameter | Starting Condition | Rationale & Optimization |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for moderately polar compounds. For higher resolution, consider a 3.5 µm or sub-2 µm particle size column. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid suppresses ionization of the sulfonic acid impurity, improving its peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common strong solvent with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is a good starting point to elute all components, from the polar sulfonic acid to the less polar starting material. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to check for peak purity. |
| Injection Volume | 5-10 µL | A typical volume to avoid column overloading. |
Table 1: Starting HPLC Method Parameters for Purity Analysis.
Supporting Analytical Techniques
-
Infrared (IR) Spectroscopy : A quick and simple method to confirm the presence of the sulfonyl chloride functional group. Expect strong characteristic absorption bands around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ for the asymmetric and symmetric S=O stretching, respectively[3].
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for detecting residual volatile starting materials (like 2-methylfuran) or low molecular weight byproducts. However, direct analysis of the sulfonyl chloride product by GC-MS is often problematic due to its high boiling point and thermal instability, which can cause degradation in the hot injector port[5].
-
Elemental Analysis : Provides the percentage composition of C, H, N, and S. A result within ±0.4% of the theoretical values is strong evidence of high purity, particularly for inorganic impurities not detected by NMR or HPLC.
Purification Strategies: A Comparative Overview
Achieving >95% purity, the standard required for compounds intended for biological testing, often necessitates a dedicated purification step[4]. The choice of method depends on the physical properties of the crude product and the nature of the impurities.
| Purification Method | Principle | Best Suited For | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the product and impurities in a solvent system at different temperatures. | Crystalline solid products with thermally stable impurities. | Cost-effective, highly scalable, can yield very high purity material. | Not suitable for oils or amorphous solids; can lead to significant yield loss. |
| Flash Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Oily products, amorphous solids, or mixtures of isomers with different polarities. | Widely applicable, can separate closely related compounds[8]. | Can be solvent-intensive; risk of product degradation on acidic silica gel. |
Recrystallization
For solid sulfonyl chlorides, recrystallization is often the most effective method. The key is to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.
Experimental Insight : A solvent screen is essential. Start with small amounts of the crude product in various solvents (e.g., hexanes, ethyl acetate, dichloromethane, and mixtures thereof). Given the reactivity, always use anhydrous solvents. A good starting point for many sulfonyl chlorides is a hexane/ethyl acetate or hexane/dichloromethane solvent system[8].
Flash Column Chromatography
If the product is an oil or if recrystallization fails to remove key impurities (like isomers), flash chromatography is the method of choice[8][9].
Experimental Insight :
-
Stationary Phase : Standard silica gel is acidic and can promote the hydrolysis of the sulfonyl chloride. It is advisable to either work quickly or use a deactivated (e.g., base-washed) silica gel. Alternatively, running the column with a non-polar solvent system containing a small amount of a non-nucleophilic base like triethylamine can mitigate degradation.
-
Mobile Phase : A gradient of hexanes and ethyl acetate is a common choice[8]. The polarity should be carefully optimized using thin-layer chromatography (TLC) beforehand to ensure good separation between the product and impurities. The sulfonic acid impurity will typically remain at the baseline on silica TLC.
Conclusion
The purity assessment of novel, reactive intermediates like this compound derivatives demands a meticulous and multi-faceted approach. By anticipating potential impurities based on the synthetic route, a targeted analytical strategy can be designed. The synergistic use of NMR for structural confirmation and absolute purity, and HPLC for profiling and relative purity, provides a self-validating system for characterization. When combined with appropriate purification techniques like recrystallization or careful flash chromatography, this comprehensive workflow ensures the high level of purity required for reliable downstream applications in research and drug development.
References
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ResearchGate. (2025). Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives. Available at: [Link]
- Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
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Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]
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ResearchGate. (2025). Synthesis of sulfonimide-based branched arylsulfonyl chlorides. Available at: [Link]
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MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
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ResearchGate. (2023). (PDF) Chlorosulfonic Acid. Available at: [Link]
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ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available at: [Link]
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ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]
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PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Available at: [Link]
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MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
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MDPI. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. Available at: [Link]
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Jackson, R. F. C. (2002). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. Available at: [Link]
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ACS Publications. (n.d.). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
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Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
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ResearchGate. (2025). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]
-
NIH. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Available at: [Link]
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NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9221. Available at: [Link]
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Alternative reagents to 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride for isoxazole-furan scaffolds
Introduction: The Significance of the Isoxazole-Furan Scaffold and the Role of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride
To researchers, scientists, and drug development professionals, the isoxazole-furan scaffold is a privileged heterocyclic motif. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, making it a valuable building block in the design of novel therapeutics. The unique electronic and steric features of this scaffold allow for a diverse range of non-covalent interactions, crucial for molecular recognition at biological targets.
Traditionally, the synthesis of sulfonamide derivatives of this scaffold has relied on reagents like This compound . This sulfonyl chloride is a potent electrophile, readily reacting with a variety of nucleophiles, particularly amines, to form the corresponding sulfonamides. This reactivity, however, is a double-edged sword. Studies on the stability of heteroaromatic sulfonyl halides have indicated that derivatives containing furan and isoxazole rings can be prone to complex decomposition pathways.[1][2] This inherent instability presents challenges in terms of storage, handling, and reaction reproducibility, necessitating the exploration of more robust and reliable synthetic strategies.
This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of isoxazole-furan scaffolds, with a focus on overcoming the limitations of this compound. We will delve into the mechanistic underpinnings of each alternative, present comparative data where available, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Navigating the Alternatives: A Comparative Analysis
The quest for superior synthetic routes has led to the development of several alternatives to traditional sulfonyl chlorides. These can be broadly categorized into:
-
More Stable Sulfonyl Halides: The use of sulfonyl fluorides.
-
Classical In Situ Sulfonation: Employing reagents like chlorosulfonic acid and sulfuryl chloride.
-
Modern Sulfonylating Agents: Utilizing sulfur dioxide surrogates such as DABSO.
-
Catalytic Approaches: Leveraging transition-metal catalysis for direct C-S and S-N bond formation.
-
In Situ Generation from Thiols: Oxidative methods using reagents like N-chlorosuccinimide (NCS).
The following sections will dissect each of these alternatives, providing a critical evaluation of their strengths and weaknesses.
The Stability Advantage: Sulfonyl Fluorides as Robust Alternatives
Sulfonyl fluorides have emerged as highly attractive alternatives to their chloride counterparts due to their significantly greater stability.[3][4] The stronger S-F bond renders them less susceptible to hydrolysis and decomposition, leading to improved shelf-life and more reproducible reaction outcomes.[4][5][6] While less reactive than sulfonyl chlorides, their reactivity can be effectively modulated with appropriate activators, such as Lewis acids, enabling efficient sulfonamide formation.[5][6]
Comparative Performance:
| Feature | This compound | Corresponding Sulfonyl Fluoride |
| Stability | Prone to decomposition, especially with trace moisture.[1][2] | Highly stable, resistant to hydrolysis.[3][4] |
| Reactivity | Highly reactive, may lead to side reactions and require careful control of conditions. | Moderately reactive, often requiring activation for efficient reaction.[5][6] |
| Handling | Requires stringent anhydrous conditions and careful storage. | Easier to handle and store due to lower moisture sensitivity.[3] |
| Selectivity | High reactivity can sometimes lead to lower selectivity with multifunctional substrates. | Generally higher selectivity due to milder reaction conditions. |
Experimental Protocols:
Protocol 1.1: Synthesis of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Fluoride from the Corresponding Sulfonyl Chloride
This protocol is based on a general procedure for the conversion of sulfonyl chlorides to sulfonyl fluorides using potassium fluoride.[7][8]
Materials:
-
This compound
-
Potassium fluoride (KF), spray-dried
-
Acetone
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in acetone (0.5 M), add potassium fluoride (2.0 eq).
-
Add water (2.0 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 1.2: Synthesis of an Isoxazole-Furan Sulfonamide using the Sulfonyl Fluoride with Lewis Acid Activation
This protocol is adapted from a general method for the calcium triflimide-mediated synthesis of sulfonamides from sulfonyl fluorides.[5][6]
Materials:
-
5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl fluoride
-
Amine of choice (e.g., morpholine)
-
Calcium triflimide [Ca(NTf₂)₂]
-
tert-Amyl alcohol
Procedure:
-
To a reaction vessel, add 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl fluoride (1.0 eq), the amine (1.2 eq), and calcium triflimide (10 mol%).
-
Add tert-amyl alcohol as the solvent.
-
Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Sulfonyl Fluoride Synthesis and Application
Caption: Synthesis of isoxazole-furan sulfonamides via a stable sulfonyl fluoride intermediate.
The Classical Approach: In Situ Generation with Chlorosulfonic Acid and Sulfuryl Chloride
For instances where the starting furan scaffold is readily available but not sulfonated, direct sulfonation followed by amination offers a convergent approach. Chlorosulfonic acid is a powerful reagent for both sulfonation and chlorosulfonation of aromatic and heteroaromatic compounds.[9][10][11][12] Sulfuryl chloride can also be employed, particularly for the conversion of sulfonic acids or their salts to sulfonyl chlorides.[13][14]
Causality Behind Experimental Choices:
The choice between these reagents often depends on the substrate's reactivity and the desired outcome. Chlorosulfonic acid can directly introduce the chlorosulfonyl group in a one-pot fashion, but its high reactivity can lead to side reactions, especially with sensitive heterocyclic systems like furan.[12] The furan ring is susceptible to polymerization and ring-opening under strongly acidic conditions.[6] Therefore, careful control of reaction temperature and stoichiometry is paramount. Using sulfuryl chloride to convert a pre-formed sulfonic acid to the sulfonyl chloride can offer a milder alternative in some cases.
Comparative Performance:
| Reagent | Advantages | Disadvantages |
| Chlorosulfonic Acid | Readily available, potent sulfonating agent.[9][10] | Highly corrosive and moisture-sensitive, can cause degradation of furan ring.[6] |
| Sulfuryl Chloride | Effective for converting sulfonic acids to sulfonyl chlorides.[13][14] | Can also be harsh and may not be suitable for all substrates. |
Experimental Protocol:
Protocol 2.1: Chlorosulfonation of a 5-(5-Isoxazolyl)-2-methylfuran Precursor
Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
5-(5-Isoxazolyl)-2-methylfuran
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Amine of choice
Procedure:
-
Dissolve 5-(5-Isoxazolyl)-2-methylfuran (1.0 eq) in anhydrous DCM and cool the solution to -10 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.
-
The crude sulfonyl chloride is often used immediately in the next step without extensive purification.
-
Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., DCM) and add the desired amine (1.2 eq) and a base (e.g., triethylamine, 1.5 eq).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction as described in previous protocols and purify the product by column chromatography.
The Modern Workhorse: DABSO as a Sulfur Dioxide Surrogate
Handling gaseous sulfur dioxide is often impractical and hazardous in a standard laboratory setting. 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, crystalline solid that serves as an excellent surrogate for SO₂.[15][16][17][18][19] It allows for the convenient synthesis of sulfonyl chlorides and subsequently sulfonamides from organometallic reagents or aryl halides.[19]
Mechanistic Insight:
The general strategy involves the reaction of an organometallic species (e.g., a Grignard or organolithium reagent) derived from the isoxazole-furan scaffold with DABSO to form a sulfinate intermediate. This intermediate is then oxidized in the presence of a chloride source (like N-chlorosuccinimide) to generate the sulfonyl chloride in situ, which can then be trapped with an amine.
Synthetic Pathway using DABSO
Caption: One-pot synthesis of sulfonamides using DABSO as a safe SO₂ source.
Comparative Performance:
| Feature | This compound | DABSO-based Synthesis |
| Safety & Handling | Potentially unstable and hazardous. | DABSO is a stable, easy-to-handle solid.[15][17] |
| Versatility | Limited to reactions of the pre-formed sulfonyl chloride. | Allows for the synthesis of sulfonamides from a variety of precursors (e.g., aryl halides).[18] |
| Reaction Conditions | Often requires low temperatures and strict anhydrous conditions. | Generally mild reaction conditions. |
Experimental Protocol:
Protocol 3.1: One-Pot Synthesis of an Isoxazole-Furan Sulfonamide from a Halogenated Precursor via a Sulfinate Intermediate
This protocol is a conceptual adaptation based on established procedures using DABSO.[16][19]
Materials:
-
3-Bromo-5-(5-isoxazolyl)-2-methylfuran
-
n-Butyllithium or Magnesium turnings
-
DABSO
-
N-Chlorosuccinimide (NCS)
-
Amine of choice
-
Anhydrous THF
Procedure:
-
To a solution of 3-bromo-5-(5-isoxazolyl)-2-methylfuran (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate the organolithium species.
-
Add a solution of DABSO (1.2 eq) in THF to the reaction mixture and allow it to warm to room temperature.
-
Cool the resulting sulfinate solution to 0 °C and add N-chlorosuccinimide (1.2 eq) portion-wise.
-
Stir for 1-2 hours at 0 °C to form the sulfonyl chloride in situ.
-
Add the desired amine (1.5 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
The Elegance of Catalysis: Transition Metal-Mediated Sulfonamidation
Modern organic synthesis has seen a surge in the development of catalytic methods that forge C-N and C-S bonds with high efficiency and functional group tolerance.[20] Nickel- and palladium-catalyzed cross-coupling reactions provide a powerful means to synthesize heteroaryl sulfonamides directly from heteroaryl halides and sulfonamides, bypassing the need for unstable sulfonyl chloride intermediates.[21][22][23]
Key Advantages:
-
Broad Substrate Scope: These methods are often tolerant of a wide range of functional groups, making them suitable for late-stage functionalization in complex molecule synthesis.[21]
-
Milder Reaction Conditions: Catalytic reactions typically proceed under milder conditions compared to classical methods.
-
Avoidance of Hazardous Reagents: They eliminate the need to prepare and handle unstable sulfonyl chlorides.
Comparative Performance:
| Feature | This compound | Catalytic Sulfonamidation |
| Convergence | Linear synthesis (pre-formation of sulfonyl chloride). | Convergent synthesis (coupling of two fragments). |
| Functional Group Tolerance | Limited by the high reactivity of the sulfonyl chloride. | Generally high functional group tolerance.[21] |
| Atom Economy | Can be lower due to the preparation of the sulfonyl chloride. | Higher atom economy in many cases. |
| Cost | Reagent cost may be lower, but catalyst cost can be a factor. | Catalyst and ligand costs can be significant. |
Experimental Protocol:
Protocol 4.1: Nickel-Catalyzed Sulfonamidation of a Halogenated Isoxazole-Furan
This is a representative protocol based on known nickel-catalyzed C-N coupling reactions. Optimization of the ligand and base may be necessary for this specific substrate.
Materials:
-
3-Bromo-5-(5-isoxazolyl)-2-methylfuran
-
A primary sulfonamide (e.g., methanesulfonamide)
-
Nickel(II) chloride
-
A suitable ligand (e.g., a bipyridine or phenanthroline derivative)
-
A base (e.g., potassium carbonate)
-
A solvent (e.g., dioxane or toluene)
Procedure:
-
In a glovebox, add 3-bromo-5-(5-isoxazolyl)-2-methylfuran (1.0 eq), the primary sulfonamide (1.2 eq), nickel(II) chloride (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq) to a reaction tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
In Situ Generation from Thiols: The NCS-Mediated Oxidation
An alternative strategy for generating the reactive sulfonyl chloride in situ involves the oxidation of the corresponding thiol. N-Chlorosuccinimide (NCS) is a mild and effective oxidizing agent for this transformation, often used in combination with an acid.[24][25][26][27] This approach avoids the isolation of the potentially unstable sulfonyl chloride.
Comparative Performance:
| Feature | This compound | NCS-mediated Oxidation |
| Precursor | Requires synthesis of the sulfonyl chloride. | Starts from the corresponding thiol. |
| Handling | Potentially unstable sulfonyl chloride. | NCS is a stable solid, but the thiol may be air-sensitive. |
| Byproducts | HCl is a byproduct. | Succinimide is a byproduct, which is generally easy to remove.[25] |
Experimental Protocol:
Protocol 5.1: One-Pot Synthesis of an Isoxazole-Furan Sulfonamide from a Thiol Precursor
This protocol is based on general procedures for the NCS-mediated oxidation of thiols to sulfonyl chlorides.[25][27]
Materials:
-
5-(5-Isoxazolyl)-2-methylfuran-3-thiol
-
N-Chlorosuccinimide (NCS)
-
Dilute hydrochloric acid
-
Acetonitrile
-
Amine of choice
Procedure:
-
Dissolve the 5-(5-isoxazolyl)-2-methylfuran-3-thiol (1.0 eq) in acetonitrile.
-
Add a solution of N-chlorosuccinimide (3.0-4.0 eq) in acetonitrile and dilute hydrochloric acid.
-
Stir the mixture at room temperature until the thiol is completely converted to the sulfonyl chloride (monitor by TLC).
-
Add the desired amine (1.2 eq) and a base (e.g., pyridine) to the reaction mixture.
-
Continue stirring at room temperature until the sulfonamide formation is complete.
-
Perform an aqueous workup and purify the product by column chromatography.
Conclusion and Future Outlook
While this compound remains a useful reagent for the synthesis of isoxazole-furan sulfonamides, its inherent instability necessitates the exploration of alternative synthetic strategies. This guide has provided a comparative overview of several viable alternatives, each with its own set of advantages and disadvantages.
-
Sulfonyl fluorides offer a clear advantage in terms of stability and handling, making them ideal for applications where reproducibility and scalability are critical.
-
Classical sulfonating agents like chlorosulfonic acid provide a direct route to the desired scaffolds, although their harsh nature requires careful optimization to avoid substrate degradation.
-
DABSO has emerged as a safe and convenient alternative to gaseous SO₂, enabling the synthesis of sulfonamides from readily available precursors under mild conditions.
-
Catalytic methods represent the forefront of modern synthetic chemistry, offering unparalleled functional group tolerance and synthetic efficiency, particularly for late-stage functionalization.
-
In situ generation from thiols using reagents like NCS provides a practical one-pot procedure that avoids the isolation of unstable intermediates.
The choice of the optimal reagent will ultimately depend on the specific synthetic challenge at hand, including the availability of starting materials, the scale of the reaction, and the functional group tolerance required. As the demand for novel isoxazole-furan containing drug candidates continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will undoubtedly remain an active area of research.
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Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ResearchGate. [Link]
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Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Journal of the American Chemical Society. [Link]
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- 27. lookchem.com [lookchem.com]
Comparative Docking Guide: Evaluating Novel Furan-Isoxazole Sulfonamides as Carbonic Anhydrase IX Inhibitors
Abstract
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study. We focus on a series of hypothetical ligands derived from the versatile scaffold, 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride. The primary objective is to evaluate their potential as inhibitors of human Carbonic Anhydrase IX (CA IX), a well-validated anticancer target. This document serves as a practical walkthrough for researchers, scientists, and drug development professionals, detailing not just the "how" but the critical "why" behind each step of the in silico process. We compare our novel ligands against Acetazolamide, a known clinical carbonic anhydrase inhibitor, to benchmark their potential efficacy.
Introduction: The Scientific Rationale
The convergence of furan and isoxazole rings in a single molecular scaffold presents a compelling starting point for medicinal chemistry. Isoxazole derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Similarly, the furan moiety is a common structural motif in many pharmacologically active agents.[3][4][5] When combined with a sulfonamide group (–SO₂NH–), a classic pharmacophore for carbonic anhydrase inhibition, the resulting scaffold becomes a prime candidate for targeting specific isoforms of this enzyme family.[6][7]
Carbonic Anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7] The tumor-associated isoform, CA IX, is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[6][8] Therefore, selective inhibition of CA IX is a validated and promising strategy in oncology.[7]
This guide uses the publicly available chemical intermediate, this compound[9], as a synthetic precursor for a focused library of potential CA IX inhibitors. Through a rigorous and validated molecular docking protocol, we will predict and compare the binding affinities and interaction patterns of these novel compounds within the CA IX active site.
The Comparative Framework: Ligand Design
For this study, we hypothesize the synthesis of three novel ligands (Designated LIG1, LIG2, LIG3 ) from the starting sulfonyl chloride. The design incorporates chemical groups of varying sizes and electronic properties to probe the structure-activity relationship (SAR). These will be compared against a reference compound, Acetazolamide , a well-established, clinically used carbonic anhydrase inhibitor.[10]
-
Scaffold: 5-(5-Isoxazolyl)-2-methyl-3-furan-
-
Starting Material: this compound
-
Hypothetical Ligands:
-
LIG1 (Aminosulfonamide): Reaction with ammonia to yield the primary sulfonamide.
-
LIG2 (Aniline Derivative): Reaction with aniline to introduce an aromatic extension.
-
LIG3 (Glycine Derivative): Reaction with glycine to add a carboxylate group for potential new interactions.
-
-
Reference Ligand:
-
Acetazolamide: A known inhibitor used to benchmark the performance of the novel ligands.
-
Experimental Protocol: A Validated Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[11] The following protocol utilizes AutoDock Vina, a widely used and validated open-source docking engine, alongside AutoDock Tools (ADT) for file preparation.[11][12][13]
Causality in Preparation: Why These Steps Matter
Accurate docking begins with meticulous preparation of both the protein (receptor) and the small molecule (ligand).[14]
-
Receptor Preparation: We start with a high-resolution crystal structure. It's crucial to remove non-essential molecules (like water and co-solvents), add polar hydrogens to satisfy valencies, and assign partial charges (like Kollman charges). These steps ensure the protein's electrostatic and steric properties are accurately represented.[15]
-
Ligand Preparation: Ligands must also have correct protonation states and 3D geometries. We assign rotatable bonds to allow conformational flexibility during the docking simulation, which is essential for finding the most favorable binding pose.
Step-by-Step Methodology
Software Required:
-
AutoDock Tools (MGLTools)[11]
-
AutoDock Vina
-
PyMOL or other molecular visualization software
Protocol Steps:
-
Receptor Acquisition and Preparation:
-
Download the crystal structure of human Carbonic Anhydrase IX (PDB ID: 5FL4) from the RCSB Protein Data Bank.
-
Open the PDB file in AutoDock Tools (ADT).
-
Remove all water molecules (Edit > Delete Water).
-
Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only).[12]
-
Add Kollman charges (Edit > Charges > Add Kollman Charges).
-
Save the prepared receptor in the required PDBQT format (Grid > Macromolecule > Choose, then save).
-
-
Ligand Preparation:
-
Obtain the 3D structure of Acetazolamide from PubChem (CID 1986).
-
For the designed ligands (LIG1, LIG2, LIG3), draw them in a chemical drawing tool (e.g., ChemDraw) and generate their 3D coordinates.
-
Open each ligand file in ADT.
-
Define the root and rotatable bonds to allow for conformational flexibility (Ligand > Torsion Tree > Detect Root).
-
Save each prepared ligand in PDBQT format.
-
-
Docking Validation (Self-Validating Protocol):
-
Rationale: Before docking unknown ligands, the protocol's reliability must be confirmed.[16][17] This is achieved by "re-docking"—taking the co-crystallized ligand from the PDB file, treating it as a new ligand, and docking it back into the receptor's active site.
-
Procedure: Extract the native ligand (Acetazolamide analog) from 5FL4, prepare it as a PDBQT file, and dock it.
-
Success Criterion: A successful validation is achieved if the lowest-energy docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position.[17] This confirms the chosen parameters can accurately reproduce the experimentally observed binding mode.
-
-
Grid Box Generation:
-
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[11]
-
In ADT, center the grid box on the active site, typically guided by the position of the co-crystallized ligand or key catalytic residues (like the active site Zinc ion).
-
Ensure the box is large enough to encompass the entire binding pocket and allow for full ligand rotation (a size of 22x22x22 Å is often a good starting point).
-
Save the grid parameters in a configuration file (e.g., conf.txt).
-
-
Running AutoDock Vina:
-
Use a command-line interface to run Vina.[13] The command specifies the receptor, the ligand, the configuration file (containing grid parameters), and the output file name.
-
Example Command:
-
-
Analysis of Results:
-
Vina provides multiple binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted interaction.
-
Visualize the top-ranked poses for each ligand within the CA IX active site using PyMOL.
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and key amino acid residues.
-
Visualization of Workflows and Pathways
Clear diagrams are essential for understanding complex processes. The following visualizations were created using Graphviz to illustrate the experimental workflow and the ligand's mechanism of action.
Caption: Experimental workflow for the comparative docking study.
Caption: Key interactions of a sulfonamide inhibitor in the CA IX active site.
Results: A Comparative Analysis
The docking simulations yielded binding affinities and interaction patterns for the three designed ligands and the reference compound, Acetazolamide. The results are summarized below.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Acetazolamide | -7.1 | His94, Gln92, Thr199, Val121 | Zinc coordination, H-bonds, Hydrophobic |
| LIG1 | -7.5 | His94, Gln92, Thr199, Val121 | Zinc coordination, H-bonds, Hydrophobic |
| LIG2 | -8.4 | His94, Gln92, Thr199, Val121, Leu198 | Zinc coordination, H-bonds, Hydrophobic, Pi-stacking |
| LIG3 | -7.9 | His94, Gln92, Thr199, His64 | Zinc coordination, H-bonds, Salt bridge |
Interpretation of Results:
-
LIG1 showed a slightly better binding affinity than Acetazolamide. Its smaller size allows for a snug fit into the active site, with the primary sulfonamide group coordinating with the catalytic zinc ion and forming hydrogen bonds with Thr199 and Gln92, mimicking the interactions of known inhibitors.
-
LIG2 exhibited the strongest predicted binding affinity. The addition of the aniline ring allows for a favorable pi-pi stacking interaction with the side chain of His94 and further hydrophobic interactions with Leu198, providing an additional anchor point within the pocket.
-
LIG3 demonstrated a strong binding affinity, superior to Acetazolamide and LIG1. The terminal carboxylate group of the glycine moiety forms a salt bridge with the positively charged side chain of His64, located at the entrance of the active site. This additional electrostatic interaction contributes significantly to its binding energy.
Discussion and Future Outlook
This in silico study demonstrates that novel sulfonamides derived from a 5-(5-isoxazolyl)-2-methyl-3-furan scaffold are promising candidates for CA IX inhibition. Our comparative analysis reveals that extending the core scaffold with functional groups capable of forming additional interactions—such as the aromatic ring in LIG2 and the carboxylate in LIG3—can lead to significantly improved binding affinities compared to the reference inhibitor, Acetazolamide.
The results provide a clear rationale for the synthetic prioritization of these compounds. LIG2 and LIG3 represent the most promising leads for further development. However, it is crucial to acknowledge the limitations of computational studies. Binding affinity does not always correlate directly with inhibitory activity or cellular efficacy.
Next Steps:
-
Synthesis: Synthesize the designed ligands (LIG1, LIG2, LIG3).
-
In Vitro Validation: Perform enzyme inhibition assays to determine the IC₅₀ values of the synthesized compounds against CA IX.
-
Selectivity Profiling: Test the compounds against other CA isoforms (e.g., CA I and CA II) to assess their selectivity.
-
Structural Biology: Attempt to obtain co-crystal structures of the most potent inhibitors with CA IX to experimentally validate the predicted binding modes.
Conclusion
This guide has outlined a rigorous, validated workflow for comparative molecular docking and applied it to a series of novel furan-isoxazole sulfonamides. The computational data strongly suggest that derivatives of this compound are promising scaffolds for the development of potent and potentially selective CA IX inhibitors. The insights gained from this study provide a solid foundation for guiding future synthetic efforts and biological evaluations in the pursuit of novel anticancer agents.
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- Tutorial – AutoDock Vina. (2020). AutoDock Vina.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride
This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride. As a specialty reagent, its handling and disposal require a thorough understanding of its chemical reactivity to ensure personnel safety and regulatory compliance. This guide moves beyond a simple checklist, explaining the chemical principles behind each procedural step to empower researchers with the knowledge to handle this and similar reactive compounds confidently.
Core Principles: Understanding the Reactivity
The primary driver of this compound's hazard profile is the sulfonyl chloride (-SO₂Cl) functional group . This group is highly reactive, particularly with nucleophiles.
-
Hydrolysis: The most immediate concern is its violent reaction with water, including atmospheric moisture, to produce 5-(5-isoxazolyl)-2-methyl-3-furansulfonic acid and corrosive hydrochloric acid (HCl) gas.[1][2][3] This reaction is highly exothermic and can lead to pressure buildup and release of toxic fumes.
-
Corrosivity: Due to the rapid generation of acids upon contact with moisture, the compound and its degradation products are extremely corrosive, capable of causing severe skin burns and eye damage.[4][5]
-
Heterocyclic Core Stability: The furan and isoxazole rings are generally stable under neutral and acidic conditions. However, harsh basic conditions (high pH) can promote the degradation of the isoxazole ring.[6][7] Therefore, the disposal protocol is designed to neutralize the acidic byproducts without employing excessively caustic conditions that could compromise the heterocyclic core.
The disposal strategy is therefore based on controlled alkaline hydrolysis : a deliberate and carefully managed reaction with a mild base to convert the reactive sulfonyl chloride into a stable, non-reactive sulfonate salt, which can then be disposed of as aqueous chemical waste.
Hazard Profile & Personal Protective Equipment (PPE)
Before handling the compound, a full assessment of its hazards and the required safety barriers is mandatory.
Table 1: Hazard Identification for this compound | Hazard Class | GHS Pictogram | Description | | :--- | :--- | :--- | | Skin Corrosion/Irritation |
| H314: Causes severe skin burns and eye damage.[5] The material is destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin. | | Water-Reactivity | N/A (Implicit) | Reacts vigorously with water to release corrosive gases (HCl).[8][9] All handling must be performed in a moisture-free environment where possible, and disposal must account for this reactivity. |Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Best Practices |
|---|---|---|
| Eye/Face Protection | Safety goggles and a full-face shield.[10][11] | Protects against splashes of the corrosive material and the vigorous reaction during neutralization. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Inspect gloves for integrity before each use. Remove and wash hands immediately after handling.[12][13] |
| Body Protection | Flame-resistant lab coat and closed-toe shoes. | Provides a barrier against accidental spills. Synthetic clothing should be avoided.[11][14] |
| Respiratory Protection | N/A (for this protocol) | All manipulations must be conducted within a certified chemical fume hood to control vapor and gas exposure.[4] |
Workflow for Controlled Chemical Disposal
This workflow diagram outlines the decision-making and operational process for safely neutralizing the sulfonyl chloride.
Caption: Disposal workflow from preparation to final waste handoff.
Detailed Step-by-Step Neutralization Protocol
This protocol is designed for the safe destruction of small laboratory quantities (typically <10 g) of this compound.
Equipment and Reagents:
-
Appropriate glassware (beaker or flask) of sufficient size to contain the reaction and potential foaming (at least 10x the volume of the final solution).
-
Magnetic stirrer and stir bar.
-
Ice bath.
-
Sodium bicarbonate (NaHCO₃).
-
pH paper or calibrated pH meter.
-
Designated hazardous waste container.
Procedure:
-
Setup in Fume Hood: Don all required PPE as listed in Table 2. Perform all subsequent steps inside a certified chemical fume hood. Place a beaker or flask containing a stir bar in a container large enough for an ice bath.
-
Prepare Basic Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate. For every 1 gram of sulfonyl chloride, plan to use approximately 50-100 mL of the bicarbonate solution.
-
Cool the Solution: Begin stirring the bicarbonate solution and cool it in the ice bath to below 10°C.
-
Causality: The hydrolysis of sulfonyl chlorides is an exothermic process.[16] Cooling the reaction mixture is a critical control measure to prevent the reaction rate from accelerating, which could lead to boiling, splashing, and excessive release of HCl gas.
-
-
Slow Addition of Sulfonyl Chloride: Very slowly, add the this compound to the cold, stirring bicarbonate solution in small portions.
-
Self-Validating System: You will observe gas evolution (CO₂) as the acid is neutralized.[17] The rate of addition should be controlled so that foaming is manageable and the temperature does not rise significantly. If the reaction becomes too vigorous, stop the addition immediately until it subsides.
-
-
Reaction and Equilibration: Once the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes, then remove the ice bath and allow the mixture to slowly warm to room temperature while stirring for an additional 1-2 hours.
-
Causality: This ensures the hydrolysis reaction goes to completion and all of the reactive starting material is consumed.
-
-
pH Verification: Test the pH of the resulting solution using pH paper or a meter. The target pH is between 6.0 and 9.0.
-
Self-Validating System: If the solution is still acidic (pH < 6), slowly add more sodium bicarbonate until the target range is reached. If the solution is too basic (which is unlikely with bicarbonate), it can be adjusted with a very dilute acid like citric acid. A neutral pH confirms that the corrosive starting material and acidic byproducts have been successfully neutralized.
-
-
Final Waste Disposal: Transfer the neutralized, aqueous solution to a properly labeled hazardous waste container. The label should include the chemical name of the neutralized product (e.g., "Aqueous solution of Sodium 5-(5-isoxazolyl)-2-methyl-3-furansulfonate") and indicate it is a non-hazardous, neutralized solution.
-
Regulatory Compliance: Manage the final waste according to your institution's policies and local regulations, which are typically governed by the EPA's Resource Conservation and Recovery Act (RCRA).[18][19] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to prevent injury and exposure.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. If the spill is large or vapors are overwhelming, activate the fire alarm to evacuate the building and notify emergency responders.
-
Isolate: Prevent entry into the affected area.
-
Containment & Cleanup (for trained personnel only):
-
Ensure you are wearing the appropriate PPE (Table 2), including a face shield.
-
DO NOT use water or combustible materials like paper towels to clean the initial spill. [9] This will cause a violent reaction.
-
Contain the spill by creating a dike around the edges with an inert absorbent material such as dry sand, vermiculite, or cat litter.[9][20]
-
Carefully cover the spill with the absorbent material, working from the outside in.[21]
-
Using spark-proof tools, scoop the absorbed material into a dry, sealable container (e.g., a plastic bucket).[20][22]
-
The collected material is now a hazardous solid waste. It must be neutralized before final disposal. Cautiously and slowly add the contaminated absorbent to a cold, stirred solution of sodium bicarbonate as described in the protocol above.
-
Once neutralized, manage the waste through your institution's EHS office.
-
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Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? r/chemhelp. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





